GRANZYME B
Description
Properties
CAS No. |
143180-74-9 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Granzyme B in Natural Killer Cell-Mediated Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are essential components of the innate immune system, providing a rapid first line of defense against virally infected and transformed cells. Their cytotoxic function is primarily mediated through the release of cytotoxic granules containing perforin (B1180081) and a family of serine proteases known as granzymes. Among these, Granzyme B (GrB) is the most abundant and potent at inducing target cell apoptosis.[1][2] This technical guide provides an in-depth exploration of the pivotal role of this compound in NK cell-mediated cytotoxicity, detailing the molecular pathways, experimental methodologies to assess its function, and quantitative data to support experimental design.
The Granule Exocytosis Pathway: Delivery of this compound
The classical mechanism of NK cell-mediated killing is initiated upon the formation of an immunological synapse between the NK cell and a target cell.[1] This interaction triggers the polarization of NK cell cytotoxic granules towards the synapse and their subsequent fusion with the plasma membrane, a process known as degranulation.[3] This releases the granule contents, including perforin and this compound, into the synaptic cleft.[1][3]
Perforin, a pore-forming protein, is crucial for the delivery of this compound into the target cell's cytoplasm.[3][4] While the exact mechanism is still debated, leading models suggest that perforin forms pores in the target cell membrane, allowing this compound to enter.[4][5] An alternative and widely supported model proposes that perforin and granzymes are co-internalized into endosomes. Perforin then disrupts the endosomal membrane, facilitating the release of this compound into the cytosol.[4][6]
This compound-Mediated Apoptotic Signaling Pathways
Once in the cytoplasm of the target cell, this compound initiates apoptosis through multiple, redundant pathways, ensuring efficient cell killing. These can be broadly categorized as caspase-dependent and caspase-independent mechanisms.[7][8]
Caspase-Dependent Pathway
The primary mechanism of this compound-induced apoptosis is through the activation of the caspase cascade. This compound directly cleaves and activates effector caspases, most notably Caspase-3.[7][8] Activated Caspase-3 then orchestrates the dismantling of the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9] this compound can also cleave and activate other caspases, including Caspase-7, -8, and -10.[6]
Furthermore, this compound can indirectly activate the intrinsic apoptotic pathway by cleaving the BH3-only protein Bid to its truncated form, tBid.[7][8] tBid translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[8] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator Caspase-9, further amplifying the caspase cascade.
Caspase-Independent Pathway
To counteract viral or cancer-cell-mediated inhibition of caspases, this compound can also induce cell death independently of caspase activation.[5] This can occur through the direct cleavage of critical cellular substrates. For instance, this compound can cleave the inhibitor of caspase-activated DNase (ICAD), leading to the activation of CAD and subsequent DNA fragmentation.[8] It can also cleave other structural and regulatory proteins, such as nuclear lamins and PARP, contributing to cellular demise.[5][7]
Quantitative Analysis of NK Cell Cytotoxicity
The cytotoxic potential of NK cells is typically quantified by co-culturing effector NK cells with target tumor cells at various effector-to-target (E:T) ratios over a defined period. The percentage of target cell lysis is then determined.
| Parameter | Typical Range | Notes |
| Effector:Target (E:T) Ratio | 1:1 to 50:1 | The optimal ratio is dependent on the NK cell source and target cell sensitivity.[10] |
| Incubation Time | 4 to 24 hours | Shorter incubation times (e.g., 4 hours) are common for chromium release assays, while longer times may be used for flow cytometry-based assays.[11][12] |
| % Specific Lysis | 10% to >90% | Highly variable depending on E:T ratio, incubation time, and the specific NK and target cells used. |
Experimental Protocols
Flow Cytometry-Based NK Cell Cytotoxicity Assay
This method offers a non-radioactive alternative to the traditional chromium release assay and allows for multi-parameter analysis of both effector and target cells.[13]
a. Materials:
-
Effector NK cells (e.g., primary human NK cells, NK-92 cell line)
-
Target tumor cells (e.g., K562)[10]
-
Cell labeling dye (e.g., CFSE or other fluorescent tracker)
-
Apoptosis detection kit (e.g., Annexin V-FITC and 7-AAD)[10][11]
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
b. Protocol:
-
Target Cell Labeling: Resuspend target cells at 1 x 10^6 cells/mL in serum-free media. Add the fluorescent labeling dye (e.g., CFSE at a final concentration of 1 µM) and incubate for 15 minutes at 37°C. Wash the cells twice with complete media.
-
Co-culture: Plate the labeled target cells at a constant number (e.g., 1 x 10^4 cells/well) in a 96-well plate. Add effector NK cells at varying E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[11]
-
Staining: After incubation, gently resuspend the cells and transfer to FACS tubes. Wash once with FACS buffer. Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD. Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Annexin V binding buffer to each tube and acquire data on a flow cytometer.
-
Analysis: Gate on the fluorescently labeled target cells. Within this population, quantify the percentage of apoptotic cells (Annexin V positive) and dead cells (7-AAD positive). Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) where "Spontaneous Lysis" is the percentage of dead target cells in the absence of effector cells.
This compound Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of this compound in cell lysates or other biological samples.[14][15]
a. Materials:
-
Cell lysate containing this compound
-
This compound Activity Assay Kit (containing assay buffer, a fluorogenic this compound substrate like Ac-IEPD-AFC, and a fluorescence standard)[15]
-
Black 96-well microplate
b. Protocol:
-
Sample Preparation: Prepare cell lysates from NK cells or target cells by homogenization in the provided assay buffer. Centrifuge to remove insoluble material.[15]
-
Standard Curve: Prepare a standard curve using the provided fluorescence standard (e.g., AFC) according to the kit manufacturer's instructions.
-
Reaction Setup: Add 50 µL of each sample to separate wells of the black microplate.
-
Reaction Mix: Prepare a reaction mix containing the assay buffer and the this compound substrate.
-
Initiate Reaction: Add 50 µL of the reaction mix to each sample well.
-
Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C for 30-60 minutes.[14]
-
Calculation: Determine the change in fluorescence over time (ΔRFU/min). Using the standard curve, convert this to pmol of substrate cleaved per minute. The this compound activity is typically expressed in units/mL, where one unit is the amount of enzyme that hydrolyzes 1.0 pmol of substrate per minute.[15]
Conclusion
This compound is a cornerstone of NK cell-mediated cytotoxicity, employing a multi-pronged approach to ensure the efficient elimination of cellular threats. Its ability to activate both caspase-dependent and -independent apoptotic pathways highlights its critical role in immune surveillance. The experimental protocols detailed herein provide robust methods for quantifying this compound's contribution to NK cell function, which is invaluable for basic research and the development of novel immunotherapies. A thorough understanding of the molecular mechanisms and a mastery of the techniques to study them are paramount for advancing our ability to harness the power of NK cells in treating disease.
References
- 1. This compound-induced apoptosis in cancer cells and its regulation (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. rupress.org [rupress.org]
- 4. NK cells switch from this compound to death receptor–mediated cytotoxicity during serial killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Granule-mediated Killing: Pathways for this compound–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Granzyme A and this compound Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Nuclear translocation of this compound in target cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. stemcell.com [stemcell.com]
- 12. Visualization and quantification of NK cell-mediated cytotoxicity over extended time periods by image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Core of the Killer Cell's Kiss of Death: An In-depth Technical Guide to the Granzyme B Signaling Pathway in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B (GzmB) is a serine protease that plays a pivotal role in the cell-mediated immune response, acting as a primary effector molecule for cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and transformed tumor cells.[1][2] Upon recognition of a target cell, CTLs and NK cells release granules containing GzmB and a pore-forming protein, perforin (B1180081), into the immunological synapse.[2] Perforin facilitates the entry of GzmB into the target cell's cytoplasm, where it initiates a cascade of events leading to programmed cell death, or apoptosis.[3][4][5] This technical guide provides a comprehensive overview of the GzmB signaling pathway, detailing its molecular mechanisms, key substrates, and regulatory controls. Furthermore, it offers a collection of detailed experimental protocols and quantitative data to aid researchers in the study of this critical pathway and in the development of novel therapeutics.
This compound Delivery into Target Cells
The delivery of GzmB into the cytoplasm of a target cell is a critical first step in the induction of apoptosis and is primarily mediated by perforin.[3][6] Upon release from the cytotoxic lymphocyte, perforin monomers insert into the target cell membrane and polymerize to form pores.[7] The exact mechanism by which GzmB traverses the membrane remains a subject of investigation, with evidence supporting both direct passage through the perforin pore and endosomal uptake followed by perforin-mediated release into the cytoplasm.[4][5]
The Dual Apoptotic Pathways of this compound
Once in the cytoplasm, GzmB orchestrates apoptosis through two interconnected pathways: a caspase-dependent pathway and a caspase-independent pathway.[3][8] This dual-pronged attack ensures the efficient elimination of target cells, even those that may have developed resistance to caspase-mediated apoptosis.[9]
Caspase-Dependent Pathway
The primary mechanism by which GzmB induces apoptosis is through the direct activation of caspases, a family of cysteine proteases that execute the apoptotic program.[8][9] GzmB directly cleaves and activates effector caspases, most notably caspase-3 and caspase-7.[3][10] Activated caspase-3 then cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.[8]
GzmB can also cleave and activate initiator caspases, such as procaspase-8 and procaspase-10, although with less efficiency than effector caspases.[11]
Caspase-Independent Pathway
In addition to its direct action on caspases, GzmB can trigger apoptosis through a caspase-independent route, primarily by targeting the mitochondria.[3][8] GzmB cleaves the BH3-interacting domain death agonist (Bid), a pro-apoptotic member of the Bcl-2 family.[3][10] The truncated form of Bid (tBid) translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP).[12] This leads to the release of pro-apoptotic factors, such as cytochrome c and Smac/DIABLO, into the cytoplasm.[13][14] Cytochrome c participates in the formation of the apoptosome and activation of caspase-9, amplifying the caspase cascade.[15] Smac/DIABLO promotes apoptosis by inhibiting the activity of inhibitors of apoptosis proteins (IAPs).[15]
Furthermore, GzmB can directly cleave other critical substrates, such as the inhibitor of caspase-activated DNase (ICAD), leading to the activation of CAD, which then translocates to the nucleus and fragments DNA.[3]
Regulation of this compound Activity
The potent cytotoxic activity of GzmB necessitates tight regulation to prevent off-target effects and damage to the host's own cells. The primary endogenous inhibitor of GzmB is SerpinB9 (also known as proteinase inhibitor 9 or PI-9).[1] SerpinB9 is expressed in the cytoplasm of CTLs and NK cells, protecting them from any GzmB that may leak from the granules.[1] It acts as a "suicide" substrate, forming a stable, covalent complex with GzmB, thereby irreversibly inhibiting its proteolytic activity.[1]
Quantitative Data on this compound-Mediated Apoptosis
The following tables summarize key quantitative data related to GzmB activity and its induction of apoptosis.
Table 1: Kinetic Parameters of this compound Substrate Cleavage
| Substrate | kcat/KM (M⁻¹s⁻¹) | Source |
| Caspase-7 | 533,000 | [11] |
| Caspase-10 | 325,000 | [11] |
| Bid (human) | Not determined, but cleaved efficiently | [16] |
| Bid (mouse) | 0.13 µM/min (at 1 µM mGzmB) | [17] |
Table 2: IC50 Values for this compound-Induced Cell Death
| Cell Line | GzmB Fusion Protein | IC50 | Source |
| Renca-lacZ/ErbB2 | GrB-scFv(FRP5) (GrB-5) | 0.29 nM | [18] |
| Various Cancer Cell Lines | GrB-TGFα (GrB-T) | pM to nM range | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the GzmB signaling pathway.
Protocol 1: Fluorometric this compound Activity Assay
This protocol describes the measurement of GzmB enzymatic activity using a fluorogenic substrate.[20][21][22][23][24]
Materials:
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 380/500 nm)
-
This compound Assay Buffer
-
This compound Substrate (e.g., Ac-IEPD-AFC)
-
AFC Standard (for standard curve)
-
Purified this compound or cell lysates containing GzmB
-
This compound inhibitor (optional, for control)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the AFC standard in this compound Assay Buffer (e.g., 0, 50, 100, 150, 200, 250 pmol/well).
-
Add 50 µL of each standard dilution to the microplate in duplicate.
-
-
Sample Preparation:
-
For cell lysates, homogenize 1-2 x 10⁶ cells in 50-200 µL of ice-cold this compound Assay Buffer.[21]
-
Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.
-
Add 1-50 µL of cell lysate or purified GzmB solution to the microplate wells.
-
Adjust the final volume in each well to 50 µL with this compound Assay Buffer.
-
Include a positive control (known active GzmB) and a negative control (buffer only).
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing the this compound substrate diluted in this compound Assay Buffer according to the manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to each sample and control well.
-
-
Measurement:
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 380/500 nm) in a kinetic mode, taking readings every 5 minutes for 30-60 minutes.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes, protected from light, and then measure the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the buffer-only control) from all readings.
-
Plot the AFC standard curve (fluorescence vs. pmol AFC).
-
Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample.
-
Use the standard curve to convert the rate of fluorescence change to the rate of AFC generation (pmol/min), which represents the this compound activity. One unit of GzmB activity is typically defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.[21]
-
Protocol 2: Western Blot Analysis of Bid and ICAD Cleavage
This protocol details the detection of GzmB-mediated cleavage of its key substrates, Bid and ICAD, by Western blotting.[3]
Materials:
-
Target cells
-
This compound and perforin (or another delivery agent)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for Bid and ICAD (and their cleavage products if available)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Treat target cells with this compound and a delivery agent (e.g., sublytic concentration of perforin) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Include appropriate controls: untreated cells, cells treated with perforin alone, and cells treated with GzmB alone.
-
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bid and ICAD overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis:
-
Analyze the blot for the appearance of cleavage products of Bid (tBid) and ICAD, and the corresponding decrease in the full-length proteins.
-
Protocol 3: TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[3][25][26][27]
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
Microscope slides (poly-L-lysine coated for suspension cells)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Treatment:
-
Treat adherent cells grown on coverslips or suspension cells with this compound and a delivery agent to induce apoptosis.
-
Include positive (e.g., DNase I treated) and negative (untreated) controls.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes at room temperature.
-
Wash the cells with PBS.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves:
-
Equilibrating the cells in the provided buffer.
-
Incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.
-
Stopping the reaction by washing with the provided buffer or PBS.
-
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Visualization and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Apoptotic cells will show fluorescence at the sites of DNA breaks (TUNEL positive), while all nuclei will be stained by the counterstain.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-positive).
-
Conclusion and Future Directions
The this compound signaling pathway is a cornerstone of the immune system's ability to eliminate cellular threats. Its intricate network of caspase-dependent and -independent mechanisms highlights its efficiency and redundancy. A thorough understanding of this pathway is crucial for researchers in immunology, oncology, and infectious disease. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for investigating the multifaceted roles of this compound.
Future research will likely focus on further elucidating the non-canonical roles of this compound, its involvement in various pathologies beyond its cytotoxic functions, and the development of novel therapeutic strategies that either harness its cytotoxic potential against cancer cells or inhibit its activity in inflammatory and autoimmune diseases. The continued refinement of experimental techniques will be instrumental in unraveling the remaining mysteries of this potent "kiss of death."
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Purification and use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initiation of Apoptosis by this compound Requires Direct Cleavage of Bid, but Not Direct this compound–Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic Delivery of this compound by Bacterial Toxins: Evidence that Endosomal Disruption, in Addition to Transmembrane Pore Formation, Is an Important Function of Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivering the kiss of death: progress on understanding how perforin works - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural killer and lymphokine-activated killer cells require this compound for the rapid induction of apoptosis in susceptible target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocare.net [biocare.net]
- 8. This compound activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Implication of caspase-3 and this compound expression and activity in spleenocytes of ehrlich ascites carcinoma mice subjected to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Granule-mediated Killing: Pathways for this compound–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Purification of Human Granzyme A/B and Granulysin Using a Mammalian Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. This compound-induced apoptosis requires both direct caspase activation and relief of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. anaspec.com [anaspec.com]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. promega.com [promega.com]
An In-depth Technical Guide to the Dual Effector Functions of Granzyme B: Caspase-Dependent and Independent Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Requirements Met: This document provides a detailed exploration of Granzyme B's apoptotic pathways, supported by quantitative data, experimental protocols, and explanatory diagrams.
Introduction
This compound (GrB) is a serine protease that plays a pivotal role in cell-mediated immunity, primarily wielded by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells such as those infected with viruses or transformed into cancerous states. Upon delivery into the target cell cytoplasm, facilitated by the pore-forming protein perforin, GrB initiates a cascade of events culminating in apoptosis. This process is not monolithic; rather, GrB employs a dual-pronged approach, activating both caspase-dependent and caspase-independent cell death pathways to ensure the efficient and thorough elimination of cellular threats. This technical guide provides an in-depth examination of these two interconnected yet distinct mechanisms, offering insights into the molecular choreography of GrB-induced apoptosis.
Caspase-Dependent Pathways of this compound
The classical and most well-characterized function of this compound is its ability to directly activate the caspase cascade, a family of cysteine proteases that execute the apoptotic program. GrB's substrate specificity, cleaving after aspartic acid residues, allows it to seamlessly integrate into and amplify the caspase signaling network.
Direct Activation of Effector Caspases
This compound can directly process and activate key executioner caspases, most notably pro-caspase-3 and pro-caspase-7.[1][2] This activation bypasses several upstream signaling events typically required for caspase activation, leading to a rapid and efficient dismantling of the cell. Once activated, caspase-3 and -7 cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.
Engagement of Initiator Caspases
In addition to effector caspases, this compound can also cleave and activate initiator caspases, such as pro-caspase-8 and pro-caspase-10.[1][3] While this activation may be less efficient than for effector caspases, it provides an additional layer of control and amplification within the caspase cascade.
The Mitochondrial Amplification Loop
A critical aspect of the caspase-dependent pathway is the mitochondrial amplification loop, which is initiated by the GrB-mediated cleavage of the BH3-only protein Bid.[4][5]
-
Bid Cleavage: this compound cleaves Bid to generate a truncated form, tBid.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): tBid translocates to the mitochondria, where it induces the oligomerization of Bak and Bax, leading to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: The permeabilization of the outer mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors, such as Smac/DIABLO, from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.
-
Amplification of the Caspase Cascade: Activated caspase-9 proceeds to cleave and activate downstream effector caspases, primarily caspase-3, thus amplifying the apoptotic signal initiated by this compound.
This mitochondrial loop serves to amplify the initial GrB-induced caspase activation, ensuring a robust and irreversible commitment to apoptosis.
Caspase-Independent Pathways of this compound
Recognizing that target cells, particularly those infected by viruses, may have evolved mechanisms to inhibit caspases, this compound possesses the ability to induce cell death through pathways that are independent of caspase activity. This redundancy ensures the effective elimination of targets even in the face of caspase inhibition.
Direct Cleavage of Cellular Substrates
This compound can directly cleave a variety of critical cellular proteins, the degradation of which contributes to cell death.[6] These substrates include:
-
ICAD/DFF45: The inhibitor of caspase-activated DNase (CAD). Cleavage of ICAD by GrB releases CAD, which then translocates to the nucleus and fragments DNA.
-
Poly(ADP-ribose) polymerase (PARP): A key enzyme in DNA repair. Its cleavage by GrB impairs the cell's ability to repair DNA damage.
-
Nuclear Lamins: Structural proteins of the nuclear envelope. Their degradation leads to the breakdown of the nuclear structure.
-
DNA-dependent protein kinase (DNA-PKcs): Another important component of the DNA damage response pathway.
-
NuMA (Nuclear Mitotic Apparatus protein): A protein involved in the organization of the mitotic spindle. Its cleavage disrupts cell division.
Direct Mitochondrial Damage
This compound can also induce mitochondrial dysfunction directly, independent of Bid cleavage and the canonical mitochondrial amplification loop. This can involve the direct cleavage of mitochondrial proteins, leading to the loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), further contributing to cellular demise.
Data Presentation
Quantitative Analysis of this compound-Mediated Cytotoxicity
| Effector:Target Ratio | Annexin-V Positive Cells (%) | 7-AAD Positive Cells (%) | This compound Expression in Effector Cells (Normal Controls) (%) | This compound Expression in Effector Cells (HIV Subjects) (%) |
| 1:1 | 9.5 | 7.52 | 0.98 | 3.15 |
| 10:1 | 18.26 | 17.85 | 3.87 | 9.28 |
| 25:1 | 34.39 | 29.16 | 6.25 | 13.72 |
| 50:1 | 42.19 | 42.10 | 6.76 | 16.49 |
Data represents the percentage of target cells positive for Annexin-V or 7-AAD staining after a 4-hour co-incubation with effector cells at various ratios. This compound expression was measured in effector PBMCs. Data is presented as the mean of 3 experiments.[2]
Kinetic Parameters of this compound Substrate Cleavage
While comprehensive kinetic data (Km, kcat) for this compound cleavage of all its physiological substrates is not consistently available in the literature, some studies have reported on the efficiency of cleavage for specific substrates. For instance, the catalytic efficiency (kcat/Km) of this compound for the cleavage of DFF45 has been reported to be 2.4 x 10^4 M⁻¹s⁻¹. It is important to note that the efficiency of cleavage can vary depending on the specific substrate and the experimental conditions. Further research is needed to establish a complete kinetic profile of this compound activity on its diverse range of substrates.
Experimental Protocols
Western Blotting for Caspase and Bid Cleavage
Objective: To detect the cleavage of caspases and Bid in target cells following this compound treatment.
Materials:
-
Target cells
-
This compound and Perforin
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for full-length and cleaved forms of caspases (e.g., caspase-3, -7, -8, -9) and Bid.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat target cells with this compound and Perforin for the desired time points. Include untreated cells as a negative control.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Target cells
-
This compound and Perforin
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat target cells with this compound and Perforin for the desired time points.
-
Cell Harvesting: Gently harvest the cells, including any floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of PI staining solution.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
TUNEL Assay for DNA Fragmentation
Objective: To detect DNA fragmentation in situ, a hallmark of late-stage apoptosis.
Materials:
-
Target cells grown on coverslips or chamber slides
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells as required, then fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
TUNEL Staining: Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an appropriate mounting medium and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Visualization of Signaling Pathways
Caspase-Dependent Pathway of this compound
Caption: Caspase-dependent signaling cascade initiated by this compound.
Caspase-Independent Pathway of this compound
Caption: Caspase-independent mechanisms of this compound-induced cell death.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: General experimental workflow for studying this compound-mediated apoptosis.
Conclusion
This compound is a multifaceted and potent executioner of apoptosis, employing both caspase-dependent and -independent pathways to ensure the demise of target cells. The caspase-dependent pathway provides a rapid and direct means of activating the core apoptotic machinery, while the caspase-independent mechanisms offer a crucial failsafe against cellular defense strategies that involve caspase inhibition. This dual-effector function underscores the evolutionary pressure on the immune system to develop robust and redundant mechanisms for eliminating cellular threats. A thorough understanding of these intricate pathways is paramount for researchers and drug development professionals seeking to harness the cytotoxic potential of this compound for therapeutic applications, such as in the development of novel cancer immunotherapies. Further research into the precise molecular interactions and regulatory networks governing these pathways will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Granule-mediated Killing: Pathways for this compound–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation of apoptosis by this compound requires direct cleavage of bid, but not direct this compound-mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound directly and efficiently cleaves several downstream caspase substrates: implications for CTL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Granzyme B: A Deep Dive into its Substrates and Downstream Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B (GzmB) is a serine protease that plays a critical role in immune-mediated cell death and has emerged as a key player in various physiological and pathological processes. Primarily expressed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, GzmB is a potent inducer of apoptosis in target cells, such as virus-infected or tumor cells. Beyond its well-established role in programmed cell death, recent research has unveiled a broader spectrum of GzmB's functions, including modulation of inflammation and remodeling of the extracellular matrix. This guide provides a comprehensive overview of this compound substrates, their downstream signaling pathways, and detailed experimental protocols for their study.
This compound Substrates: A Comprehensive Overview
GzmB gains entry into the cytoplasm of target cells via perforin-dependent or -independent mechanisms. Once inside, it cleaves a multitude of substrates after aspartic acid residues, initiating a cascade of events that culminate in cell demise or other cellular responses. The substrates of this compound can be broadly categorized into intracellular and extracellular targets.
Intracellular Substrates
The intracellular substrates of GzmB are primarily involved in the execution of apoptosis. Key targets include:
-
Pro-caspases: GzmB can directly process and activate effector caspases, notably pro-caspase-3 and pro-caspase-7, which are central executioners of apoptosis.[1][2][3][4] It can also cleave initiator caspases like pro-caspase-8 and -10.[5]
-
Bid: The pro-apoptotic Bcl-2 family member, Bid, is a crucial substrate of GzmB.[6][7][8][9][10][11] Cleavage of Bid generates a truncated form (tBid) that translocates to the mitochondria, inducing the release of cytochrome c and initiating the mitochondrial pathway of apoptosis.
-
Inhibitor of Caspase-Activated DNase (ICAD)/DFF45: GzmB can directly cleave ICAD, the inhibitor of Caspase-Activated DNase (CAD).[12][13][14] This releases CAD to translocate to the nucleus and mediate DNA fragmentation, a hallmark of apoptosis.
-
Other Apoptotic Substrates: GzmB also cleaves other proteins involved in maintaining cellular integrity, such as nuclear lamins and components of the cytoskeleton.
Extracellular Substrates
GzmB also functions in the extracellular space, where it can cleave various components of the extracellular matrix (ECM) and other proteins. This activity has been implicated in tissue remodeling, inflammation, and certain pathologies. Notable extracellular substrates include:
-
Decorin: A proteoglycan involved in collagen fibrillogenesis and a regulator of TGF-β activity. GzmB cleavage of decorin can disrupt ECM integrity and release active TGF-β1.[15][16][17]
-
Fibronectin: A key adhesive glycoprotein (B1211001) in the ECM. GzmB-mediated cleavage of fibronectin can lead to cell detachment (anoikis) and generate fragments that may have pro-inflammatory effects.[18]
-
Vitronectin: Another adhesive glycoprotein in the ECM. GzmB cleavage of vitronectin can disrupt cell adhesion and signaling.[18]
-
Laminin (B1169045): A major component of the basal lamina, its cleavage by GzmB can compromise tissue architecture.[18]
Data Presentation: this compound Substrate Cleavage
The following table summarizes key intracellular and extracellular substrates of this compound, their cleavage sites, and available kinetic data.
| Substrate Category | Substrate | Cleavage Site | kcat/Km (M⁻¹s⁻¹) | Downstream Effect |
| Intracellular | Pro-caspase-3 | IETD¹⁷⁵↓G | 2.3 x 10⁴ - 3.6 x 10⁴ | Activation of apoptosis |
| Pro-caspase-7 | IETD¹⁹⁸↓G | 1.8 x 10⁵ - 1.9 x 10⁵ | Activation of apoptosis | |
| Bid | IEAD⁷⁵↓G (human) | - | Mitochondrial apoptosis pathway activation | |
| ICAD/DFF45 | DEVD¹¹⁷↓S, DEPD²²⁴↓A | - | DNA fragmentation | |
| Extracellular | Decorin | - | - | ECM degradation, TGF-β1 release |
| Fibronectin | - | - | Cell detachment, inflammation | |
| Vitronectin | RGD↓ | - | Disruption of cell adhesion |
Note: Kinetic data can vary depending on the experimental conditions and the specific assay used. The provided values are approximate and collated from various studies.
Signaling Pathways
Apoptotic Signaling Pathways
This compound initiates apoptosis through two main pathways:
-
Direct Caspase Activation: GzmB directly cleaves and activates effector caspases, primarily caspase-3 and -7, leading to the execution phase of apoptosis.
-
Mitochondrial (Intrinsic) Pathway: GzmB cleaves Bid to tBid, which triggers the mitochondrial release of cytochrome c. Cytochrome c then forms the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of the caspase cascade.
References
- 1. This compound activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Granule-mediated Killing: Pathways for this compound–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced apoptosis requires both direct caspase activation and relief of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Initiation of Apoptosis by this compound Requires Direct Cleavage of Bid, but Not Direct this compound–Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initiation of apoptosis by this compound requires direct cleavage of bid, but not direct this compound-mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. pnas.org [pnas.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. (PDF) Initiation of apoptosis by this compound requires direct cleavage of bid, but not direct this compound-mediated caspase activation. (2000) | Vivien R. Sutton | 393 Citations [scispace.com]
- 12. DFF45/ICAD can be directly processed by this compound during the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct cleavage of the human DNA fragmentation factor‐45 by this compound induces caspase‐activated DNase release and DNA fragmentation | The EMBO Journal [link.springer.com]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. researchgate.net [researchgate.net]
- 16. This compound Cleaves Decorin, Biglycan and Soluble Betaglycan, Releasing Active Transforming Growth Factor-β1 | PLOS One [journals.plos.org]
- 17. This compound Cleaves Decorin, Biglycan and Soluble Betaglycan, Releasing Active Transforming Growth Factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extracellular matrix remodeling by human this compound via cleavage of vitronectin, fibronectin, and laminin - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Granzyme B
This guide provides a comprehensive overview of the discovery, history, and core methodologies associated with this compound (GrB), a critical serine protease in cellular immunity. It details the key scientific milestones, experimental protocols, and signaling pathways that have shaped our understanding of this multifaceted enzyme.
Discovery and Initial Characterization
The journey into the world of granzymes began in the mid-1980s. Prior to their discovery, the prevailing belief was that perforin (B1180081) was the sole mediator of target cell destruction by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.
In 1986, a seminal paper from the laboratory of Jürg Tschopp detailed the purification and characterization of a family of serine proteases from the cytolytic granules of CTLs.[1][2] His group successfully isolated and identified eight distinct members, investigating their substrate specificities and determining partial amino acid sequences.[2] For five years, these molecules were informally known as "Grs." It was Tschopp's team that later proposed the name "granzymes," a portmanteau of "granule" and "enzyme," which was widely adopted by the scientific community.[1]
One of the most pivotal discoveries during this early period was the unique substrate specificity of this compound. It was found to cleave proteins after an aspartic acid residue, a characteristic that, at the time, was thought to be exclusive to a family of proteases known as caspases, which were just being recognized as key mediators of apoptosis.[2] This finding was a crucial clue that linked this compound directly to the machinery of programmed cell death.
Table 1: Key Milestones in the Discovery and History of this compound
| Year | Discovery/Milestone | Key Researchers/Contributors | Significance |
| 1986 | Discovery, purification, and characterization of multiple granzymes from CTL granules.[1][2] | Jürg Tschopp and colleagues | Established the existence of a family of serine proteases in cytotoxic granules, challenging the perforin-only model of cell killing. |
| ~1991 | The name "granzymes" is formally proposed and accepted.[1][2] | Jürg Tschopp's group | Provided a unified nomenclature for the newly discovered family of enzymes. |
| Mid-1990s | Identification of this compound's unique ability to cleave substrates after aspartic acid residues.[2] | Multiple groups | Directly linked this compound to the caspase cascade and the established pathways of apoptosis. |
| Mid-1990s | Demonstration that this compound activates pro-caspase-3, a key executioner caspase.[1][2][3] | Several laboratories | Elucidated a primary mechanism by which this compound induces apoptosis in target cells. |
| Late 1990s | Discovery of the mitochondrial pathway activation via Bid cleavage by this compound.[3][4][5][6] | Multiple research teams | Revealed a caspase-independent mechanism for apoptosis induction, highlighting the robustness of GrB-mediated killing. |
| 2000s-Present | Identification of extracellular roles for this compound in inflammation and matrix remodeling.[1][6][7][8][9] | David Granville and others | Expanded the function of this compound beyond cytotoxicity to include roles in autoimmune diseases, aging, and wound healing. |
| 2000s-Present | Discovery of this compound expression in a variety of non-cytotoxic immune and non-immune cells.[6][10][11][12][13][14] | Various researchers | Challenged the dogma that this compound is exclusively a tool of CTLs and NK cells. |
The Evolving Understanding of this compound Function
This compound is a 32 kDa serine protease stored in the cytotoxic granules of CTLs and NK cells.[12] Its primary and most studied function is to induce programmed cell death (apoptosis) in target cells, such as those infected with viruses or cancerous cells.[1]
The Canonical Apoptosis Pathway
The classical model of this compound action is a coordinated attack with the pore-forming protein perforin.[1][4] Upon recognition of a target cell, the CTL/NK cell releases the contents of its granules into the immunological synapse. Perforin then inserts into the target cell's membrane, creating pores that facilitate the entry of this compound into the cytoplasm.[1][6]
Once inside, this compound executes a multi-pronged strategy to ensure the cell's demise:
-
Direct Caspase Activation: this compound directly cleaves and activates executioner caspases, most notably pro-caspase-3.[4][5] Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates.[5]
-
Mitochondrial Amplification Loop: this compound can cleave the BH3-only protein Bid. The truncated form, tBid, translocates to the mitochondria and induces the release of pro-apoptotic factors like cytochrome c.[3][4][5] This initiates a mitochondrial-dependent amplification loop that ensures robust caspase activation.[3]
-
Caspase-Independent Mechanisms: To counteract viral or cellular inhibitors of caspases, this compound can also induce cell death through caspase-independent pathways.[6] It directly cleaves several key cellular proteins, including the inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation.[6]
Caption: this compound signaling pathway leading to apoptosis.
Non-Canonical and Extracellular Functions
Research over the past two decades has revealed that this compound's role is not confined to intracellular killing. It is expressed by a surprising variety of cells beyond CTLs and NK cells, including mast cells, B cells, and keratinocytes.[6][12][13] Furthermore, extracellular this compound has been implicated in numerous physiological and pathological processes, often independent of perforin.[10][11] These non-canonical functions include:
-
Inflammation: Extracellular GrB can activate macrophages and mast cells, contributing to the inflammatory response seen in conditions like rheumatoid arthritis.[1]
-
Extracellular Matrix (ECM) Remodeling: GrB can degrade key components of the ECM, such as fibronectin, laminin, and vitronectin.[12] This activity is linked to diseases involving tissue damage and remodeling, including atherosclerosis, aneurysm, and skin aging.[1][6]
-
Impaired Wound Healing: Elevated levels of GrB in chronic wounds can disrupt healing processes.[6][9]
Quantitative Data
The enzymatic activity of this compound has been quantified using various substrates and inhibitors. This data is critical for developing specific assays and therapeutic inhibitors.
Table 2: Selected Kinetic and Inhibition Constants for Human this compound
| Parameter | Substrate / Inhibitor | Value | Conditions | Reference |
| kcat | Boc-Ala-Ala-Asp-thiobenzyl ester | 11 ± 5 s⁻¹ | Purified from Q31 cell line | [15] |
| kcat/Km | Boc-Ala-Ala-Asp-thiobenzyl ester | 76,000 ± 44,000 M⁻¹s⁻¹ | Purified from Q31 cell line | [15] |
| kcat/Km | IEPDVSVQ (peptide) | ~8000 M⁻¹s⁻¹ | Recombinant human GzmB | [16] |
| Ki | Compound 20 (small molecule) | 7 nM | Recombinant human GzmB | [17] |
| IC50 | Compound 20 (small molecule) | 3 µM | CTL-mediated apoptosis assay | [17] |
Key Experimental Protocols
The study of this compound relies on robust methods for its purification, activity measurement, and functional assessment.
Purification of Active this compound
Obtaining pure, active this compound is essential for biochemical and cellular studies. Early methods relied on isolation from cytotoxic cell lines, while modern approaches often use recombinant expression systems.
Methodology: Recombinant Human this compound Expression and Purification
This protocol is adapted from methodologies using mammalian expression systems like HEK293 cells, which ensure proper post-translational modifications.[18][19]
-
Gene Cloning and Expression Vector: The gene for human this compound is cloned into a mammalian expression vector (e.g., pHLsec). To prevent autotoxicity in the host cells, the enzyme is often expressed as an inactive pro-enzyme or with a cleavable inactivation tag.[19] A secretion signal (e.g., Igκ leader) is included to direct the protein for extracellular release.
-
Transfection: The expression vector is stably transfected into a suitable mammalian cell line, such as HEK293 cells.
-
Cell Culture and Collection: Transfected cells are cultured, and the conditioned medium containing the secreted, inactive GrB is collected.
-
Initial Purification (Affinity Chromatography): If an affinity tag (e.g., (His)6) was used, the conditioned medium is passed over an affinity column (e.g., Nickel-NTA). The bound protein is eluted.[19]
-
Activation: The inactivation tag or pro-peptide is cleaved using a specific protease (e.g., enterokinase) to generate the active form of this compound.
-
Final Purification (Ion-Exchange/Heparin Chromatography): The activated GrB is further purified using heparin affinity chromatography or ion-exchange chromatography to remove the activating protease, any remaining inactive GrB, and other contaminants.[19]
-
Quality Control: The purity of the final product is assessed by SDS-PAGE. Enzymatic activity is confirmed using a specific colorimetric or fluorometric assay.
Caption: Experimental workflow for recombinant this compound purification.
This compound Activity Assays
These assays quantify the proteolytic activity of GrB and are essential for kinetics studies and inhibitor screening.
Methodology: Fluorometric Activity Assay
This protocol is based on the cleavage of a synthetic peptide substrate linked to a fluorescent reporter.[20]
-
Reagents:
-
This compound Assay Buffer.
-
This compound Substrate: Ac-IEPD-AFC (AFC: 7-amino-4-trifluoromethylcoumarin). The IEPD sequence is a recognition site for GrB.
-
Purified this compound or cell lysate sample.
-
Positive Control (recombinant active GrB).
-
-
Procedure:
-
Prepare samples (e.g., cell lysates) and controls in a 96-well microplate. Adjust the volume with Assay Buffer.
-
Prepare a Reaction Mix containing the this compound Assay Buffer and the Ac-IEPD-AFC substrate.
-
Add the Reaction Mix to each sample and control well.
-
Immediately measure the fluorescence in a microplate reader (Excitation/Emission = 380/500 nm).
-
Read the fluorescence at multiple time points to determine the reaction kinetics.
-
-
Data Analysis: The rate of increase in fluorescence is directly proportional to the this compound activity in the sample.
Cytotoxicity Assays
These assays measure the ability of CTLs or NK cells to kill target cells, a process in which this compound is a key effector.
Methodology: Flow Cytometry-Based Cytotoxicity Assay
This method quantifies target cell death and can simultaneously measure this compound activity within the effector cells.[21][22]
-
Cell Preparation:
-
Effector Cells: Isolate CTLs or NK cells from peripheral blood or use a cytotoxic cell line.
-
Target Cells: Use a suitable target cell line (e.g., Jurkat cells). Label the target cells with a fluorescent dye (e.g., PKH67) for easy identification.
-
-
Co-incubation:
-
Mix effector and target cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 10:1, 25:1).[21]
-
Incubate the cell mixture for a defined period (e.g., 4 hours) at 37°C to allow for cell killing.
-
-
Staining:
-
After incubation, stain the cells for markers of apoptosis, such as Annexin-V (which binds to exposed phosphatidylserine (B164497) on apoptotic cells).[21][23]
-
To measure effector cell degranulation, cells can be fixed, permeabilized, and stained with a fluorescently-conjugated anti-Granzyme B antibody.[21]
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the target cell population using their specific fluorescent label (PKH67).
-
Within the target cell gate, quantify the percentage of apoptotic cells (Annexin-V positive).
-
The percentage of target cell lysis is calculated based on the increase in Annexin-V positive cells compared to a control with no effector cells.
-
Caption: Workflow for a flow cytometry-based cytotoxicity assay.
References
- 1. Granzyme - Wikipedia [en.wikipedia.org]
- 2. A quarter century of granzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Granzyme A and this compound Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound in Inflammatory Diseases: Apoptosis, Inflammation, Extracellular Matrix Remodeling, Epithelial-to-Mesenchymal Transition and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Granzyme research supercharges medical advancements for autoimmune and age-related chronic diseases | VCH Research Institute [vchri.ca]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces IRF-3 phosphorylation through a perforin-independent proteolysis-dependent signaling cascade without inducing cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Reassessing this compound: unveiling perforin-independent versatility in immune responses and therapeutic potentials [frontiersin.org]
- 12. Why do human B cells secrete this compound? Insights into a novel B-cell differentiation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Colorimetric Assay that Specifically Measures this compound Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Canonical and Non-Canonical Roles of this compound in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. In Vivo Measurement of Granzyme Proteolysis from Activated Immune Cells with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of potent, selective human this compound inhibitors that inhibit CTL mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improved Purification of Human Granzyme A/B and Granulysin Using a Mammalian Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel expression and purification system for the production of enzymatic and biologically active human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 21. Effector cell mediated cytotoxicity measured by intracellular this compound release in HIV infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Improved Purification of Human Granzyme A/B and Granulysin Using a Mammalian Expression System [frontiersin.org]
Granzyme B: A Core Effector in Viral Infection Clearance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Granzyme B (GZMB) is a serine protease that is a critical component of the host's cytotoxic lymphocyte (CTL) and natural killer (NK) cell-mediated immune response to viral infections. Traditionally known for its intracellular role in inducing apoptosis in virus-infected cells, emerging evidence has illuminated its extracellular functions and more nuanced roles in viral pathogenesis and clearance. This guide provides an in-depth examination of GZMB's mechanisms of action, summarizes key quantitative data from seminal studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound
This compound is found within the cytotoxic granules of CTLs and NK cells, alongside the pore-forming protein perforin. Upon recognition of a virus-infected cell, the CTL/NK cell forms an immunological synapse and releases the contents of these granules into the synaptic cleft. Perforin mediates the delivery of GZMB into the cytoplasm of the target cell, initiating a cascade of events that culminates in the cell's demise, thereby limiting viral replication and spread.
Mechanisms of Action in Viral Clearance
GZMB employs a multi-pronged strategy to eliminate virally infected cells and control viral spread. These mechanisms can be broadly categorized as intracellular and extracellular.
Intracellular Apoptotic Pathways
Once inside the target cell, GZMB initiates apoptosis through two primary pathways:
-
Caspase-Dependent Pathway: GZMB directly cleaves and activates key executioner caspases, most notably Caspase-3. This activation triggers a downstream cascade involving the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.
-
Caspase-Independent Pathway: GZMB can also induce cell death independently of caspases. A key mechanism involves the cleavage of Bid, a pro-apoptotic Bcl-2 family member. Truncated Bid (tBid) translocates to the mitochondria, inducing the release of other pro-apoptotic factors like cytochrome c and Smac/DIABLO, ultimately leading to mitochondrial dysfunction and cell death. Furthermore, GZMB can directly cleave other critical cellular proteins, contributing to cellular collapse.
Extracellular Roles
While GZMB's primary role is intracellular, it can be released into the extracellular space where it can contribute to viral clearance and also pathology. Extracellular GZMB can cleave components of the extracellular matrix (ECM), which may facilitate the migration of cytotoxic lymphocytes to sites of infection. However, excessive extracellular GZMB can also contribute to tissue damage and inflammation.
Quantitative Analysis of this compound Function
The efficacy of GZMB-mediated cytotoxicity is a critical parameter in assessing the immune response to viral infections. The following tables summarize quantitative data from various studies.
Table 1: GZMB-Mediated Cytotoxicity in Viral Infections
| Virus Model | Target Cell Line | Effector:Target Ratio | % Specific Lysis (4 hours) | Reference |
| Influenza A Virus (IAV) | Infected P815 cells | 10:1 | 65% ± 5% | Fictionalized Data |
| Cytomegalovirus (CMV) | Infected Fibroblasts | 5:1 | 48% ± 7% | Fictionalized Data |
| SARS-CoV-2 | Infected A549-ACE2 cells | 10:1 | 72% ± 6% | Fictionalized Data |
Table 2: Impact of GZMB on Viral Titer
| Virus | Treatment | Time Point | Fold Reduction in Viral Titer | Reference |
| Vaccinia Virus (VV) | CTLs from GZMB+/+ mice | 24 hours | 100-fold | Fictionalized Data |
| Vaccinia Virus (VV) | CTLs from GZMB-/- mice | 24 hours | 10-fold | Fictionalized Data |
| Herpes Simplex Virus 1 (HSV-1) | NK cells + IL-2 | 48 hours | 50-fold | Fictionalized Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of GZMB's function. Below are protocols for key experiments.
Chromium (⁵¹Cr) Release Assay for Cytotoxicity
This assay remains a gold standard for measuring cell-mediated cytotoxicity.
Principle: Target cells are labeled with radioactive ⁵¹Cr. Upon cell lysis by CTLs or NK cells, the ⁵¹Cr is released into the supernatant and can be quantified.
Methodology:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells (e.g., virus-infected cells) in 100 µL of RPMI medium with 10% Fetal Bovine Serum (FBS).
-
Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the cells three times with 10 mL of fresh medium to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Co-culture:
-
Plate 100 µL of labeled target cells (1 x 10⁴ cells) per well in a 96-well U-bottom plate.
-
Add 100 µL of effector cells (CTLs or NK cells) at various Effector:Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Prepare control wells:
-
Spontaneous Release: Target cells with 100 µL of medium only.
-
Maximum Release: Target cells with 100 µL of 2% Triton X-100 solution.
-
-
-
Incubation & Measurement:
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.
-
Incubate for 4-6 hours at 37°C.
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a gamma counter tube.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation:
-
Percent Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Plaque Assay for Viral Titer Quantification
Principle: This assay quantifies the number of infectious virus particles (plaque-forming units, PFU) in a sample.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates and incubate until fully confluent.
-
Serial Dilution: Prepare 10-fold serial dilutions of the virus-containing samples (e.g., supernatant from cytotoxicity assays).
-
Infection: Remove the medium from the cell monolayers and inoculate with 200 µL of each viral dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium). This restricts the spread of progeny virus to adjacent cells, forming localized lesions (plaques).
-
Incubation: Incubate the plates at 37°C for a period determined by the virus's replication cycle (typically 2-10 days), until plaques are visible.
-
Staining:
-
Aspirate the overlay.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 15 minutes.
-
Gently wash with water and air dry.
-
-
Quantification: Count the number of plaques in each well. The viral titer (PFU/mL) is calculated using the formula:
-
Titer (PFU/mL) = (Number of Plaques) / (Dilution Factor * Volume of Inoculum in mL)
-
Implications for Drug Development
Understanding the multifaceted roles of GZMB is critical for therapeutic development.
-
Vaccine Design: Effective vaccines should elicit a robust CTL response, characterized by high levels of GZMB expression in virus-specific T-cells.
-
Antiviral Therapeutics: Modulating GZMB activity could be a therapeutic strategy. Inhibitors of GZMB might be beneficial in contexts where its extracellular activity contributes to immunopathology (e.g., severe influenza-induced lung injury). Conversely, enhancing GZMB delivery or function could be explored for chronic viral infections where the CTL response is suboptimal.
-
Safety and Toxicity: Off-target effects of therapies that broadly activate T-cells must be considered, as widespread GZMB release can cause bystander tissue damage.
Conclusion
This compound is a potent and essential weapon in the immune arsenal (B13267) against viral infections. Its ability to induce apoptosis in infected cells through multiple, redundant pathways makes it a highly effective mechanism for limiting viral replication. Future research focusing on the precise regulation of its intracellular and extracellular activities will be paramount for designing next-generation vaccines and immunotherapies that can harness its power while minimizing its pathological potential.
The Dual Role of Granzyme B in Anti-Tumor Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B (GZMB) is a serine protease that plays a pivotal, yet complex, role in the body's defense against cancerous cells. Primarily found within the cytotoxic granules of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), GZMB is a key mediator of apoptosis, or programmed cell death, in target tumor cells.[1][2][3] Upon recognition of a malignant cell, these immune effectors release GZMB along with the pore-forming protein perforin (B1180081) into the immunological synapse. Perforin facilitates the entry of GZMB into the target cell's cytoplasm, initiating a cascade of events that culminates in the cell's demise.[1][4][5] However, emerging evidence reveals a more nuanced role for GZMB, demonstrating that its activity is not confined to intracellular cytotoxicity. Extracellular GZMB can contribute to tumor progression by remodeling the extracellular matrix (ECM), promoting inflammation, and even suppressing the anti-tumor immune response.[6][7][8] This guide provides an in-depth technical overview of the multifaceted involvement of this compound in anti-tumor immunity, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Mechanisms of this compound-Mediated Tumor Cell Death
This compound is a potent inducer of apoptosis, employing both caspase-dependent and caspase-independent pathways to ensure the efficient elimination of target cells.
Caspase-Dependent Apoptosis
Once inside the target cell, GZMB can directly cleave and activate executioner caspases, such as pro-caspase-3 and pro-caspase-7.[5] Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP) and lamins, leading to DNA fragmentation and nuclear collapse.[1][5] GZMB can also initiate the mitochondrial pathway of apoptosis by cleaving the Bid protein. The resulting truncated Bid (tBid) translocates to the mitochondria, inducing the release of cytochrome c, which in turn activates the apoptosome and initiator caspase-9.[1][9]
Caspase-Independent Apoptosis
In addition to its caspase-mediated effects, this compound can also induce cell death through caspase-independent mechanisms. It can directly cleave the inhibitor of caspase-activated DNase (ICAD), releasing caspase-activated DNase (CAD) to fragment the cell's DNA.[1] Furthermore, GZMB can cleave other vital cellular proteins, contributing to cell death even in the absence of caspase activation.[4]
The Dual Role of this compound in the Tumor Microenvironment
While intracellular GZMB is a cornerstone of anti-tumor immunity, its extracellular presence can have paradoxical effects, sometimes promoting tumor growth and metastasis.
Anti-Tumor Functions
The primary anti-tumor function of GZMB lies in its ability to induce apoptosis in cancer cells, as described above. The expression of GZMB by tumor-infiltrating lymphocytes (TILs) is often associated with a favorable prognosis in various cancers.[10] Furthermore, GZMB is a critical component of the cytotoxic machinery utilized by immune checkpoint inhibitors, a revolutionary class of cancer immunotherapies.[11][12]
Pro-Tumor Functions
Conversely, extracellular GZMB can contribute to tumor progression through several mechanisms:
-
Extracellular Matrix (ECM) Remodeling: GZMB can degrade various components of the ECM, such as fibronectin, laminin, and vitronectin.[6][7][13] This degradation can facilitate tumor cell invasion and metastasis.[8][14]
-
Inflammation: Extracellular GZMB can process and activate pro-inflammatory cytokines, contributing to a chronic inflammatory state that can promote tumor growth.[6]
-
Immunosuppression: GZMB produced by regulatory T cells (Tregs) and other suppressor cells can degrade the T-cell receptor (TCR) zeta chain on effector T cells, leading to their anergy and a dampened anti-tumor immune response.[2][15]
Quantitative Data on this compound in Anti-Tumor Immunity
The following tables summarize key quantitative data related to this compound's involvement in cancer.
Table 1: this compound Expression and Clinical Outcomes in Cancer Patients
| Cancer Type | GZMB Measurement | Finding | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Baseline serum GZMB levels | Low levels associated with worse Progression-Free Survival (PFS) (HR: 1.96) and Overall Survival (OS) (HR: 2.08) in patients on PD-1 blockade. | [10] |
| NSCLC | Sequential change in GZMB+ PD-1+ CD8+ T cells | Increase after immunotherapy predicted durable clinical benefit (P=0.048) and prolonged PFS (P=0.025). | [11][16] |
| Gastric Cancer | Serum GZMB levels | Patients with prior chemotherapy had significantly lower mean serum GZMB levels (9.68 pg/mL) compared to chemotherapy-naive patients (37.93 pg/mL). | [17] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | GZMB Construct | IC50 | Reference |
| Renca-lacZ/ErbB2 | GrB-scFv(FRP5) fusion protein | 0.29 nM | [18] |
| NK-92 | Native GZMB | Max. expression of ~6.4 pmol | [19] |
| Jurkat | Native GZMB | Max. expression of ~6.4 pmol | [19] |
| THP-1 | Native GZMB | Near zero activity | [19] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound Activity Assay (Fluorometric)
This protocol describes the measurement of GZMB activity in biological samples using a fluorometric assay kit.[20][21][22][23]
Materials:
-
This compound Activity Assay Kit (containing this compound Assay Buffer, this compound Substrate, this compound Positive Control, and AFC Standard)
-
96-well microplate (black with clear bottom)
-
Microplate reader capable of fluorescence measurement at Ex/Em = 380/500 nm
-
Dounce homogenizer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Sample Preparation:
-
Treat cells with the desired stimuli.
-
Collect 2 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold this compound Assay Buffer.
-
Homogenize the cells on ice using a Dounce homogenizer (10-50 passes).
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Standard Curve Preparation:
-
Prepare a 10 µM AFC standard solution by diluting the 1 mM AFC Standard in this compound Assay Buffer.
-
Prepare a series of AFC standards (e.g., 0, 50, 100, 150, 200, 250 pmol/well) in the 96-well plate.
-
Adjust the final volume of each standard to 100 µL with this compound Assay Buffer.
-
-
Assay Reaction:
-
Add 1-50 µL of cell lysate to the wells of the 96-well plate.
-
Add 2 µL of this compound Positive Control to designated wells.
-
Adjust the final volume in all sample and control wells to 50 µL with this compound Assay Buffer.
-
Prepare a Reaction Mix containing 48 µL of this compound Assay Buffer and 2 µL of this compound Substrate for each reaction.
-
Add 50 µL of the Reaction Mix to each sample and positive control well.
-
-
Measurement:
-
Immediately measure the fluorescence at Ex/Em = 380/500 nm in a kinetic mode at 37°C for 30-60 minutes, recording data every 5 minutes.
-
Alternatively, for an end-point reading, incubate the plate at 37°C for 30-60 minutes, protected from light, and then measure the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (0 standard) from all readings.
-
Plot the AFC standard curve.
-
Calculate the change in fluorescence (ΔRFU) for each sample between two time points in the linear range of the reaction.
-
Determine the amount of AFC generated (B) in each sample using the standard curve.
-
Calculate the this compound activity using the formula: Activity (pmol/min/mL) = (B / (ΔT x V)) x D, where ΔT is the reaction time, V is the sample volume, and D is the sample dilution factor.
-
This compound ELISpot Assay
This protocol details the procedure for detecting and quantifying GZMB-secreting cells using an ELISpot assay.[24][25][26][27]
Materials:
-
This compound ELISpot Kit (containing capture antibody, biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate)
-
96-well PVDF-bottomed plates
-
PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Cell culture medium
-
Stimulating agent for cells
-
ELISpot reader or microscope
Procedure:
-
Plate Preparation:
-
Activate the PVDF membrane of the 96-well plate by adding 25 µL of 35% ethanol to each well for 30 seconds.
-
Wash the plate 3 times with 100 µL/well of PBS.
-
Coat the wells with 100 µL of diluted capture antibody and incubate overnight at 4°C.
-
Wash the plate once with 100 µL/well of PBS.
-
Block the plate with 100 µL/well of Blocking Buffer for 2 hours at room temperature.
-
-
Cell Incubation:
-
Wash the plate 3 times with 100 µL/well of PBS.
-
Add 100 µL of the cell suspension (containing the desired number of cells and stimulating agent) to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 15-20 hours.
-
-
Detection:
-
Lyse the cells and wash the plate 3 times with 100 µL/well of Wash Buffer.
-
Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1.5 hours at room temperature.
-
Wash the plate 3 times with 100 µL/well of Wash Buffer.
-
Add 100 µL of diluted streptavidin-enzyme conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3 times with 100 µL/well of Wash Buffer.
-
-
Spot Development and Analysis:
-
Add 100 µL of the substrate solution to each well and monitor spot formation.
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an ELISpot reader or a microscope.
-
Intracellular this compound Staining by Flow Cytometry
This protocol outlines the steps for staining intracellular GZMB in lymphocytes for analysis by flow cytometry.[28][29]
Materials:
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD8, CD56)
-
Fluorochrome-conjugated anti-Granzyme B antibody
-
Isotype control antibody
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Staining Buffer (e.g., PBS with 3% FBS and 0.09% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes.
-
-
Surface Staining:
-
Stain 1 x 10^6 cells with fluorochrome-conjugated antibodies against cell surface markers for 25 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells with Staining Buffer.
-
Resuspend the cells in 100 µL of Fixation/Permeabilization Buffer and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization/Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer.
-
Add the fluorochrome-conjugated anti-Granzyme B antibody or isotype control and incubate for 30 minutes at 4°C in the dark.
-
-
Analysis:
-
Wash the cells with Permeabilization/Wash Buffer.
-
Resuspend the cells in 500 µL of Staining Buffer.
-
Analyze the stained cells using a flow cytometer.
-
This compound Immunohistochemistry (IHC)
This protocol provides a general guideline for detecting GZMB in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[30][31][32][33]
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Peroxide block solution
-
Protein block solution
-
Primary antibody against this compound
-
Secondary antibody and detection system (e.g., HRP-polymer)
-
Chromogen (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate the sections through a series of graded alcohols to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in antigen retrieval solution at a high temperature (e.g., 95-100°C) for 20-30 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with a peroxide block solution for 5 minutes.
-
Block non-specific protein binding with a protein block solution for 5-10 minutes.
-
Incubate the sections with the primary anti-Granzyme B antibody for 30 minutes at room temperature.
-
Incubate with a secondary antibody probe for 10 minutes.
-
Incubate with a polymer-based detection system for 10-20 minutes.
-
-
Visualization and Counterstaining:
-
Incubate with the chromogen (e.g., DAB) for 5 minutes to develop the color.
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount the coverslip using a permanent mounting medium.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and relationships involving this compound.
Conclusion
This compound stands as a double-edged sword in the context of anti-tumor immunity. Its well-established role as a potent executioner of cancer cells via intracellular apoptotic pathways underscores its importance in immune surveillance and the success of immunotherapies. However, the emerging understanding of its extracellular, pro-tumorigenic functions highlights the complexity of the tumor microenvironment and presents new challenges and opportunities for therapeutic intervention. A comprehensive understanding of the dual nature of this compound is crucial for the development of more effective and targeted cancer therapies. Future research aimed at selectively enhancing the intracellular cytotoxic activity of GZMB while mitigating its extracellular pro-tumor effects holds significant promise for improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Regulates Antiviral CD8+ T cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Granule-mediated Killing: Pathways for this compound–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Inflammatory Diseases: Apoptosis, Inflammation, Extracellular Matrix Remodeling, Epithelial-to-Mesenchymal Transition and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound degrades extracellular matrix and contributes to delayed wound closure in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Granzyme A and this compound Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. This compound for predicting the durable clinical benefit of anti-PD-1/PD-L1 immunotherapy in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bionews.com [bionews.com]
- 13. This compound degrades extracellular matrix and promotes inflammation and choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor invasion and extracellular matrix degradative enzymes: regulation of activity by organ factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Interaction Networks Converging on Immunosuppressive Roles of this compound: Special Niches Within the Tumor Microenvironment [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. anaspec.com [anaspec.com]
- 23. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 24. medixbiochemica.com [medixbiochemica.com]
- 25. The this compound ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resources.rndsystems.com [resources.rndsystems.com]
- 27. Human Interferon Gamma + this compound ELISPOT Kit (ab48464) is not available | Abcam [abcam.co.jp]
- 28. Intracellular expression of granzymes A, B, K and M in blood lymphocyte subsets of critically ill patients with or without sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound Monoclonal Antibody (N4TL33), PE (12-8896-42) [thermofisher.com]
- 30. biocare.net [biocare.net]
- 31. This compound by Immunohistochemistry | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 32. genomeme.ca [genomeme.ca]
- 33. IHC-P protocols | Abcam [abcam.com]
Extracellular Functions of Granzyme B in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Granzyme B (GzmB), a serine protease traditionally known for its intracellular role in inducing apoptosis in target cells, is increasingly recognized for its potent extracellular functions, particularly in the context of inflammation. When released into the extracellular milieu by a variety of immune and non-immune cells, GzmB retains its enzymatic activity and targets a diverse array of substrates, leading to extracellular matrix (ECM) remodeling, cytokine activation, and direct cell signaling. These actions contribute significantly to the pathogenesis of numerous inflammatory diseases, including autoimmune disorders, cardiovascular diseases, and neuroinflammatory conditions. This technical guide provides an in-depth overview of the extracellular roles of GzmB in inflammation, detailing its substrates, signaling pathways, and associated pathologies. Furthermore, it offers a comprehensive collection of experimental protocols and quantitative data to facilitate further research and the development of therapeutic strategies targeting extracellular GzmB.
Introduction to Extracellular this compound
This compound is a 32 kDa serine protease that preferentially cleaves substrates after an aspartic acid residue.[1] While its primary function is to induce apoptosis when delivered into target cells by perforin, a pore-forming protein, GzmB is also secreted by a wide range of cells, including cytotoxic T lymphocytes, natural killer (NK) cells, mast cells, basophils, neutrophils, and even non-immune cells like keratinocytes and smooth muscle cells.[1][2] Crucially, extracellular GzmB remains catalytically active in various biological fluids, such as plasma and synovial fluid, where its levels are elevated during inflammatory conditions.[3][4] Unlike many other proteases, there are no known endogenous extracellular inhibitors of GzmB, allowing for its sustained activity in the extracellular space.[3] This sustained, unregulated activity can lead to significant pathological consequences by driving chronic inflammation and tissue damage.[5]
Extracellular Substrates of this compound and Pathophysiological Consequences
Extracellular GzmB targets a broad spectrum of proteins, leading to a cascade of inflammatory events. These substrates can be broadly categorized into extracellular matrix components, cytokines, and cell surface receptors.
Extracellular Matrix (ECM) Remodeling
GzmB-mediated degradation of ECM proteins disrupts tissue architecture, promotes cell detachment (anoikis), and can generate bioactive fragments that further amplify inflammation.[6]
-
Fibronectin, Vitronectin, and Laminin (B1169045): GzmB efficiently cleaves these key adhesive proteins.[6][7] Cleavage of fibronectin and vitronectin disrupts cell adhesion, migration, and signaling.[8][9] GzmB-generated fibronectin fragments can also induce the expression of matrix metalloproteinases (MMPs) in fibroblasts, further contributing to ECM breakdown.[9]
-
Decorin and Biglycan (B1168362): These proteoglycans play crucial roles in collagen fibrillogenesis and sequestration of growth factors. GzmB cleaves decorin and biglycan, leading to collagen disorganization and the release of sequestered transforming growth factor-beta 1 (TGF-β1).[1][10] The released, active TGF-β1 can then promote fibrosis and further inflammation.[1][11]
Cytokine Processing and Activation
Extracellular GzmB can directly process and activate pro-inflammatory cytokines, amplifying the inflammatory response.
-
Interleukin-1α (IL-1α) and Interleukin-18 (IL-18): GzmB can cleave the precursor forms of IL-1α and IL-18 to their active forms, potent pyrogenic and pro-inflammatory cytokines.[1] This activation contributes to the inflammatory cascade in various diseases.
Cell Surface Receptor Cleavage and Signaling
GzmB can directly interact with and cleave cell surface receptors, initiating intracellular signaling pathways independent of perforin.
-
Protease-Activated Receptor-1 (PAR-1): GzmB is a potent activator of PAR-1, a G protein-coupled receptor expressed on various cell types, including neurons.[11][12] Cleavage and activation of PAR-1 by GzmB can trigger a signaling cascade leading to neurotoxicity and inflammation.[11][13]
Signaling Pathways Activated by Extracellular this compound
The extracellular actions of GzmB initiate distinct signaling pathways that contribute to inflammation and tissue damage.
PAR-1 Signaling Pathway in Neuroinflammation
Extracellular GzmB plays a significant role in neuroinflammatory conditions through the activation of PAR-1 on neurons.[11][12] This perforin-independent mechanism involves a multi-step signaling cascade:
-
PAR-1 Cleavage: GzmB binds to and cleaves the extracellular domain of PAR-1, exposing a tethered ligand that activates the receptor.[11][12]
-
G-protein Activation: Activated PAR-1, a Gi-coupled receptor, leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]
-
Kv1.3 Channel Activation: The reduction in cAMP triggers the activation and translocation of the voltage-gated potassium channel Kv1.3 to the neuronal cell membrane.[11][12]
-
Notch-1 Activation and Neurotoxicity: Increased Kv1.3 activity leads to the activation of the Notch-1 signaling pathway, ultimately resulting in neurite damage and apoptosis.[11][12]
Figure 1: GzmB-mediated PAR-1 signaling pathway in neurons.
TGF-β1 Release and Pro-fibrotic Signaling
By cleaving proteoglycans like decorin and biglycan, extracellular GzmB liberates active TGF-β1, a potent pro-fibrotic cytokine.[1][7]
-
Proteoglycan Cleavage: GzmB cleaves decorin and biglycan within the ECM.[1][7]
-
TGF-β1 Release: This cleavage releases active TGF-β1 from its sequestration by these proteoglycans.[1][7]
-
SMAD Signaling: The released TGF-β1 binds to its receptor on nearby cells, such as smooth muscle cells, leading to the phosphorylation and activation of SMAD-3.[1][11]
-
Fibrosis: Activated SMAD-3 translocates to the nucleus and promotes the transcription of genes involved in fibrosis, such as collagen and other ECM components.[1]
Figure 2: GzmB-mediated release of active TGF-β1 and pro-fibrotic signaling.
Quantitative Data
The following table summarizes key quantitative data related to the extracellular functions of this compound.
| Parameter | Value | Substrate/Context | Reference |
| Normal Plasma Concentration | 20-40 pg/mL | Human Plasma | [3] |
| Concentration for ECM Cleavage (in vitro) | 100-400 nM | Mouse skin homogenate (Fibronectin, Vitronectin) | [9] |
| Concentration for Proteoglycan Cleavage (in vitro) | 25-200 nM | Recombinant Decorin, Biglycan, Betaglycan | [2] |
| Concentration for TGF-β1 Release (in vitro) | 100-200 nM | Proteoglycan-TGF-β1 complexes | [1] |
| Kinetic Parameters (Km, kcat) | Not available in searched literature | Various extracellular substrates | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the extracellular functions of this compound.
This compound Activity Assay (Fluorometric)
This protocol measures the enzymatic activity of GzmB in various samples.[14]
Materials:
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 380/500 nm)
-
This compound Assay Buffer
-
This compound Substrate (e.g., Ac-IEPD-AFC)
-
This compound Positive Control
-
AFC Standard (for standard curve)
-
Samples (cell lysates, tissue homogenates, biological fluids)
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation: Prepare a standard curve using the AFC standard according to the manufacturer's instructions.
-
Reaction Setup:
-
Add 50 µL of sample (or positive control) to each well.
-
Prepare a Reaction Mix containing this compound Assay Buffer and this compound Substrate.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure fluorescence intensity in a kinetic mode, taking readings every 5 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Determine the GzmB activity in the samples by comparing the rates to the AFC standard curve.
-
Figure 3: Workflow for the fluorometric this compound activity assay.
Extracellular Matrix Degradation Assay
This protocol assesses the ability of GzmB to degrade ECM proteins within a complex biological sample.[9]
Materials:
-
Tissue homogenate (e.g., from skin wounds) prepared in a buffer without protease inhibitors.
-
Recombinant mouse this compound
-
Laemmli buffer
-
SDS-PAGE equipment
-
Western blotting equipment and antibodies (e.g., anti-fibronectin, anti-vitronectin)
Procedure:
-
Sample Preparation: Prepare tissue homogenate as described in 5.1, but omit protease inhibitors from the lysis buffer.
-
Reaction Setup:
-
Aliquot 10 µL of the tissue homogenate into microcentrifuge tubes.
-
Add recombinant GzmB to final concentrations of 0, 100, 200, and 400 nM.
-
Incubate at 37°C for 24 hours.
-
-
Reaction Termination and Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding Laemmli buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against fibronectin and vitronectin, followed by appropriate secondary antibodies.
-
Visualize the protein bands to assess the degradation of the full-length proteins and the appearance of cleavage fragments.
-
Anoikis Assay
This protocol measures cell death induced by detachment from the ECM, a process that can be initiated by GzmB-mediated ECM degradation.[15][16]
Materials:
-
Anoikis Assay Kit (containing an anchorage-resistant plate and a control plate)
-
Cell line of interest
-
Cell culture media
-
Recombinant this compound (or other anoikis-inducing/inhibiting agents)
-
Calcein AM dye (for quantifying live cells)
-
Fluorescence microplate reader (Ex/Em = 485/530 nm)
Procedure:
-
Cell Seeding:
-
Harvest and resuspend cells to a concentration of 1 x 10^6 cells/mL in culture media.
-
Add 100 µL of the cell suspension to each well of the anchorage-resistant plate and the control (uncoated) plate.
-
-
Treatment:
-
Treat cells with different concentrations of GzmB or other test compounds. Include a vehicle control.
-
Incubate for an appropriate time (e.g., 24-48 hours) to allow for anoikis induction.
-
-
Quantification of Live Cells:
-
Add Calcein AM dye to each well and incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Compare the fluorescence in the treated wells to the control wells to determine the extent of anoikis.
-
TGF-β1 Release and Activation Assay
This protocol determines if GzmB can release active TGF-β1 from proteoglycans.[1][7]
Materials:
-
Recombinant decorin, biglycan, or betaglycan
-
Recombinant active TGF-β1
-
Recombinant this compound
-
GzmB inhibitor (e.g., 3,4-dichloroisocoumarin)
-
48-well tissue culture plates
-
Human coronary artery smooth muscle cells (HCASMC)
-
Western blotting equipment and antibodies (anti-TGF-β1, anti-phospho-SMAD-3, anti-total-SMAD-3)
Procedure:
-
Preparation of Proteoglycan-TGF-β1 Complexes:
-
Coat 48-well plates with the desired proteoglycan (15 µg/mL).
-
Add active TGF-β1 to allow for complex formation.
-
-
GzmB Treatment:
-
Incubate the complexes with GzmB (e.g., 200 nM) with or without a GzmB inhibitor for 24 hours.
-
-
Analysis of TGF-β1 Release:
-
Collect the supernatants.
-
Detect the presence of released TGF-β1 in the supernatants by Western blotting.
-
-
Assessment of TGF-β1 Activity:
-
Add the supernatants containing the released TGF-β1 to cultured HCASMCs for 20 minutes.
-
Lyse the HCASMCs and perform Western blotting to detect the phosphorylation of SMAD-3. An increase in p-SMAD-3 indicates that the released TGF-β1 is biologically active.
-
Conclusion
The extracellular functions of this compound are emerging as critical drivers of inflammation and tissue remodeling in a wide range of diseases. Its ability to degrade ECM, activate cytokines, and trigger cell signaling pathways highlights its role as a potent pro-inflammatory mediator. The detailed experimental protocols and quantitative data provided in this guide are intended to equip researchers with the tools necessary to further investigate the multifaceted roles of extracellular GzmB and to explore its potential as a therapeutic target for inflammatory conditions. Future research focused on elucidating the precise kinetic parameters of GzmB with its various extracellular substrates and on the development of specific and potent extracellular GzmB inhibitors will be crucial for translating our understanding of its pathobiology into novel clinical interventions.
References
- 1. This compound Cleaves Decorin, Biglycan and Soluble Betaglycan, Releasing Active Transforming Growth Factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Cleaves Decorin, Biglycan and Soluble Betaglycan, Releasing Active Transforming Growth Factor-β1 | PLOS One [journals.plos.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The levels of soluble granzyme A and B are elevated in plasma and synovial fluid of patients with rheumatoid arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Inflammatory Diseases: Apoptosis, Inflammation, Extracellular Matrix Remodeling, Epithelial-to-Mesenchymal Transition and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular matrix remodeling by human this compound via cleavage of vitronectin, fibronectin, and laminin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Cleaves Decorin, Biglycan and Soluble Betaglycan, Releasing Active Transforming Growth Factor-β1 | PLOS One [journals.plos.org]
- 8. This compound cleavage of fibronectin disrupts endothelial cell adhesion, migration and capillary tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound degrades extracellular matrix and contributes to delayed wound closure in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anaspec.com [anaspec.com]
- 11. This compound cleaves decorin, biglycan and soluble betaglycan, releasing active transforming growth factor-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Induced Neurotoxicity Is Mediated via Activation of PAR-1 Receptor and Kv1.3 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced neurotoxicity is mediated via activation of PAR-1 receptor and Kv1.3 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. cellbiolabs.com [cellbiolabs.com]
Granzyme B in Autoimmune Disease Pathogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Granzyme B (GzmB) is a serine protease traditionally recognized for its critical role in cell-mediated cytotoxicity, where it is released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in virus-infected or malignant cells.[1][2][3] However, a growing body of evidence has redefined GzmB as a potent, multifunctional mediator in the pathogenesis of numerous autoimmune diseases.[4][5] Beyond its intracellular, pro-apoptotic functions, extracellular GzmB actively contributes to inflammation, tissue remodeling, and the generation of autoantigens.[2][5][6] Elevated levels of GzmB are consistently found in the serum, plasma, and affected tissues of patients with conditions such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), multiple sclerosis (MS), and various autoimmune skin disorders, where its activity often correlates with disease severity.[7][8][9] This guide provides an in-depth examination of the molecular mechanisms through which GzmB drives autoimmune pathology, summarizes key quantitative data, details relevant experimental protocols, and explores the potential of GzmB as a therapeutic target.
The Dual Role of this compound: Intracellular and Extracellular Functions
GzmB's contribution to autoimmunity stems from its activity in two distinct cellular compartments: intracellularly, to induce programmed cell death, and extracellularly, to remodel tissue and perpetuate inflammation.
-
Intracellular (Perforin-Dependent) Pathway: In the classical cytotoxic pathway, GzmB is released from CTLs or NK cells into the immunological synapse.[10] The co-secreted protein, perforin, forms pores in the target cell membrane, facilitating GzmB's entry into the cytosol.[11][12] Once inside, GzmB initiates apoptosis through both caspase-dependent and -independent mechanisms.[10][12] This pathway is a key driver of cell death in autoimmune conditions where self-reactive lymphocytes target healthy tissue, such as the destruction of insulin-producing β-cells in Type 1 Diabetes.[2][13]
-
Extracellular (Perforin-Independent) Pathway: A significant portion of secreted GzmB can leak from the immunological synapse or be released by other immune cells that do not express perforin, such as mast cells, basophils, and macrophages.[4][5][11] In the extracellular space, GzmB retains its proteolytic activity and targets a wide array of substrates, including extracellular matrix (ECM) proteins, cell surface receptors, and cytokines.[4][5][14] This extracellular activity is increasingly recognized as a major contributor to the chronic inflammation and tissue destruction characteristic of many autoimmune diseases.[14][15]
Caption: High-level overview of GzmB's dual pathogenic pathways.
This compound in Specific Autoimmune Diseases
GzmB has been implicated as a key pathogenic factor across a spectrum of autoimmune disorders.
Systemic Lupus Erythematosus (SLE)
In SLE, GzmB contributes to organ damage and disease severity.[7] Studies show that serum levels of soluble GzmB are significantly higher in SLE patients compared to healthy controls and correlate strongly with the SLE Disease Activity Index (SLEDAI).[7][8] In lupus nephritis (LN), a severe complication of SLE, GzmB-positive cells are found in kidney biopsies, and their numbers correlate with deteriorating kidney function parameters like serum creatinine (B1669602) and proteinuria.[8][16] GzmB is also implicated in the pathogenesis of SLE-related hearing loss by mediating damage to the blood-labyrinth barrier.[17] Conversely, some studies suggest a regulatory role for GzmB-producing B cells (Bregs), which appears to be impaired in SLE patients, contributing to uncontrolled T-cell inflammatory responses.[18][19]
Rheumatoid Arthritis (RA)
Elevated levels of GzmB are found in the plasma, synovial fluid, and synovial tissue of RA patients.[11][20] Serum GzmB levels have been shown to correlate with disease activity and the presence of radiographic joint erosions.[11][9] GzmB in the RA joint is secreted by various cells, including CD8+ T cells, NK cells, macrophages, and chondrocytes.[11] It contributes to pathogenesis through multiple mechanisms:
-
Inducing Chondrocyte Apoptosis: GzmB can induce apoptosis in chondrocytes, leading to cartilage degradation.
-
ECM Degradation: GzmB directly cleaves critical ECM components in cartilage, such as aggrecan and tenascin-C, contributing to the structural breakdown of the joint.[2][11][9]
-
Promoting Inflammation: Extracellular GzmB can process and activate pro-inflammatory cytokines, amplifying the inflammatory cascade within the synovium.[9][15]
Multiple Sclerosis (MS)
In MS, GzmB is involved in the neuroinflammatory and neurodegenerative processes. Activated, non-regulatory CD4+ and CD8+ T cells from MS patients express higher levels of GzmB than those from healthy donors.[21][22][23] The expression of GzmB in CD8+ T cells is positively correlated with the disability and progression of MS.[24] Extracellular GzmB has been shown to contribute to the resistance of pathogenic T cells to suppression by regulatory T cells (Tregs), a key mechanism of immune dysregulation in MS.[21] Furthermore, GzmB released by cytotoxic cells is believed to be a direct mediator of neuronal damage.[25] The development of GzmB inhibitors, such as serpina3n, has shown promise in reducing inflammatory-mediated neurodegeneration in experimental models of MS.[25]
Autoimmune Skin Diseases
GzmB is markedly elevated in a variety of autoimmune skin conditions and contributes to blistering, apoptosis, and inflammation.[3][12][26]
-
Pemphigoid Diseases: In bullous pemphigoid, extracellular GzmB degrades key anchoring proteins at the dermal-epidermal junction, leading to the characteristic blistering.[27] Topical pharmacological inhibition of GzmB has been shown to reduce disease severity in murine models.[27]
-
Cutaneous Lupus Erythematosus (CLE): As a form of interface dermatitis, CLE is characterized by the apoptosis of keratinocytes at the dermal-epidermal junction, a process driven by GzmB released from recruited CD8+ T cells and NK cells.[3][26] GzmB levels may serve as a prognostic marker in CLE.[3]
Molecular Mechanisms of this compound Pathogenesis
GzmB exerts its pathogenic effects through several distinct molecular mechanisms.
Induction of Apoptosis and Anoikis
-
Caspase-Dependent Apoptosis: Intracellular GzmB directly cleaves and activates multiple caspases, including the initiator caspases-8 and -10 and the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.[2][10]
-
Caspase-Independent Apoptosis: GzmB can also induce apoptosis independently of caspases by directly cleaving critical substrates. It cleaves the BH3-only protein Bid, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[2] It also cleaves the inhibitor of caspase-activated DNase (ICAD), releasing CAD to mediate DNA fragmentation.[2]
-
Anoikis: By degrading ECM proteins that anchor cells, extracellular GzmB can cause cells to detach, triggering a form of programmed cell death known as anoikis.[4][14]
Caption: Intracellular signaling cascades initiated by this compound.
Extracellular Matrix (ECM) Remodeling
GzmB efficiently degrades numerous ECM proteins that are vital for tissue integrity.[14] Key substrates include fibronectin, vitronectin, laminin (B1169045), and decorin.[2][3][14] The consequences of this degradation are profound:
-
Loss of Tissue Integrity: Leads to conditions like skin blistering in pemphigoid disease and cartilage breakdown in RA.[9][27]
-
Release of Bioactive Molecules: Degradation of proteins like decorin can release sequestered growth factors, such as TGF-β, which can promote fibrosis.[3]
-
Facilitated Immune Cell Migration: Breakdown of the ECM barrier allows for easier infiltration of inflammatory cells into tissues.[14]
Cytokine Processing and Inflammation
Extracellular GzmB can directly process and activate pro-inflammatory cytokines, most notably members of the IL-1 family, such as pro-IL-1α.[2] This activation bypasses the need for classical inflammasome pathways, providing a rapid mechanism to amplify local inflammation. GzmB can also trigger the release of other cytokines like IL-6 and IL-8 through the activation of Protease-Activated Receptor 1 (PAR-1).[2]
Generation of Neoantigens
A critical but often overlooked role of GzmB is its ability to cleave autoantigens at unique sites, distinct from those targeted by other proteases like caspases.[2][28] This cleavage can expose cryptic epitopes that were previously hidden from the immune system.[2] The presentation of these "neoantigens" can break immune tolerance and initiate or perpetuate an autoimmune response, creating a self-sustaining cycle of inflammation and tissue damage.[28]
Caption: Mechanisms of extracellular GzmB in driving autoimmunity.
Quantitative Analysis of this compound in Autoimmune Disease
The following tables summarize quantitative data on GzmB levels in various autoimmune diseases from published studies. Note that absolute values can vary significantly between studies due to different assay kits, standards, and patient cohorts.
Table 1: this compound Levels in Systemic Lupus Erythematosus (SLE)
| Sample Type | Patient Cohort | GzmB Concentration (Mean ± SD/SEM or Range) | Control Concentration (Mean ± SD/SEM or Range) | Fold Change | Citation(s) |
|---|---|---|---|---|---|
| Serum | SLE Patients | Significantly higher than controls | Not specified | N/A | [7] |
| Serum | SLE Patients | Median: 15.6 pg/mL (IQR: 5.2-38.3) | Median: 4.7 pg/mL (IQR: 0.0-14.1) | ~3.3x | [8][16] |
| Blister Fluid | Bullous Pemphigoid | Significantly elevated | Negligible in serum of patients and controls | N/A |[3] |
Table 2: this compound Levels in Rheumatoid Arthritis (RA)
| Sample Type | Patient Cohort | GzmB Concentration (Mean ± SD/SEM or Range) | Control Concentration (Mean ± SD/SEM or Range) | Fold Change | Citation(s) |
|---|---|---|---|---|---|
| Serum/Plasma | RA Patients | Significantly elevated vs. controls | Not specified | N/A | [11][9] |
| Synovial Fluid | RA Patients | Significantly elevated vs. controls | Not specified | N/A |[11][20] |
Table 3: this compound Positive Cells in Multiple Sclerosis (MS)
| Cell Type | Patient Cohort | % GzmB+ Cells (Mean) | % GzmB+ Cells in Controls (Mean) | Fold Change | Citation(s) |
|---|---|---|---|---|---|
| CD8+ T cells | RRMS Patients | 34.5% | 20.8% | ~1.7x | [22][23] |
| CD19+ B cells | RRMS Patients | Significantly higher vs. controls | Not specified | N/A |[22][23] |
Key Experimental Protocols
Accurate measurement of GzmB concentration and activity is crucial for research and clinical studies.
This compound Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and measures the proteolytic activity of GzmB.[29]
Principle: GzmB cleaves a specific peptide substrate (e.g., Ac-IEPD-AFC), releasing a fluorescent group (AFC: 7-Amino-4-trifluoromethylcoumarin). The rate of increase in fluorescence is directly proportional to GzmB activity and is measured at Ex/Em = 380/500 nm.[29]
Methodology:
-
Sample Preparation:
-
Cell Lysates: Lyse 1-2 x 10^6 cells in 200-500 µL of ice-cold this compound Assay Buffer.[29] Homogenize using a Dounce homogenizer on ice.[29] Centrifuge at 13,000 x g for 10 minutes to pellet debris and collect the supernatant.
-
Tissue Homogenates: Homogenize ~50 mg of tissue in 200 µL of ice-cold this compound Assay Buffer. Centrifuge to clear the lysate.
-
Serum/Plasma: Can often be used directly, but dilutions should be tested to ensure readings are within the linear range of the standard curve.
-
-
Standard Curve Preparation:
-
Assay Procedure:
-
Add 1-50 µL of sample to wells of the 96-well plate.
-
Include a positive control (recombinant GzmB) and a reagent blank.
-
Adjust the final volume of all sample wells to 50 µL with Assay Buffer.
-
Prepare a Reaction Mix containing this compound Assay Buffer and the GzmB substrate (Ac-IEPD-AFC).
-
Add 50 µL of the Reaction Mix to each sample and control well. Mix gently.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence (Ex/Em = 380/500 nm) in a kinetic mode, taking readings every 5 minutes for 30-60 minutes.[29]
-
-
Data Analysis:
-
Plot the AFC standard curve (RFU vs. pmol AFC).
-
For each sample, choose two time points (T1 and T2) within the linear phase of the reaction.
-
Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1).
-
Use the standard curve to convert ΔRFU to the amount of AFC generated (B, in pmol).
-
Calculate GzmB activity: Activity = B / (ΔT x V), where ΔT is the reaction time (T2 - T1 in min) and V is the sample volume in µL.
-
Caption: Step-by-step workflow for a this compound activity assay.
This compound ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol measures the total concentration of GzmB protein (both active and inactive). It is adapted from a general ELISA protocol for GzmB activity.[30]
Principle: A capture antibody specific for GzmB is coated onto a microtiter plate. Samples are added, and any GzmB present is bound. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate. Finally, a chromogenic substrate is added, and the resulting color change, measured at 405 nm, is proportional to the amount of GzmB.
Methodology:
-
Plate Coating:
-
Standard and Sample Incubation:
-
Detection:
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm (A405) at different time points (e.g., 2, 4, 24 hours).[30]
-
Plot the standard curve (A405 vs. GzmB concentration).
-
Use the standard curve to determine the concentration of GzmB in the samples.
-
Therapeutic Targeting of this compound
Given its central role in driving pathology, GzmB has emerged as an attractive therapeutic target.[3][27] The goal of GzmB inhibition is to reduce tissue damage and inflammation without causing broad immunosuppression.[1][25]
-
Small Molecule Inhibitors: Several small molecules and peptides have been developed that target the active site of GzmB to block its proteolytic activity.[1] These inhibitors have shown efficacy in preclinical models of autoimmune skin blistering diseases and MS.[25][27]
-
Serpins: Endogenous serine protease inhibitors (serpins), such as Proteinase Inhibitor 9 (PI-9), tightly regulate intracellular GzmB. Developing therapeutic versions of these natural inhibitors is another avenue of research.
Conclusion and Future Directions
This compound is no longer viewed solely as an executioner of apoptosis but as a key pleiotropic mediator in autoimmune disease. Its dual intracellular and extracellular functions—driving targeted cell death, degrading tissue architecture, amplifying inflammation, and potentially generating the very autoantigens that fuel the disease—place it at a critical nexus of autoimmune pathogenesis. The strong correlation between GzmB levels and disease activity across multiple conditions underscores its potential as both a valuable biomarker and a high-priority therapeutic target.
Future research should focus on elucidating the specific extracellular substrates of GzmB in different autoimmune contexts, understanding the regulation of its extracellular activity, and advancing the development of specific, potent, and safe GzmB inhibitors for clinical use. Targeting the pathogenic activities of GzmB offers a promising strategy to mitigate tissue damage and disrupt the cycle of chronic inflammation in patients with autoimmune disease.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound in Autoimmune Skin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound in Inflammatory Diseases: Apoptosis, Inflammation, Extracellular Matrix Remodeling, Epithelial-to-Mesenchymal Transition and Fibrosis [frontiersin.org]
- 5. This compound in Inflammatory Diseases: Apoptosis, Inflammation, Extracellular Matrix Remodeling, Epithelial-to-Mesenchymal Transition and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Inflammatory Diseases: Apoptosis, Inflammation, Extracellular Matrix Remodeling, Epithelial-to-Mesenchymal Transition and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluble this compound and cytotoxic T lymphocyte activity in the pathogenesis of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic and local this compound levels are associated with disease activity, kidney damage and interferon signature in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated serum this compound levels are associated with disease activity and joint damage in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. JCI Insight - this compound cleaves tenascin-C to release its C-terminal domain in rheumatoid arthritis [insight.jci.org]
- 12. mdpi.com [mdpi.com]
- 13. Type 1 diabetes pathogenesis and the role of inhibitory receptors in islet tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular matrix remodeling by human this compound via cleavage of vitronectin, fibronectin, and laminin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. conquest.health [conquest.health]
- 16. academic.oup.com [academic.oup.com]
- 17. pnas.org [pnas.org]
- 18. Impaired this compound-producing regulatory B cells in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lupus.bmj.com [lupus.bmj.com]
- 20. Role of the granzyme family in rheumatoid arthritis: Current Insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-apoptotic and extracellular activity of this compound mediates resistance to Treg suppression by HLA-DRnegCD25hiCD127lo Tregs in multiple sclerosis and in response to IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxic B Cells in Relapsing-Remitting Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Cytotoxic B Cells in Relapsing-Remitting Multiple Sclerosis Patients [frontiersin.org]
- 24. This compound + CD8 + T cells with terminal differentiated effector signature determine multiple sclerosis progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdlinx.com [mdlinx.com]
- 26. researchgate.net [researchgate.net]
- 27. This compound inhibition reduces disease severity in autoimmune blistering diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound cleavage of autoantigens in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 30. quickzyme.com [quickzyme.com]
The Regulation of Granzyme B Expression and Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B (GZMB) is a serine protease that is a critical component of the cytotoxic machinery of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon delivery into target cells, GZMB initiates apoptosis through the cleavage of a multitude of intracellular substrates, playing a pivotal role in immune surveillance against viral infections and tumorigenesis.[1] The expression and activity of GZMB are tightly regulated at multiple levels—transcriptional, post-transcriptional, and post-translational—to ensure precise and controlled elimination of target cells while sparing healthy tissues. Dysregulation of GZMB has been implicated in various pathologies, including autoimmune diseases and cancer immune evasion. This technical guide provides a comprehensive overview of the core mechanisms governing GZMB expression and activity, detailed experimental protocols for its study, and a summary of quantitative data to aid researchers and drug development professionals.
I. Transcriptional Regulation of this compound
The transcription of the GZMB gene is a highly dynamic process controlled by a complex interplay of transcription factors and signaling pathways initiated by cytokine and T-cell receptor (TCR) stimulation.
Key Transcription Factors
Several transcription factors are essential for the induction and maintenance of GZMB expression:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB signaling pathway is crucial for GZMB transcription in both NK cells and T cells. A novel NF-κB binding site (GGAGATTCCC) located downstream of the transcription start site has been identified as a key functional element in the human GZMB gene.[2][3]
-
AP-1 (Activator Protein-1): The AP-1 binding site is another critical regulatory element in the GZMB promoter.[4]
-
Ikaros: This transcription factor is essential for the activation of the GZMB promoter in activated peripheral blood lymphocytes.[4]
-
T-bet (T-box expressed in T cells) and EOMES (Eomesodermin): These T-box transcription factors are master regulators of cytotoxic lymphocyte differentiation and function. Both T-bet and EOMES are known to drive the expression of genes associated with cytotoxicity, including GZMB.[5][6] In murine models, T-bet has been shown to be directly involved in the production of this compound.[5]
Signaling Pathways Governing this compound Transcription
The activation of the aforementioned transcription factors is orchestrated by several key signaling pathways:
-
JAK/STAT Pathway: Cytokines such as Interleukin-2 (IL-2) and IL-15 are potent inducers of GZMB expression.[7] This induction is mediated through the JAK/STAT signaling cascade.[8] Specifically, STAT5 is required for the acquisition of NK cell identity and the expression of effector molecules including this compound.[8] Conversely, STAT3 has been shown to restrain NK cell effector functions by inhibiting perforin (B1180081) and this compound expression.[8][9] The JAK family members JAK1, JAK2, JAK3, and TYK2 are involved in transmitting signals from cytokine receptors to STAT proteins.[9]
-
MAPK (Mitogen-activated Protein Kinase) Pathway: The MAPK pathway, particularly the ERK2 cascade, plays a role in regulating the mobilization and redistribution of this compound-containing granules to the immunological synapse upon target cell recognition.[10] This pathway can be activated downstream of cytokine receptors and the TCR.[4]
-
PI3K-Akt-mTOR Pathway: The PI3K-Akt-mTOR pathway is essential for IL-15-induced GZMB production in NK cells.[11] Inhibition of this pathway has been shown to suppress GZMB expression in regulatory T cells.[12][13]
Caption: Key signaling pathways regulating this compound gene expression.
II. Post-Transcriptional and Post-Translational Regulation
Post-Transcriptional Regulation
While transcriptional control is paramount, there is evidence for post-transcriptional regulation of GZMB. For instance, in resting NK cells, GZMB mRNA can be present at basal levels without corresponding high levels of protein, suggesting that translational control mechanisms are in place.[14] MicroRNAs have been suggested to be involved in regulating the translation of GZMB transcripts.[14]
Post-Translational Regulation and Activity Control
The enzymatic activity of GZMB is tightly controlled by endogenous inhibitors to prevent off-target effects and self-damage to the cytotoxic cell.
-
Serpin B9 (Proteinase Inhibitor 9, PI-9): The primary intracellular inhibitor of GZMB is Serpin B9.[15][16] It forms a stable, covalent complex with GZMB, thereby irreversibly inactivating it.[16] Serpin B9 is crucial for protecting cytotoxic lymphocytes from their own GZMB. Overexpression of Serpin B9 in tumor cells is a mechanism of immune evasion.[17]
III. Quantitative Data on this compound Regulation
The following tables summarize quantitative data on the regulation of GZMB expression and the potency of its inhibitors.
Table 1: Regulation of this compound Expression
| Regulator | Cell Type | Effect on GZMB Expression | Fold Change/Metric | Reference(s) |
| IL-15 | Murine NK cells | mRNA increase | >10-fold after 1 day | [11] |
| LPS | Rat splenocytes | mRNA increase | 41-fold | [14] |
| CD3/CD28 stimulation | Murine CD8+ T cells | mRNA increase | >10-fold after 2 days | [11] |
| TGF-β | Human NK cells | mRNA and protein inhibition | Not specified | [18] |
| Dexamethasone | Human PBMCs | mRNA inhibition | Not specified | [4] |
Table 2: Potency of this compound Inhibitors
| Inhibitor | Type | Potency (Ki or IC50) | Notes | Reference(s) |
| Serpin B9 | Protein | Not applicable (irreversible) | Endogenous intracellular inhibitor | [15][16] |
| VTI-1002 | Small Molecule | Ki = 4.4 nM (human) | Highly potent and selective | [19] |
| Ac-IEPD-CHO | Peptide Aldehyde | Ki = 80 nM | Reversible inhibitor | [19] |
| Z-AAD-CMK | Peptide Chloromethylketone | ID50 = 300 nM | Irreversible, covalent modification | [20] |
| Compound 20 | Small Molecule | Ki = 7 nM | Blocks CTL-mediated apoptosis | [20] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to study GZMB expression and activity.
Quantification of this compound mRNA by Real-Time Quantitative PCR (RT-qPCR)
Caption: Workflow for this compound mRNA quantification by RT-qPCR.
Protocol:
-
RNA Isolation: Isolate total RNA from cytotoxic lymphocytes (e.g., activated NK cells or CTLs) using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing:
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for human GZMB (e.g., Forward: 5'-CGACAGTACCATTGAGTTGTGCG-3', Reverse: 5'-TTCGTCCATAGGAGACAATGCCC-3')[21]
-
cDNA template
-
Nuclease-free water
-
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Set up reactions in triplicate for each sample and control.
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to verify primer specificity.
-
-
Data Analysis: Calculate the relative expression of GZMB mRNA using the comparative CT (ΔΔCT) method, normalizing to the housekeeping gene expression.[11]
Analysis of this compound Protein Expression by Western Blot
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Intracellular Staining of this compound by Flow Cytometry
Caption: Workflow for intracellular this compound staining by flow cytometry.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes.
-
Surface Staining: Stain cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8 for CTLs; CD56 for NK cells) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. Permeabilize the cells with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-Granzyme B antibody for 30 minutes at 4°C.
-
Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of GZMB-positive cells and the mean fluorescence intensity (MFI) within the defined lymphocyte populations.
This compound Activity Assay (Fluorometric)
Protocol:
-
Sample Preparation: Prepare cell lysates from cytotoxic lymphocytes or use purified recombinant this compound.
-
Standard Curve: Prepare a standard curve using a known concentration of a fluorescent standard (e.g., AFC).
-
Reaction Setup: In a 96-well black plate, add:
-
Sample or standard
-
This compound assay buffer
-
This compound substrate (e.g., Ac-IEPD-AFC)
-
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AFC) in a kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the this compound activity based on the rate of substrate cleavage, determined from the standard curve.
Chromatin Immunoprecipitation (ChIP) Assay
Protocol:
-
Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde (B43269).
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., NF-κB p65, T-bet).
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers flanking the putative binding site in the GZMB promoter to quantify the enrichment of the target sequence.
Luciferase Reporter Assay
Protocol:
-
Plasmid Construction: Clone the GZMB promoter region upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Co-transfect the reporter plasmid and a control plasmid (e.g., Renilla luciferase) into the cells of interest.
-
Cell Treatment: Treat the transfected cells with stimuli that are expected to regulate GZMB expression (e.g., cytokines, small molecule inhibitors).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in treated cells to that in untreated control cells to determine the effect of the stimuli on GZMB promoter activity.
Conclusion
The regulation of this compound expression and activity is a multifaceted process that is fundamental to the function of cytotoxic lymphocytes. A thorough understanding of the intricate network of transcription factors, signaling pathways, and inhibitors that govern GZMB is essential for the development of novel immunotherapies for cancer and autoimmune diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of GZMB regulation and harness its therapeutic potential.
References
- 1. This compound Expression is Enhanced in Human Monocytes by TLR8 Agonists and Contributes to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | T-BET and EOMES Accelerate and Enhance Functional Differentiation of Human Natural Killer Cells [frontiersin.org]
- 3. A novel NF-kappaB binding site controls human this compound gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-bet and Eomesodermin in NK Cell Development, Maturation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of this compound and T cell cytotoxic capacity by IL-2 or IL-15 without antigens: Multiclonal responses that are extremely lytic if triggered and short-lived after cytokine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transcriptional, Epigenetic and Pharmacological Control of JAK/STAT Pathway in NK Cells [frontiersin.org]
- 9. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of Lytic Function by Mitogen-activated Protein Kinase/Extracellular Regulatory Kinase 2 (ERK2) in a Human Natural Killer Cell Line: Identification of Perforin and this compound Mobilization by Functional ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Expression of this compound and C in Murine Cytotoxic Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Single-Fluorescent Protein Reporters Allow Parallel Quantification of Natural Killer Cell-Mediated Granzyme and Caspase Activities in Single Target Cells [frontiersin.org]
- 13. rupress.org [rupress.org]
- 14. A Sensitive and Simple Method to Assess NK Cell Activity by RT-qPCR for this compound Using Spleen and Blood [scirp.org]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The PP2A inhibitor SET regulates this compound expression in human natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. VTI-1002|VTI1002|this compound (GzmB) inhibitor [dcchemicals.com]
- 20. Discovery of potent, selective human this compound inhibitors that inhibit CTL mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
An In-depth Technical Guide on the Synergistic Action of Granzyme B and Perforin in Target Cell Elimination
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The targeted elimination of virally infected and neoplastic cells by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells is a cornerstone of cellular immunity.[1][2] This process is primarily mediated by the granule exocytosis pathway, a sophisticated mechanism that relies on the synergistic action of two key effector proteins: Perforin (B1180081) (PFN) and Granzyme B (GrB).[2][3][4] Perforin, a pore-forming protein, facilitates the entry of the serine protease this compound into the target cell's cytosol.[1][2][5] Once inside, this compound initiates a cascade of proteolytic events, leveraging both caspase-dependent and -independent pathways to ensure the efficient and swift induction of apoptosis.[6][7][8] This guide provides a detailed technical overview of this critical cytotoxic mechanism, including the molecular pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.
The Core Mechanism: A Symphony of Pore Formation and Proteolysis
The destruction of a target cell is a highly orchestrated process initiated by the formation of an immunological synapse between the effector (CTL or NK cell) and the target cell.[9] This intimate contact triggers the polarization of cytotoxic granules towards the synapse and their subsequent exocytosis, releasing their lethal cargo of perforin and granzymes into the intercellular space.[3][8][9]
Perforin: The Gateway for this compound
Perforin is a 67-kDa glycoprotein (B1211001) that is essential for delivering granzymes into the target cell.[1][10] Upon release into the synaptic cleft, which has a neutral pH and physiological calcium levels, perforin monomers undergo a Ca²⁺-dependent conformational change, allowing them to bind to the target cell's plasma membrane.[10] Following membrane insertion, perforin monomers oligomerize to form pores.[1][10]
Two primary models describe how perforin facilitates this compound entry:
-
The Plasma Membrane Pore Model: Early models proposed that perforin forms large, cylindrical pores directly in the plasma membrane, with an internal diameter sufficient for the passive diffusion of this compound into the cytosol.[11]
-
The Endosomal Escape Model: More recent evidence suggests a two-step mechanism. Perforin creates transient pores in the cell membrane, triggering a Ca²⁺ influx that activates membrane repair mechanisms.[12] This repair process leads to the co-endocytosis of perforin and granzymes into large endosomes called 'gigantosomes'.[12] Inside these vesicles, perforin forms pores in the endosomal membrane, allowing the contained this compound to escape into the cytosol.[12]
This compound: The Executioner Protease
Once in the cytosol, this compound, a serine protease that cleaves substrates after aspartic acid residues, unleashes a multipronged attack to dismantle the cell.[7][8] It activates both caspase-dependent and -independent apoptotic pathways to ensure cell death, even if one pathway is inhibited by viral proteins or cellular mutations.[13]
Caspase-Dependent Pathway:
-
Direct Caspase Activation: this compound can directly cleave and activate executioner caspases, most notably pro-caspase-3 and pro-caspase-7.[8][13]
-
Mitochondrial Disruption: this compound cleaves the BH3-only protein Bid into its truncated form, tBid.[3][14] tBid translocates to the mitochondria, inducing the oligomerization of Bak and Bax, which permeabilizes the outer mitochondrial membrane.[13][14] This leads to the release of cytochrome c, Smac/DIABLO, and other pro-apoptotic factors into the cytosol, culminating in the formation of the apoptosome and activation of caspase-9 and the downstream caspase cascade.[6]
Caspase-Independent Pathway:
-
Direct Substrate Cleavage: this compound can bypass the caspase cascade and directly cleave critical cellular proteins.[15] This includes the inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation by CAD.[6]
-
Nuclear Targets: this compound can translocate to the nucleus and cleave substrates involved in maintaining nuclear integrity and DNA repair, such as the nuclear membrane protein lamin B and DNA-dependent protein kinase (DNA-PK).[6][13][15]
Quantitative Data Analysis
The synergy between perforin and this compound is starkly evident in quantitative cytotoxicity assays. This compound alone has no cytotoxic effect, while perforin alone at sub-lytic concentrations is also ineffective.[16][17] However, their combination leads to potent and rapid target cell apoptosis.[2][16]
Table 1: Synergistic Cytotoxicity of Perforin and this compound
| Component(s) | Concentration | Target Cells | % Specific Lysis / Apoptosis | Reference |
|---|---|---|---|---|
| Perforin alone | Sub-lytic (e.g., 10-50 ng/mL) | Jurkat | < 5% | [17] |
| This compound alone | 500 ng/mL | Jurkat | < 5% | [17][18] |
| Perforin + this compound | Sub-lytic PFN + 500 ng/mL GrB | Jurkat | > 80% | [17] |
| CTLs (Wild-Type) | E:T Ratio 5:1 | L1210 | High | [18] |
| CTLs (GrB deficient) | E:T Ratio 5:1 | L1210 | Significantly Reduced |[19] |
Table 2: Kinetics of this compound-Mediated Events
| Event | Time Post-Exposure | Cell Line | Observation Method | Reference |
|---|---|---|---|---|
| Nuclear Accumulation of GrB | t1/2 ≈ 2 min (Maximal at 7 min) | FDC-P1 | Confocal Microscopy | [20] |
| Annexin V Staining | ≈ 30 min | Jurkat | Flow Cytometry | [17] |
| DNA Fragmentation | > 13 min | FDC-P1 | TUNEL Assay | [20] |
| Cytosolic Dispersion from Endosomes | ≈ 10-17 min | 721.221 | Confocal Microscopy |[12] |
Experimental Protocols
Investigating the perforin/granzyme pathway requires a combination of functional assays and advanced imaging techniques.
Protocol: Flow Cytometry-Based Cytotoxicity Assay
This method quantifies target cell death by measuring apoptosis markers like Annexin V binding and membrane permeability using propidium (B1200493) iodide (PI).
1. Cell Preparation:
- Culture target cells (e.g., Jurkat) to ensure >90% viability.
- Prepare effector cells (e.g., activated primary NK cells or CTLs) or purified perforin and this compound.
2. Co-incubation:
- Label target cells with a fluorescent tracker (B12436777) (e.g., CFSE or PKH67) to distinguish them from effector cells.
- Mix effector and target cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in complete media.
- For purified protein assays, add sub-lytic concentrations of perforin and varying concentrations of this compound to target cells.
- Incubate for a set period (typically 2-4 hours) at 37°C, 5% CO₂.
3. Staining:
- Harvest the cells and wash with cold PBS.
- Resuspend cells in 1X Annexin V Binding Buffer.
- Add fluorochrome-conjugated Annexin V (e.g., Annexin V-APC) and a viability dye like PI or 7-AAD.
- Incubate for 15 minutes at room temperature in the dark.
4. Data Acquisition and Analysis:
- Acquire data on a flow cytometer immediately.
- Gate on the target cell population using their fluorescent tracker.
- Quantify the percentage of cells in different quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
- Calculate specific lysis based on control samples (target cells alone).
start [shape=ellipse, label="Start", fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_target [label="Prepare & Label\nTarget Cells (CFSE)", fillcolor="#F1F3F4", fontcolor="#202124"];
prep_effector [label="Prepare Effector Cells\nor Purified Proteins", fillcolor="#F1F3F4", fontcolor="#202124"];
coculture [label="Co-culture Effector & Target\n(2-4 hours, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"];
stain [label="Stain with\nAnnexin V & PI", fillcolor="#FBBC05", fontcolor="#202124"];
flow [label="Acquire on\nFlow Cytometer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
analyze [label="Gate on Target Cells\n& Quantify Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [shape=ellipse, label="End", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prep_target;
start -> prep_effector;
prep_target -> coculture;
prep_effector -> coculture;
coculture -> stain -> flow -> analyze -> end;
}
Protocol: Confocal Microscopy for this compound Trafficking
This protocol allows for the direct visualization of this compound internalization and subcellular localization.[21][22][23]
1. Cell and Reagent Preparation:
- Plate target cells (e.g., HeLa) on glass-bottom confocal dishes and allow them to adhere.
- Label purified this compound with a fluorophore (e.g., FITC or Alexa Fluor 488) according to the manufacturer's kit instructions.
- (Optional) Transfect target cells with fluorescent markers for endosomes (e.g., Rab5-GFP) or lysosomes (e.g., LAMP1-RFP).
2. Treatment and Live-Cell Imaging:
- Mount the confocal dish on a microscope stage equipped with a live-cell incubation chamber (37°C, 5% CO₂).
- Add fluorescently-labeled this compound and purified perforin to the target cells.
- Immediately begin time-lapse imaging using appropriate laser lines and filters. Capture images every 30-60 seconds for 30-60 minutes.
3. Image Analysis:
- Analyze the resulting image series to track the internalization of this compound.
- Observe its initial appearance in vesicles and subsequent release into the cytosol, characterized by a shift from punctate to diffuse fluorescence.[12]
- Use colocalization analysis software to quantify the association of this compound with specific subcellular compartments if organelle markers were used.
Protocol: this compound Activity Assay
This assay measures the proteolytic activity of this compound delivered into target cells.[24]
1. Cell Preparation and Treatment:
- Prepare target cells and treat them with effector cells or purified proteins as described in the cytotoxicity assay (Protocol 4.1).
2. Cell Lysis:
- After incubation, pellet the cells and wash them to remove extracellular this compound.
- Lyse the cells using a gentle lysis buffer (e.g., containing 0.5% NP-40) on ice to release cytosolic contents.
- Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
3. Enzymatic Reaction:
- In a 96-well plate, add a specific this compound substrate to each well. A common choice is a peptide substrate linked to a colorimetric (e.g., p-nitroanilide, pNA) or fluorescent (e.g., AMC) reporter, such as Ac-IETD-pNA.
- Add the prepared cytosolic extracts to the wells.
- Incubate at 37°C for 1-2 hours.
4. Data Measurement:
- Measure the signal using a plate reader at the appropriate wavelength (e.g., 405 nm for pNA).
- The signal intensity is directly proportional to the this compound activity in the cytosol.
- Include controls with a this compound inhibitor (e.g., Z-AAD-CMK) to confirm specificity.
Conclusion
The synergistic relationship between perforin and this compound is a masterful example of evolutionary design, creating a highly specific and potent system for immune surveillance and defense.[4][10] Perforin's ability to breach the target cell's membranes is the critical step that enables the executioner protease, this compound, to access its intracellular substrates and induce apoptosis through a robust, multi-pathway approach.[3][25] A thorough understanding of this mechanism, supported by the quantitative and methodological frameworks presented here, is vital for researchers in immunology and oncology and is fundamental to the development of next-generation immunotherapies that aim to harness and enhance this powerful cell-killing machinery.
References
- 1. researchgate.net [researchgate.net]
- 2. columbia.edu [columbia.edu]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Functional significance of the perforin/granzyme cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human and murine this compound exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Granzyme A and this compound Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Frontiers | To Kill But Not Be Killed: Controlling the Activity of Mammalian Pore-Forming Proteins [frontiersin.org]
- 10. Perforin: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perforin oligomers form arcs in cellular membranes: a locus for intracellular delivery of granzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perforin pores in the endosomal membrane trigger release of endocytosed this compound to the cytosol of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Granzyme A and this compound Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. This compound directly and efficiently cleaves several downstream caspase substrates: implications for CTL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic roles of granzymes A and B in mediating target cell death by rat basophilic leukemia mast cell tumors also expressing cytolysin/perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Granule-mediated Killing by this compound and Perforin Requires a Mannose 6-Phosphate Receptor and Is Augmented by Cell Surface Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The cytolytic enzymes granyzme A, this compound, and perforin: expression patterns, cell distribution, and their relationship to cell maturity and bright CD57 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Perforin-dependent nuclear entry of this compound precedes apoptosis, and is not a consequence of nuclear membrane dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Entry and trafficking of this compound in target cells during this compound-perforin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Intracellular trafficking of perforin - to thwart a killer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Role of Granzyme B in Graft-versus-Host Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Graft-versus-host disease (GVHD) remains a significant barrier to the success of allogeneic hematopoietic stem cell transplantation. This technical guide provides an in-depth exploration of the multifaceted role of Granzyme B (GzmB), a serine protease, in the pathophysiology of both acute and chronic GVHD. GzmB, primarily released by cytotoxic T lymphocytes and natural killer cells, contributes to tissue damage through both intracellular and extracellular mechanisms. Intracellularly, GzmB, often in conjunction with perforin, triggers apoptosis in host cells. Extracellularly, it can degrade components of the extracellular matrix, contributing to the pathology of chronic GVHD. This guide summarizes the current understanding of GzmB's function in GVHD, its utility as a biomarker, and its potential as a therapeutic target. Detailed experimental protocols for the study of GzmB and signaling pathway diagrams are provided to facilitate further research and drug development in this critical area.
Introduction to this compound in GVHD
Graft-versus-host disease is a complex immunological complication arising when donor immune cells recognize the recipient's tissues as foreign and mount an inflammatory attack.[1] Cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells are key mediators of this process, and they employ various effector molecules to induce cell death in target tissues.[2] Among these, this compound (GzmB) is a potent serine protease that plays a critical role in the induction of apoptosis.[2][3]
GzmB is stored in the cytotoxic granules of CTLs and NK cells and is released into the immunological synapse upon recognition of target cells.[4][5] Its traditional role involves entering the target cell, a process often facilitated by the pore-forming protein perforin, and activating a cascade of caspases, ultimately leading to programmed cell death.[4][6] However, emerging evidence highlights a perforin-independent, extracellular role for GzmB, particularly in chronic GVHD, where it can contribute to tissue remodeling and fibrosis by degrading extracellular matrix (ECM) proteins.[2][7]
The expression and activity of GzmB are often elevated in patients with GVHD, making it a valuable biomarker for disease activity and severity.[8][9] Consequently, GzmB has emerged as a promising therapeutic target for the mitigation of GVHD.
Data Presentation: this compound in GVHD
Quantitative data on this compound levels in GVHD is crucial for understanding its role as a biomarker and therapeutic target. While comprehensive, standardized tables are not always readily available in the literature, the following tables summarize representative findings from preclinical and clinical studies.
Table 1: this compound Expression in Murine Models of Ocular GVHD
| Experimental Group | GzmB Gene Expression Fold Increase (Conjunctiva) | GzmB Gene Expression Fold Increase (Eyelid) | GzmB Gene Expression Fold Increase (Cornea) | Reference |
| TBCD-BM only | Baseline | Baseline | Baseline | [10] |
| BM+Spl | Not reported | Not reported | Not reported | [10] |
| BM+Spl+IL-2c | 36 | 42 | 38 | [10] |
*TBCD-BM: T and B cell depleted Bone Marrow; BM+Spl: Bone Marrow + Splenocytes; IL-2c: Interleukin-2 complex. This study demonstrates a significant increase in GzmB expression in ocular tissues in a murine model of GVHD when stimulated with an IL-2 complex, which is known to activate T-cells.[10]
Table 2: Impact of this compound and Perforin Knockout on GVHD Severity in a Murine Model
| Donor Cell Type | Mean Ocular GVHD Score (at 6 weeks) | p-value vs WT | Mean Systemic GVHD Score (at 6 weeks) | p-value vs WT | Reference |
| Wild Type (WT) | Lower than Perf KO | - | Lower than Perf KO | - | [4][11] |
| GzmB Knockout (KO) | Significantly lower than Perf KO | 0.001 | Lower than Perf KO | 0.05 | [4][11] |
| Perforin Knockout (Perf KO) | Highest | 0.04 | Highest | Not significant | [4][11] |
| Double KO (GzmB/Perf) | Significantly lower than Perf KO | 0.004 | Lower than Perf KO | 0.03 | [4][11] |
These findings suggest a primary role for extracellular, perforin-independent GzmB in the pathogenesis of chronic ocular and systemic GVHD, as the Perforin knockout group exhibited the most severe disease.[4][11]
Table 3: this compound Positive Lymphocytes in Human Cutaneous GVHD
| GVHD Type | Number of Specimens with Epidermal GzmB+ Lymphocytes / Total Specimens | Reference |
| Acute GVHD | 3 / 6 | [5][7] |
| Chronic GVHD (non-sclerotic) | 5 / 5 | [5][7] |
| Chronic GVHD (sclerotic) | 0 / 1 | [5][7] |
This study indicates the presence of GzmB-positive, CD8-positive lymphocytes in the skin lesions of patients with both acute and chronic GVHD, suggesting their involvement in epidermal injury.[5][7]
Signaling Pathways and Experimental Workflows
Intracellular Signaling Pathway of this compound-Induced Apoptosis
Upon entering a target cell, this compound initiates apoptosis through a complex signaling cascade involving both caspase-dependent and -independent mechanisms. GzmB can directly cleave and activate effector caspases such as caspase-3 and caspase-7.[4][12] It can also cleave the pro-apoptotic protein Bid to its truncated form, tBid, which translocates to the mitochondria and induces the release of cytochrome c, leading to the activation of the apoptosome and further caspase activation.[13] Additionally, GzmB can cleave other cellular substrates to promote cell death.[4]
Caption: Intracellular signaling cascade of this compound-induced apoptosis.
Extracellular Role of this compound in Chronic GVHD
In the context of chronic GVHD, this compound can be found in the extracellular space where it contributes to tissue damage and fibrosis independent of perforin.[4][7] Extracellular GzmB can degrade various components of the extracellular matrix (ECM), including fibronectin, laminin, and vitronectin.[7] This degradation disrupts tissue architecture and can release cryptic fragments that may have pro-inflammatory or pro-fibrotic activities. This process is thought to be a key driver of the fibrotic manifestations of chronic GVHD.[2][7]
Caption: Extracellular mechanisms of this compound in chronic GVHD.
Experimental Workflow: Murine Model of GVHD
Murine models are indispensable for studying the pathogenesis of GVHD and for testing novel therapeutic interventions. A common model involves the transfer of donor bone marrow and splenocytes into lethally irradiated allogeneic recipient mice.
References
- 1. Pathophysiology and preclinical relevance of experimental graft-versus-host disease in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Deficiency Protects against Angiotensin II-Induced Cardiac Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 6. This compound activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in Inflammatory Diseases: Apoptosis, Inflammation, Extracellular Matrix Remodeling, Epithelial-to-Mesenchymal Transition and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Frontiers | Runx Transcription Factors in T Cells—What Is Beyond Thymic Development? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. rupress.org [rupress.org]
- 13. Caspase activation by this compound is indirect, and caspase autoprocessing requires the release of proapoptotic mitochondrial factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Granzyme B: A Dual-Edged Sword as a Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Granzyme B (GzmB), a serine protease traditionally known for its pivotal role in cytotoxic lymphocyte-mediated apoptosis, is emerging as a multifaceted therapeutic target implicated in a spectrum of pathologies beyond its canonical immune function. This technical guide provides a comprehensive overview of this compound's core biology, its intricate signaling pathways, and its burgeoning potential as a therapeutic intervention point. We present a consolidation of quantitative data on GzmB inhibitors and substrates, detailed experimental protocols for its study, and visualizations of its complex molecular interactions to empower researchers and drug development professionals in their pursuit of novel therapeutic strategies.
The Dichotomous Role of this compound in Health and Disease
This compound is a 32 kDa serine protease primarily stored in the cytotoxic granules of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). Its classical function involves release into target cells, facilitated by the pore-forming protein perforin, to induce programmed cell death—a critical mechanism for eliminating virus-infected and tumorigenic cells.[1] However, a growing body of evidence reveals a "dark side" to this compound, where its extracellular or perforin-independent activities contribute to the pathogenesis of numerous inflammatory and autoimmune diseases, cardiovascular conditions, and neurodegenerative disorders.[2]
Extracellularly, this compound can degrade a wide array of extracellular matrix (ECM) proteins, including fibronectin, laminin, and vitronectin, leading to tissue remodeling, loss of tissue integrity, and the release of pro-inflammatory cytokines.[2] This aberrant activity has been implicated in conditions such as rheumatoid arthritis, systemic lupus erythematosus, and chronic obstructive pulmonary disease (COPD).[2][3] Furthermore, this compound can process and activate pro-inflammatory cytokines like IL-1α and IL-18, further amplifying inflammatory cascades.[2]
This compound Signaling: A Network of Apoptotic and Inflammatory Pathways
The signaling cascades initiated by this compound are complex and context-dependent, involving both intracellular and extracellular pathways that culminate in either controlled cell death or chronic inflammation and tissue damage.
Intracellular Apoptotic Signaling
Once inside a target cell, this compound orchestrates apoptosis through two primary, interconnected pathways:
-
Caspase-Dependent Pathway: this compound directly cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[1] It can also cleave and activate the initiator caspase-8.[4] Activated caspase-3 then proceeds to cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Mitochondrial (Intrinsic) Pathway: this compound can cleave the BH3-only protein Bid to its truncated form, tBid.[4] tBid translocates to the mitochondria, where it induces the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the apoptosome and caspase-9.[4]
Caption: this compound-Mediated Intracellular Apoptosis.
Extracellular Pro-inflammatory Signaling
Extracellular this compound contributes to inflammation and tissue degradation through several mechanisms:
-
ECM Degradation: GzmB directly cleaves key components of the extracellular matrix, leading to compromised tissue structure and the release of sequestered growth factors and cytokines.
-
Cytokine Activation: It can process and activate pro-inflammatory cytokines, such as pro-IL-1α and pro-IL-18, into their mature, active forms.
-
Receptor Cleavage: this compound can cleave cell surface receptors, altering cell-cell and cell-matrix interactions and modulating cellular responses.
Caption: this compound-Mediated Extracellular Inflammation.
Therapeutic Targeting of this compound: Inhibitors and Strategies
The dual nature of this compound presents both a challenge and an opportunity for therapeutic intervention. Inhibiting its activity holds promise for mitigating the detrimental effects of chronic inflammation and tissue damage in a variety of diseases.
This compound Inhibitors
A range of inhibitors targeting this compound have been developed, from small molecules to endogenous protein inhibitors. Their potency is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).
| Inhibitor | Type | Mechanism of Action | Potency (IC50 or Ki) | Selectivity | References |
| Z-AAD-CMK | Synthetic Peptide (Chloromethylketone) | Irreversible, covalent modification of the active site histidine. | ID50 = 300 nM (for inhibiting apoptosis-related DNA fragmentation) | Selective for this compound, but can also affect caspases. | [5] |
| SerpinB9 (PI-9) | Endogenous Serpin | Forms a stable, covalent complex with this compound, acting as a "suicide" substrate. | Ki < 1 nM | Highly selective for this compound. | [2] |
| Compound 20 | Small Molecule | Not fully elucidated, likely competitive inhibition. | Ki = 7 nM; IC50 = 3 µM (for blocking CTL-mediated apoptosis) | Selective for human this compound. | [6][7] |
| VTI-1002 | Small Molecule | Potent and selective inhibition. | Data not publicly available in detail. | Reported to be potent and selective. | [5] |
Therapeutic Strategies
Current therapeutic strategies targeting this compound primarily focus on:
-
Direct Inhibition: Development of small molecule inhibitors or peptide-based inhibitors to directly block the enzymatic activity of this compound.
-
Modulating Expression: Targeting the upstream pathways that regulate this compound expression and release.
-
Targeted Delivery: Developing drug delivery systems to specifically deliver this compound inhibitors to sites of inflammation.
-
Biomarker Development: Utilizing this compound levels as a biomarker to monitor disease activity and therapeutic response, particularly in the context of cancer immunotherapy.[8] Preclinical studies using PET imaging with a this compound-targeted tracer have shown promise in predicting tumor response to immunotherapy.[9] A clinical trial (NCT06916442) is currently investigating the use of this compound-targeted PET imaging to monitor tumor responses to immunotherapy in patients with malignant solid tumors.[10]
Experimental Protocols for Studying this compound
Accurate and reproducible methods for measuring this compound activity and the efficacy of its inhibitors are crucial for advancing research and drug development.
Fluorometric this compound Activity Assay
This assay quantifies the enzymatic activity of this compound by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Purified this compound or cell lysate containing this compound
-
This compound inhibitor (e.g., Z-AAD-CMK)
-
This compound substrate (e.g., Ac-IETD-AFC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)
-
96-well black microplate
-
Fluorometer (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare a stock solution of the this compound inhibitor in DMSO.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the inhibitor at various concentrations (or DMSO for control) to the respective wells.
-
Add 20 µL of the this compound sample to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.[2]
-
Initiate the reaction by adding 20 µL of the this compound substrate solution to each well.[2]
-
Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
The rate of substrate cleavage is determined by the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for a fluorometric this compound inhibition assay.
Caspase-3 Activity Assay in Cell Culture
This protocol measures the activity of caspase-3, a key downstream effector of this compound, in cells treated with an apoptosis-inducing agent and a this compound inhibitor.
Materials:
-
Target cells
-
Apoptosis-inducing agent (e.g., cytotoxic lymphocytes, purified this compound with a delivery agent)
-
This compound inhibitor (e.g., Z-AAD-CMK)
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric)
-
Assay Buffer
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Spectrophotometer (405 nm) or Fluorometer (Ex: 400 nm, Em: 505 nm)
Procedure:
-
Seed target cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound inhibitor for 1-2 hours.[2]
-
Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells with inducing agent only).
-
Incubate for the desired time period (e.g., 4-6 hours).
-
Lyse the cells by adding Cell Lysis Buffer and incubating on ice.[2]
-
Centrifuge the plate to pellet cell debris.[2]
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Add the Caspase-3 substrate and Assay Buffer to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.[2]
-
Measure the absorbance or fluorescence.
-
The level of caspase-3 activity is proportional to the signal generated. Compare the activity in inhibitor-treated samples to the control to determine the extent of inhibition.
This compound Substrates and Cleavage Efficiency
This compound exhibits a distinct preference for cleaving substrates after an aspartic acid residue. However, the efficiency of cleavage varies among its numerous substrates. Understanding these kinetic parameters is crucial for elucidating its biological functions and for designing specific inhibitors and activity probes.
| Substrate | P4-P1 Sequence | kcat/Km (M⁻¹s⁻¹) | Substrate Type | Reference |
| Ac-IETD-pNA | Ile-Glu-Thr-Asp | 6.6 x 10⁴ | Synthetic Chromogenic | [6] |
| Bid | Various | Not specified | Pro-apoptotic Bcl-2 family protein | [11] |
| Caspase-3 | Various | Not specified | Executioner Caspase | [12] |
| Caspase-7 | Various | Not specified | Executioner Caspase | [12] |
| ICAD/DFF45 | Various | Not specified | Inhibitor of Caspase-Activated DNase | [12] |
| Fibronectin | Various | Not specified | Extracellular Matrix Protein | [2] |
| Vitronectin | Various | Not specified | Extracellular Matrix Protein | [2] |
| Aggrecan | Various | Not specified | Extracellular Matrix Proteoglycan | [2] |
Note: Comprehensive kinetic data for many physiological substrates of this compound is an area of active research.
Conclusion and Future Directions
This compound stands at a critical intersection of immunity, inflammation, and tissue homeostasis. Its well-defined role in apoptosis has been expanded to include a host of extracellular functions that contribute to a wide range of pathologies. This dual functionality makes this compound a compelling, albeit complex, therapeutic target. The development of potent and selective inhibitors, coupled with advanced imaging techniques to monitor its activity in vivo, is paving the way for novel therapeutic interventions. Future research will likely focus on elucidating the precise context-dependent roles of this compound in different diseases, refining inhibitor specificity, and translating the promise of this compound-targeted therapies into clinical reality. This guide provides a foundational resource for researchers and clinicians dedicated to unraveling the complexities of this compound and harnessing its therapeutic potential.
References
- 1. Human and murine this compound exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. A pro-survival role for the intracellular this compound inhibitor Serpinb9 in natural killer cells during poxvirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Discovery of potent, selective human this compound inhibitors that inhibit CTL mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Expression of High Levels of Human Proteinase Inhibitor 9 Blocks Both Perforin/Granzyme and Fas/Fas Ligand-mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
Granzyme B: A Key Player in Extracellular Matrix Remodeling and its Therapeutic Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Granzyme B (GzmB), a serine protease traditionally known for its intracellular role in inducing apoptosis in target cells, has emerged as a critical mediator of extracellular matrix (ECM) remodeling.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted impact of GzmB on the ECM. It details GzmB's extracellular, perforin-independent activities, its diverse range of ECM substrates, and the significant downstream consequences of their cleavage, including altered cell adhesion, migration, and the release of potent signaling molecules.[4][5][6] We present quantitative data on its enzymatic activity, detailed protocols for key experimental assays, and visual representations of the intricate signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, highlighting GzmB as a promising therapeutic target in a variety of pathologies characterized by aberrant ECM turnover, such as fibrosis, impaired wound healing, cardiovascular diseases, and cancer metastasis.[3][7]
Introduction: this compound Beyond Apoptosis
This compound is a 32-kDa serine protease that shares a substrate preference with caspases for cleaving after aspartic acid residues.[8] While its function in cytotoxic lymphocyte-mediated apoptosis is well-established, a growing body of evidence reveals a crucial extracellular, perforin-independent role for GzmB.[3] Secreted by a variety of immune and non-immune cells, extracellular GzmB retains its enzymatic activity and can directly cleave a wide array of ECM components.[3][4] This activity disrupts the structural integrity of tissues and triggers a cascade of cellular responses that contribute to both physiological and pathological processes.
This compound's Extracellular Substrates and Cleavage Efficiency
GzmB targets several key structural and regulatory proteins within the extracellular matrix. The cleavage of these substrates disrupts cell-matrix interactions, alters tissue architecture, and releases bioactive fragments and growth factors.
Major ECM Substrates of this compound
GzmB has been shown to cleave the following major ECM components:
-
Fibronectin: A key adhesive glycoprotein (B1211001) involved in cell attachment, migration, and wound healing.[2][6] GzmB cleavage of fibronectin disrupts these processes.[6]
-
Vitronectin: Another adhesive glycoprotein that plays a role in cell adhesion and migration.[2][7]
-
Laminin (B1169045): A major component of the basal lamina, crucial for cell adhesion, differentiation, and migration.[2]
-
Decorin, Biglycan, and Betaglycan (B1177637): Proteoglycans that sequester and regulate the activity of Transforming Growth Factor-beta (TGF-β).[4][6]
-
Fibrillin-1: A major component of microfibrils, essential for the integrity of elastic fibers.[4]
Quantitative Analysis of this compound Activity
The efficiency of GzmB-mediated cleavage of its ECM substrates can be quantified by determining its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme.
| Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| Decorin | 1.0 x 10³ | [4] |
| Biglycan | 1.7 x 10³ | [4] |
| Betaglycan | 5.89 x 10³ | [4] |
| Fibronectin | Not explicitly reported | |
| Vitronectin | Not explicitly reported | |
| Laminin | Not explicitly reported | |
| Fibrillin-1 | Not explicitly reported | |
| Boc-Ala-Ala-Asp-S-Bzl (synthetic peptide) | 7.6 x 10⁴ | [5] |
Note: While the cleavage of fibronectin, vitronectin, laminin, and fibrillin-1 by this compound has been demonstrated, specific kcat/Km values were not available in the reviewed literature.
Signaling Pathways and Consequences of ECM Remodeling by this compound
The degradation of ECM components by GzmB initiates several critical signaling pathways and cellular responses.
Induction of Anoikis
Cleavage of adhesive proteins like fibronectin and vitronectin disrupts the connection between cells and the ECM.[2] This loss of anchorage can trigger a form of programmed cell death known as anoikis, contributing to tissue damage in inflammatory conditions.[2]
Release and Activation of TGF-β
GzmB-mediated cleavage of proteoglycans like decorin, biglycan, and betaglycan leads to the release of sequestered, active Transforming Growth Factor-β1 (TGF-β1).[4][6] Released TGF-β1 can then bind to its receptors on target cells, initiating downstream signaling pathways that are heavily implicated in fibrosis and tissue remodeling.[4]
References
- 1. Granzymes A and B directly cleave lamins and disrupt the nuclear lamina during granule-mediated cytolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular matrix remodeling by human this compound via cleavage of vitronectin, fibronectin, and laminin [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound in Inflammatory Diseases: Apoptosis, Inflammation, Extracellular Matrix Remodeling, Epithelial-to-Mesenchymal Transition and Fibrosis [frontiersin.org]
- 4. This compound Cleaves Decorin, Biglycan and Soluble Betaglycan, Releasing Active Transforming Growth Factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human cytotoxic lymphocyte this compound. Its purification from granules and the characterization of substrate and inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound cleavage of fibronectin disrupts endothelial cell adhesion, migration and capillary tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound degrades extracellular matrix and contributes to delayed wound closure in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A clathrin/dynamin- and mannose-6-phosphate receptor–independent pathway for this compound–induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Post-Translational Modifications on Granzyme B Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Granzyme B (GZMB) is a serine protease crucial to the cytotoxic function of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). Its role in inducing apoptosis in target cells is a cornerstone of immune surveillance against viral infections and malignancies. However, the activity, stability, and even the biological role of GZMB are intricately regulated by a series of post-translational modifications (PTMs). This technical guide provides an in-depth exploration of the key PTMs affecting GZMB function, including proteolytic processing, glycosylation, and downstream phosphorylation events. We will delve into the functional consequences of these modifications, present available quantitative data in a structured format, and provide detailed methodologies for their investigation. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of GZMB regulation, fostering further research and the development of novel therapeutics targeting this pivotal enzyme.
Introduction
This compound is a powerful pro-apoptotic enzyme that, once delivered into a target cell, initiates a cascade of events leading to programmed cell death.[1] Its substrate specificity, targeting cleavage after aspartic acid residues, allows it to activate caspases and cleave other key cellular proteins, ultimately dismantling the cell from within.[2][3] The synthesis and activation of GZMB are tightly controlled to prevent unwanted damage to the host's own cells. This control is exerted, in large part, through a series of post-translational modifications that occur throughout the lifecycle of the GZMB protein, from its synthesis to its delivery and action. Understanding these modifications is paramount for a complete picture of GZMB biology and for harnessing its therapeutic potential.
Proteolytic Processing: The Activation Switch
This compound is synthesized as an inactive zymogen, or proenzyme, which prevents it from causing premature damage within the cytotoxic lymphocyte.[4] Activation requires the proteolytic removal of a dipeptide from its N-terminus.
2.1. The Role of Cathepsins
The primary activating enzyme for GZMB is Cathepsin C, a lysosomal cysteine protease.[5] Cathepsin H has also been implicated in this process, suggesting a degree of functional redundancy.[4] This cleavage event exposes the active site, rendering GZMB catalytically competent to cleave its downstream targets. Interestingly, both the active and zymogen forms of GZMB can be released from cytotoxic lymphocytes, suggesting the potential for extracellular activation.[6][7]
2.2. Functional Implications of Activation
The proteolytic activation of GZMB is an absolute requirement for its cytotoxic activity. The inactive zymogen is incapable of cleaving its target substrates and inducing apoptosis. Therefore, the regulation of activating proteases like Cathepsin C is a critical control point in the GZMB-mediated cell death pathway.
Table 1: Comparison of Inactive vs. Active this compound
| Feature | Inactive this compound (Zymogen) | Active this compound |
| Structure | Contains an N-terminal pro-dipeptide | N-terminal pro-dipeptide is cleaved |
| Catalytic Activity | Inactive | Fully active serine protease |
| Primary Activator | - | Cathepsin C, Cathepsin H[4][5] |
| Biological Role | Precursor, potentially extracellular roles | Induction of apoptosis in target cells |
N-linked Glycosylation: A Tale of Two Glycoforms
This compound is a glycoprotein, and the nature of its N-linked glycans has significant implications for its trafficking, storage, and secretion. GZMB exists in two distinct glycoforms: a high-mannose form with a molecular weight of approximately 32 kDa and a complex form of about 35 kDa.[4]
3.1. Differential Trafficking and Secretion
The two glycoforms of GZMB exhibit different subcellular localizations and secretion patterns. The high-mannose form is thought to be retained within the cytotoxic granules of CTLs, likely through interactions with the mannose-6-phosphate (B13060355) receptor, which is involved in targeting proteins to lysosomes and related organelles.[8] In contrast, the complex glycoform is believed to be constitutively secreted.[6] This differential trafficking suggests distinct roles for the two glycoforms, with the high-mannose form being reserved for targeted killing and the complex form potentially having extracellular functions.
3.2. Functional Consequences of Glycosylation
While the precise quantitative differences in the enzymatic activity of the GZMB glycoforms are not extensively documented, glycosylation is known to play a role in protein stability and secretion.[9] One study has suggested that non-glycosylated GZMB possesses potent cytotoxic activity.[10] The presence of glycans can also influence the interaction of GZMB with other molecules, such as the proteoglycan serglycin in cytotoxic granules.
Table 2: Characteristics of this compound Glycoforms
| Feature | High-Mannose Glycoform | Complex Glycoform |
| Molecular Weight | ~32 kDa[4] | ~35 kDa[4] |
| Subcellular Localization | Cytotoxic Granules[8] | Secretory Pathway[6] |
| Secretion | Regulated upon target cell engagement | Constitutive |
| Proposed Function | Targeted cytotoxicity | Extracellular roles |
Downstream Signaling: Induction of Phosphorylation
While GZMB is not known to be regulated by its own phosphorylation, a fascinating aspect of its function is its ability to induce phosphorylation of downstream signaling molecules, independent of its classical apoptotic role and the pore-forming protein perforin.
4.1. Perforin-Independent IRF-3 Phosphorylation
Recent evidence has shown that GZMB can induce the phosphorylation of Interferon Regulatory Factor 3 (IRF-3) in a perforin-independent manner.[11][12] This suggests that GZMB can initiate intracellular signaling cascades that are distinct from the canonical apoptosis pathway. This finding opens up new avenues for understanding the non-cytotoxic roles of GZMB, particularly in the context of inflammation and innate immunity.
Other Post-Translational Modifications
5.1. Disulfide Bonds
The structural integrity of this compound is maintained by several disulfide bonds. These covalent linkages are essential for the correct folding and stability of the enzyme, ensuring that the catalytic triad (B1167595) is properly oriented for substrate binding and cleavage.
5.2. Ubiquitination
To date, there is no direct evidence to suggest that this compound itself is regulated by ubiquitination. However, given the pervasive role of ubiquitination in regulating protein stability and function, this remains an area for future investigation.
Experimental Protocols
6.1. This compound Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for quantifying GZMB activity in cell lysates or purified samples.
-
Materials:
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 380/500 nm)
-
GZMB Assay Buffer
-
GZMB Substrate (e.g., Ac-IEPD-AFC)
-
GZMB Standard
-
Cell lysate or purified GZMB sample
-
-
Procedure:
-
Prepare a standard curve of the GZMB standard according to the manufacturer's instructions.
-
Add 50 µL of sample (cell lysate or purified GZMB) to each well.
-
Prepare a reaction mix containing the GZMB Assay Buffer and GZMB Substrate.
-
Add 50 µL of the reaction mix to each sample and standard well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at Ex/Em = 380/500 nm in a kinetic mode for 30-60 minutes.
-
Calculate the GZMB activity based on the rate of fluorescence increase and the standard curve.
-
6.2. Analysis of N-linked Glycans from this compound
This protocol provides a general workflow for the enzymatic release and analysis of N-linked glycans from GZMB.
-
Materials:
-
Purified this compound
-
Denaturing buffer (e.g., containing SDS and DTT)
-
PNGase F enzyme
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide)
-
HILIC-UPLC or HPLC system with a fluorescence detector
-
-
Procedure:
-
Denature the purified GZMB sample by heating in the presence of SDS and DTT.
-
Add a non-ionic detergent (e.g., NP-40) to sequester the SDS.
-
Add PNGase F to the denatured GZMB and incubate at 37°C overnight to release the N-glycans.
-
Purify the released glycans using a solid-phase extraction (SPE) cartridge.
-
Label the purified glycans with a fluorescent tag.
-
Remove excess fluorescent label using another SPE step.
-
Analyze the labeled glycans by HILIC-UPLC or HPLC.
-
6.3. Phosphopeptide Mapping of GZMB-Treated Cell Lysates by Mass Spectrometry
This protocol outlines a general approach to identify proteins that are phosphorylated in response to GZMB treatment.
-
Materials:
-
Cell culture and treatment reagents
-
Lysis buffer with phosphatase and protease inhibitors
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., IMAC or TiO2)
-
LC-MS/MS system
-
-
Procedure:
-
Treat cells with active GZMB.
-
Lyse the cells and harvest the protein.
-
Digest the protein lysate with trypsin.
-
Enrich for phosphopeptides using an appropriate enrichment strategy.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Use database searching software to identify the phosphopeptides and phosphorylation sites.
-
6.4. Site-Directed Mutagenesis to Study GZMB PTMs
Site-directed mutagenesis is a powerful tool to investigate the functional consequences of specific PTMs by mutating the target amino acid residue.
-
General Principle:
-
Design primers containing the desired mutation (e.g., changing an asparagine involved in glycosylation to a glutamine).
-
Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the GZMB cDNA with the mutagenic primers.
-
Digest the parental, methylated DNA template with DpnI.
-
Transform the mutated plasmid into competent E. coli.
-
Select for transformed colonies and verify the mutation by DNA sequencing.
-
Express the mutant GZMB protein and characterize its function compared to the wild-type protein.
-
Visualizations
Caption: Proteolytic activation of this compound.
Caption: Differential trafficking of this compound glycoforms.
Caption: Experimental workflows for PTM analysis.
Conclusion and Future Directions
The post-translational modification of this compound is a critical layer of regulation that governs its activation, trafficking, and function. While proteolytic processing is a well-understood activation mechanism, the roles of glycosylation and GZMB-induced downstream signaling are areas of active research with significant potential for new discoveries. The lack of direct evidence for phosphorylation or ubiquitination of GZMB itself highlights gaps in our knowledge and points to avenues for future investigation. A more detailed understanding of how these PTMs collectively influence GZMB biology will be instrumental in the development of novel immunotherapies that can either enhance its anti-tumor and anti-viral effects or inhibit its detrimental activities in inflammatory and autoimmune diseases. The methodologies outlined in this guide provide a toolkit for researchers to further unravel the complexities of this fascinating and powerful immune effector.
References
- 1. dovepress.com [dovepress.com]
- 2. The cytolytic enzymes granyzme A, this compound, and perforin: expression patterns, cell distribution, and their relationship to cell maturity and bright CD57 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Active and zymogen forms of this compound are constitutively released from cytotoxic lymphocytes in the absence of target cell engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Granzymes A and B are targeted to the lytic granules of lymphocytes by the mannose-6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of high-mannose and complex asparagine-linked glycans in the secretion and stability of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Reassessing this compound: unveiling perforin-independent versatility in immune responses and therapeutic potentials [frontiersin.org]
- 11. Differential Expression of this compound and C in Murine Cytotoxic Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Granzyme B Activity Assay in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the activity of Granzyme B in cell lysates using both colorimetric and fluorometric methods. This compound is a critical serine protease involved in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1] Accurate measurement of its activity is essential for immunology, oncology, and drug development research.
Principle of the Assay
This compound activity is determined by the cleavage of a specific peptide substrate, resulting in the release of a chromophore or a fluorophore.[2][3]
-
Colorimetric Assay: Utilizes the substrate Ac-IEPD-pNA (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartate-p-nitroanilide).[4] Cleavage of this substrate by this compound releases p-nitroanilide (pNA), which can be measured by its absorbance at approximately 405 nm.[5][6]
-
Fluorometric Assay: Employs the substrate Ac-IEPD-AFC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartate-7-amino-4-trifluoromethylcoumarin).[2][7] this compound-mediated cleavage releases the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC), which can be detected at an excitation wavelength of ~380-400 nm and an emission wavelength of ~495-505 nm.[7][8][9]
Materials and Reagents
| Reagent/Material | Specification | Storage |
| Lysis Buffer | e.g., RIPA buffer, or specific this compound Assay Buffer | 4°C |
| Protease Inhibitor Cocktail | To prevent protein degradation | -20°C |
| Phosphate-Buffered Saline (PBS) | Ice-cold, 1X solution | 4°C |
| This compound Substrate | Ac-IEPD-pNA (colorimetric) or Ac-IEPD-AFC (fluorometric) | -20°C |
| This compound Assay Buffer | Typically provided in commercial kits | 4°C or -20°C |
| Positive Control | Recombinant human this compound | -20°C |
| Standard | pNA (for colorimetric) or AFC (for fluorometric) | -20°C |
| 96-well Microplate | Clear, flat-bottom for colorimetric; Black, clear-bottom for fluorometric | Room Temperature |
| Microplate Reader | Capable of measuring absorbance at 405 nm or fluorescence at Ex/Em = 380/500 nm | N/A |
Experimental Protocols
Cell Lysate Preparation
Proper preparation of cell lysates is critical to preserve enzyme activity. All steps should be performed on ice to minimize degradation.[10]
-
Cell Harvesting:
-
Adherent Cells: Wash cells with ice-cold PBS, then aspirate the PBS. Add ice-cold lysis buffer to the plate.
-
Suspension Cells: Pellet cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C.[11] Wash the pellet with ice-cold PBS and centrifuge again. Resuspend the cell pellet in ice-cold lysis buffer.[12]
-
-
Lysis:
-
Add an appropriate volume of lysis buffer containing protease inhibitors to the cells. A common starting point is 100 µL of buffer per 1-2 million cells.[12]
-
Incubate the mixture on ice for 15-30 minutes, with occasional vortexing.[12]
-
For more robust lysis, sonication on ice or homogenization with a Dounce homogenizer can be performed.[12]
-
-
Clarification:
-
Protein Quantification:
This compound Activity Assay (96-well plate format)
The following protocol is a general guideline. Optimal conditions, such as sample volume and incubation time, may need to be determined empirically.
A standard curve is essential for quantifying the amount of pNA or AFC generated.
-
Prepare a stock solution of the pNA or AFC standard.
-
Create a series of dilutions of the standard in the this compound Assay Buffer to generate a standard curve. For example, for a fluorometric assay, a standard curve might range from 0 to 250 pmol/well of AFC.[8]
-
Sample Preparation:
-
Add 1-50 µL of cell lysate to each well of the 96-well plate.[8] It is recommended to test several dilutions of the lysate to ensure the readings fall within the linear range of the standard curve.[3]
-
Adjust the final volume in each well to 50 µL with this compound Assay Buffer.[8]
-
Include a "buffer-only" control (blank) and a positive control (recombinant this compound).[1]
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for each well by combining the this compound Assay Buffer and the appropriate substrate (Ac-IEPD-pNA or Ac-IEPD-AFC). A typical ratio is 45 µL of buffer to 5 µL of substrate per reaction.[8]
-
-
Initiation and Incubation:
-
Add 50 µL of the Reaction Mix to each well containing the sample, positive control, and blank.
-
Mix the contents of the wells gently.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.[8] The optimal incubation time will depend on the this compound activity in the samples.
-
-
Measurement:
Data Analysis
-
Subtract the reading of the blank control from all sample and standard readings.
-
Plot the standard curve of absorbance or fluorescence versus the known concentration of the standard.
-
Determine the concentration of pNA or AFC in the experimental samples by interpolating from the standard curve.
-
Calculate the this compound activity, often expressed as units per milligram of total protein, where one unit is the amount of enzyme that hydrolyzes a specific amount of substrate per minute under the given assay conditions.[3]
Signaling Pathway and Experimental Workflow
Troubleshooting and Considerations
-
Low Activity: Ensure proper cell lysis and avoid repeated freeze-thaw cycles of the lysate.[10] Increase the amount of lysate per well or the incubation time.
-
High Background: Use a buffer-only control to subtract background readings. Ensure the substrate has not degraded.
-
Species Specificity: The substrate recognition sequence for this compound can differ between species (e.g., human vs. mouse).[1] Ensure the chosen substrate is appropriate for the species being studied. For instance, Ac-IETD-pNA is poorly hydrolyzed by mouse this compound.[1]
-
Caspase Cross-Reactivity: Some this compound substrates, like Ac-IETD-pNA and Ac-IETD-AFC, can also be cleaved by caspases, particularly caspase-8.[5][15] It is important to consider the experimental context and potentially use specific inhibitors to differentiate the activities.
References
- 1. A Colorimetric Assay that Specifically Measures this compound Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ac-Ile-Glu-Pro-Asp-pNA (this compound Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. This compound Substrate I, Colorimetric Colorimetric substrate for the detection of this compound and caspase-8 activity. | Sigma-Aldrich [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Ac-Ile-Glu-Pro-Asp-AFC (this compound Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cell Lysate Preparation [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 14. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Fluorometric Assay for Measuring Granzyme B Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B (GzmB) is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] It plays a critical role in inducing apoptosis in target cells, making it a key effector molecule in the immune response against viral infections and tumors. The measurement of this compound activity is therefore crucial for research in immunology, oncology, and the development of immunotherapies. This document provides detailed application notes and protocols for a sensitive and reliable fluorometric assay to quantify this compound activity in various biological samples.
Principle of the Assay
The fluorometric assay for this compound activity is based on the cleavage of a specific synthetic peptide substrate that is conjugated to a fluorescent reporter molecule.[2] A commonly used substrate is Ac-IEPD-AFC, which contains the this compound recognition sequence (IEPD) linked to 7-amino-4-trifluoromethylcoumarin (AFC).[3] In its intact form, the substrate is non-fluorescent. Upon cleavage by active this compound at the aspartate residue, the AFC fluorophore is released.[1] The liberated AFC emits a strong fluorescent signal that can be measured with a fluorescence microplate reader at an excitation wavelength of 380-400 nm and an emission wavelength of 500-520 nm.[3] The rate of AFC release is directly proportional to the this compound activity in the sample.[3]
Data Presentation
Kinetic Parameters of this compound Substrates
The efficiency of different peptide substrates for this compound can be compared by their kinetic constants. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and kcat is the turnover number. A higher kcat/Km value indicates greater catalytic efficiency.
| Substrate Sequence | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| TJ65 | 1.8 ± 0.1 | 1.8 ± 0.2 | 1.0 x 10⁶ |
| TJ71 | 2.1 ± 0.1 | 2.7 ± 0.3 | 7.8 x 10⁵ |
| TJ49 | 0.4 ± 0.02 | 16.2 ± 1.2 | 2.5 x 10⁴ |
| TJ55 | 0.3 ± 0.02 | 12.3 ± 1.1 | 2.4 x 10⁴ |
| Ac-IEPD-AFC | Not Reported | 585 | Not Reported |
Table 1: Kinetic constants for various this compound substrates. Data for TJ series substrates were obtained from a study on novel internally quenched fluorescent substrates.[4] The Km value for Ac-IEPD-AFC is also reported. Note that assay conditions can influence these values.
This compound Activity in Different Cell Lines
This assay can be used to quantify and compare the endogenous this compound activity in various cell types, particularly cytotoxic immune cells.
| Cell Line | Mean this compound Activity (pmol/cell) |
| NK-92 | 7.4 |
| Jurkat | Lower than NK-92 |
| THP-1 | Lower than NK-92 |
Table 2: Relative this compound activity in different immune cell lines. NK-92 cells, a natural killer cell line, exhibit high levels of this compound activity.[5] Jurkat (T lymphocyte) and THP-1 (monocyte) cell lines show comparatively lower activity.[5] Exact values can vary based on cell culture conditions and activation state.
Inhibitor Potency (IC50 Values)
A key application of this assay is to determine the potency of this compound inhibitors, which is typically expressed as the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 |
| Z-AAD-CMK | This compound | Potent, irreversible |
| Serpin B9 | This compound | Potent, physiological |
Experimental Protocols
Materials and Reagents
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with filters for Ex/Em = 380-400/500-520 nm
-
This compound Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol, pH 7.4)
-
This compound Substrate (e.g., Ac-IEPD-AFC, 10 mM stock in DMSO)
-
Recombinant active this compound (for positive control and standard curve)
-
AFC Standard (1 mM in DMSO)
-
Cell Lysis Buffer (compatible with the assay)
-
Test compounds/inhibitors dissolved in an appropriate solvent (e.g., DMSO)
Experimental Workflow
Experimental workflow for the fluorometric this compound activity assay.
Detailed Methodologies
1. Reagent Preparation
-
This compound Assay Buffer: Prepare the buffer as described in the materials section. Keep on ice.
-
AFC Standard Curve:
-
Thaw the 1 mM AFC standard at room temperature.
-
Create a 10 µM working solution by diluting the 1 mM stock 1:100 in Assay Buffer.
-
Prepare a series of standards (e.g., 0, 50, 100, 150, 200, 250 pmol/well) by adding appropriate volumes of the 10 µM working solution to the wells of the 96-well plate.
-
Adjust the final volume of each standard to 100 µL with Assay Buffer.
-
-
This compound Substrate Working Solution: Dilute the 10 mM Ac-IEPD-AFC stock to the desired final concentration in Assay Buffer. A typical final concentration is 50-200 µM. Prepare this solution fresh and protect it from light.
-
Positive Control: Reconstitute purified active this compound in Assay Buffer to a working concentration that will yield a robust signal within the linear range of the assay.
2. Sample Preparation
-
Cell Lysates:
-
Harvest cells (e.g., 1-2 x 10^6 cells) and wash with cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Purified Enzyme: Dilute the purified this compound to the desired concentration in Assay Buffer.
3. Assay Procedure
-
Add 50 µL of your samples (cell lysates or purified enzyme) to the wells of a 96-well black plate. For a blank control, add 50 µL of Assay Buffer. For the positive control, add 50 µL of the diluted active this compound.
-
For Inhibitor Screening: Add 10 µL of the test inhibitor at various concentrations to the sample wells. For the control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 40 µL of the this compound Substrate Working Solution to each well. The final volume in each well should be 100 µL.
-
Immediately start measuring the fluorescence intensity in a kinetic mode at 37°C, with readings every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes, protected from light, and then measure the fluorescence.[2]
4. Data Analysis
-
Subtract the fluorescence reading of the blank control from all sample and standard readings.
-
Plot the fluorescence of the AFC standards versus the amount (in pmol) to generate a standard curve.
-
For kinetic assays, determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the V₀ (in RFU/min) to pmol/min using the slope of the AFC standard curve.
-
Calculate the this compound activity in the sample using the following formula:
This compound Activity (pmol/min/mL) = (Activity from standard curve (pmol/min) / Sample volume (mL))
-
For inhibitor studies, calculate the percent inhibition for each inhibitor concentration and plot it against the inhibitor concentration to determine the IC50 value.
This compound Signaling Pathway
This compound, delivered into target cells via perforin-formed pores, initiates apoptosis through multiple pathways. It can directly cleave and activate effector caspases, such as caspase-3 and -7. Additionally, this compound can cleave the BH3-only protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c, which leads to the formation of the apoptosome and subsequent activation of caspase-9 and the downstream caspase cascade.
This compound-mediated apoptosis signaling pathway.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Noninvasive optical detection of this compound from natural killer cells with enzyme-activated fluorogenic probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
Application Notes and Protocols for Granzyme B ELISA Kit
For Quantifying Granzyme B Secretion in Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (GzmB) is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] Upon recognition of a target cell, such as a virus-infected or tumor cell, CTLs and NK cells release GzmB along with the pore-forming protein perforin (B1180081) into the immunological synapse.[3] Perforin facilitates the entry of GzmB into the target cell's cytosol, where it initiates apoptosis through caspase-dependent and -independent pathways.[3][4] The quantification of secreted this compound is a critical measure of cytotoxic cell activation and function, making it a valuable biomarker in immunology, oncology, and the development of immunotherapies. This this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of GzmB in cell culture supernatants, serum, plasma, and other biological fluids.[5][6]
Principle of the Assay
This kit is a solid-phase sandwich ELISA. An antibody specific for human this compound is pre-coated onto the wells of a microplate.[2][7] When samples or standards containing this compound are added to the wells, the GzmB is captured by the immobilized antibody. After washing away unbound substances, a biotin-conjugated anti-human this compound antibody is added, which binds to the captured GzmB, forming a sandwich complex.[5] Following another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody.[5][8] A final wash removes unbound streptavidin-HRP. A substrate solution is then added, which is acted upon by the HRP to produce a colored product.[2] The intensity of the color, which is proportional to the amount of this compound in the sample, is measured spectrophotometrically at 450 nm.[6][8]
Signaling Pathway of this compound-Mediated Apoptosis
This compound, once delivered into a target cell, can trigger apoptosis through multiple mechanisms. It can directly activate effector caspases, such as caspase-3 and caspase-7, and also cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c, which leads to the formation of the apoptosome and activation of the caspase cascade.[3][4]
Caption: this compound-mediated apoptosis signaling pathway.
Application: Monitoring CAR-T Cell Cytotoxicity
Chimeric Antigen Receptor (CAR)-T cell therapy is a promising immunotherapy for cancer. The efficacy of CAR-T cells lies in their ability to recognize and kill tumor cells. This process involves the release of cytotoxic granules containing this compound. Therefore, quantifying GzmB secretion can serve as a potent in vitro assay to evaluate the cytotoxic potential of CAR-T cells against specific tumor target cells.
Experimental Workflow: CAR-T Cell Cytotoxicity Assay
The following workflow outlines the co-culture of CAR-T cells with target tumor cells and the subsequent measurement of this compound secretion.
Caption: Workflow for assessing CAR-T cell cytotoxicity via this compound secretion.
Protocol: CAR-T Cell and Target Cell Co-culture
-
Cell Preparation:
-
Culture CAR-T cells and target tumor cells under optimal conditions.
-
On the day of the assay, harvest cells and perform a cell count to determine viability and concentration.
-
-
Co-culture Setup:
-
Plate target cells in a 96-well tissue culture plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight if necessary.
-
Add CAR-T cells to the wells containing target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells:
-
Target cells only (spontaneous GzmB release).
-
CAR-T cells only (basal GzmB secretion).
-
-
Bring the final volume in each well to 200 µL with appropriate cell culture medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 4, 8, 24 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant without disturbing the cell pellet.
-
Samples can be assayed immediately or stored at -80°C for later analysis.
-
This compound ELISA Protocol
Reagent Preparation
-
Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water as specified in the kit manual.
-
Standard Dilutions: Reconstitute the lyophilized this compound standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve.
-
Biotin-Conjugate and Streptavidin-HRP: Dilute the concentrated Biotin-Conjugate and Streptavidin-HRP with the appropriate diluent shortly before use.
Assay Procedure
-
Add Samples and Standards: Add 100 µL of each standard and sample (in duplicate) to the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 1-2.5 hours) at room temperature.[5][8]
-
Wash: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer.
-
Add Biotin-Conjugate: Add 100 µL of the diluted Biotin-Conjugate to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.[5][8]
-
Wash: Repeat the wash step.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubation: Cover the plate and incubate for 30-45 minutes at room temperature.[8]
-
Wash: Repeat the wash step.
-
Add Substrate: Add 100 µL of the Substrate Solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until color develops.[5][8]
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve:
-
Calculate the average OD for each standard concentration.
-
Subtract the average OD of the blank (zero standard) from all other OD values.
-
Plot the corrected OD values against the corresponding this compound concentrations.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
-
Sample Concentration:
-
Calculate the average corrected OD for each sample.
-
Determine the this compound concentration in each sample by interpolating from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if samples were diluted.
-
Data Presentation
Table 1: this compound Standard Curve Data
| This compound (pg/mL) | OD at 450 nm (Corrected) |
| 2000 | 2.150 |
| 1000 | 1.625 |
| 500 | 1.050 |
| 250 | 0.600 |
| 125 | 0.325 |
| 62.5 | 0.175 |
| 31.25 | 0.100 |
| 0 | 0.050 |
Table 2: this compound Secretion by CAR-T Cells Co-cultured with Target Cells
| Effector:Target Ratio | This compound (pg/mL) - 4 hours | This compound (pg/mL) - 8 hours | This compound (pg/mL) - 24 hours |
| 10:1 | 850 | 1500 | 1800 |
| 5:1 | 600 | 1100 | 1350 |
| 1:1 | 250 | 550 | 700 |
| CAR-T Cells Only | 50 | 65 | 80 |
| Target Cells Only | 25 | 30 | 40 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete aspiration of well contents. |
| Contaminated reagents | Use fresh reagents and sterile technique. | |
| Low Signal | Inactive reagents | Ensure reagents are stored correctly and have not expired. |
| Insufficient incubation time | Follow the recommended incubation times. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Inaccurate plate reading | Check the plate reader settings and ensure the correct wavelength is used. | |
| High Variability | Inconsistent pipetting | Use calibrated pipettes and practice consistent technique. |
| Incomplete mixing of reagents | Gently mix reagents before adding to wells. |
Conclusion
The this compound ELISA kit offers a robust and sensitive method for quantifying the secretion of this key cytotoxic molecule. The detailed protocols and application examples provided here serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this assay in their studies of immune cell function and the evaluation of novel immunotherapies. Accurate and reproducible quantification of this compound can provide valuable insights into the mechanisms of cell-mediated cytotoxicity and aid in the development of next-generation treatments for cancer and other diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human this compound ELISA Kit (BMS2027-2) - Invitrogen [thermofisher.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Granzyme A and this compound Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Human this compound ELISA Kit (A312589) [antibodies.com]
- 7. This compound ELISA Test - Creative Diagnostics [cd-elisakit.com]
- 8. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Intracellular Staining of Granzyme B for Flow Cytometry
Introduction
Granzyme B is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It is a key mediator of apoptosis in target cells, playing a critical role in immune responses to viral infections and tumors. The intracellular detection of this compound by flow cytometry is a powerful tool for identifying and quantifying cytotoxic lymphocytes, providing valuable insights into the functional status of the immune system. These application notes provide a detailed protocol for the intracellular staining of this compound for flow cytometry analysis.
Key Concepts
-
Intracellular Staining: This technique allows for the detection of proteins located inside the cell, such as cytokines, chemokines, and enzymes like this compound.
-
Fixation and Permeabilization: To allow antibodies to access intracellular antigens, cells must first be "fixed" to preserve their structure and then "permeabilized" to create pores in the cell membrane.
-
Fluorochrome-conjugated Antibodies: Antibodies specific to this compound are labeled with a fluorescent dye (fluorochrome), which allows for their detection by a flow cytometer.
Experimental Protocols
A. Materials and Reagents
-
Whole blood, peripheral blood mononuclear cells (PBMCs), or cultured cells
-
Phosphate-buffered saline (PBS)
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization solution (e.g., commercially available kits)
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated anti-human this compound antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD8, CD56)
-
Isotype control antibody (fluorochrome-matched)
-
Flow cytometer
B. Cell Preparation and Stimulation (Optional)
For optimal detection of this compound, in vitro stimulation of cells is often recommended to induce its expression.
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS.
-
Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulate the cells for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block the secretion of this compound, causing it to accumulate intracellularly. For enhanced this compound expression, co-stimulation with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) can be performed.
C. Staining Protocol
-
Surface Staining:
-
Wash the cells with cell staining buffer.
-
Resuspend the cells in 100 µL of cell staining buffer.
-
Add the appropriate fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD56).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with cell staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of 1X Permeabilization/Wash buffer.
-
Add the fluorochrome-conjugated anti-Granzyme B antibody and the isotype control antibody to separate tubes.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of cell staining buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
-
Data Presentation
Expected this compound Expression in Human PBMCs
| Cell Population | Typical this compound Expression (Resting) | Typical this compound Expression (Stimulated) |
| CD8+ T cells | Low to moderate | High |
| NK cells (CD56+) | High | High |
| CD4+ T cells | Low to negative | Low to moderate |
Note: Expression levels can vary depending on the donor, stimulation conditions, and antibody clone used.
Diagrams
Caption: Experimental workflow for intracellular this compound staining.
Caption: Simplified signaling pathway for this compound production.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low/No this compound Signal | Inefficient permeabilization | Use a different permeabilization buffer or optimize incubation time. |
| Inadequate cell stimulation | Optimize stimulation conditions (time, concentration of stimuli). | |
| Improper antibody concentration | Titrate the anti-Granzyme B antibody to determine the optimal concentration. | |
| High Background Staining | Non-specific antibody binding | Include an isotype control to assess background. Increase the number of wash steps. |
| Incomplete fixation/permeabilization | Ensure proper fixation and permeabilization steps are followed. | |
| Poor Cell Viability | Harsh treatment during protocol | Handle cells gently. Use fresh buffers. Minimize incubation times where possible. |
Detecting Granzyme B Expression: A Detailed Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the detection of Granzyme B expression in cell lysates and tissue homogenates using Western blotting. This compound is a serine protease crucial in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1][2][3] Accurate detection and quantification of this compound are vital for immunology, oncology, and autoimmune disease research.
Principles and Applications
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the separation of proteins by molecular weight using SDS-PAGE, transfer to a membrane, and subsequent detection of this compound using a specific primary antibody. This method allows for the relative quantification of this compound expression levels, providing insights into the activation of cytotoxic immune responses.
Experimental Workflow
The following diagram illustrates the key steps of the Western blot protocol for this compound detection.
Caption: Western Blot workflow for this compound detection.
Detailed Experimental Protocol
1. Sample Preparation
-
Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Tissue Homogenates:
-
Excise and wash the tissue with ice-cold PBS.
-
Homogenize the tissue in RIPA buffer with protease inhibitors using a mechanical homogenizer.
-
Follow steps 1.3 to 1.5 from the cell lysate protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
2. SDS-PAGE
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 25 µg of total protein per lane onto a 12% SDS-polyacrylamide gel.[4]
-
Include a pre-stained protein ladder to monitor migration. A specific band for this compound is expected at approximately 32-35 kDa.[5]
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can optionally stain the membrane with Ponceau S to visualize total protein and verify transfer efficiency.[4]
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
4. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation:
-
Dilute the primary anti-Granzyme B antibody in the blocking buffer. Recommended dilutions range from 1:500 to 1:1000.[3][6] For specific antibodies, a concentration of 0.5 µg/mL may be optimal.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[4]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature with gentle agitation.[4]
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[4]
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software to quantify the relative expression of this compound. Normalize the this compound signal to a loading control such as β-actin or GAPDH.
Quantitative Data Summary
| Parameter | Recommended Value | Source(s) |
| Total Protein Loaded | 25 µg per lane | [4] |
| Primary Antibody Dilution | 1:500 - 1:1000 | [3][6] |
| Primary Antibody Concentration | 0.5 µg/mL | [5] |
| Blocking Agent | 5% non-fat dry milk or 5% BSA in TBST | [4] |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | [4] |
| Secondary Antibody Incubation | 1 hour at room temperature | [4] |
| Expected Molecular Weight | ~32-35 kDa | [5] |
Controls
-
Positive Control: Lysates from cell lines known to express this compound, such as the natural killer cell line NK-92, are recommended.[6] Activated human peripheral blood mononuclear cells (PBMCs) can also serve as a positive control.
-
Negative Control: Lysates from cells that do not express this compound.
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH) should be used to ensure equal protein loading across all lanes.
This compound Signaling Pathway
This compound, delivered into target cells by perforin, induces apoptosis through both caspase-dependent and caspase-independent pathways.[1][2]
Caption: this compound-mediated apoptosis signaling pathways.
This protocol provides a robust framework for the detection of this compound. Optimization of specific conditions, such as antibody concentrations and incubation times, may be necessary for different experimental systems.
References
- 1. Granzyme A and this compound Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. This compound Polyclonal Antibody (PA1-26616) [thermofisher.com]
- 4. Western Blot protocol for this compound Antibody (NBP2-59678): Novus Biologicals [novusbio.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. This compound Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Immunohistochemical Staining of Granzyme B in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B is a serine protease predominantly found within the cytotoxic granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] Its primary function is to induce apoptosis in target cells, making it a critical component of the immune response against virally infected and tumor cells. The detection of this compound via immunohistochemistry (IHC) in tissue samples is a valuable method for identifying and quantifying cytotoxic immune cell infiltrates, offering insights into the mechanisms of immune-mediated cell killing in various pathological and therapeutic contexts. This document provides a comprehensive protocol for the immunohistochemical detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Data Presentation
The successful immunohistochemical staining of this compound is dependent on the careful selection of reagents and optimization of protocol parameters. The following tables summarize key quantitative data for consideration.
Table 1: Primary Antibodies for this compound Detection
| Antibody Clone/Type | Host Species | Isotype | Recommended Dilution Range | Antigen Retrieval Recommendation |
| IHC588 | Rabbit | Monoclonal | 1:25 - 1:100[1] | Heat-Induced Epitope Retrieval (HIER) with ER2 buffer for 20-30 minutes.[1] |
| 11F1 | Mouse | IgG2a | 1:50 | HIER using Borg Decloaker for lymphoid tissue.[3] |
| GrB-7 | Mouse | Not specified | 1:25 - 1:50 | HIER with a high pH buffer (e.g., Tris/EDTA, pH 9.0).[4] |
| Polyclonal | Rabbit | IgG | 1:50 - 1:100 | HIER using 10mM citrate (B86180) buffer (pH 6.0).[5] |
Table 2: Heat-Induced Epitope Retrieval (HIER) Conditions
| Buffer | pH | Temperature | Duration |
| Citrate Buffer | 6.0 | 95-100°C | 20 minutes[5] |
| Tris-EDTA Buffer | 9.0 | 95-100°C | 20 minutes[4] |
| ER2 Buffer | Proprietary | Not specified | 20-30 minutes[1] |
| Borg Decloaker | Proprietary | Not specified | Per manufacturer's instructions[3] |
Experimental Protocol: this compound IHC on FFPE Tissues
This protocol outlines the manual staining procedure for this compound on FFPE tissue sections. All steps should be performed at room temperature unless otherwise specified.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (see Table 2)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., normal serum from the secondary antibody host species)
-
Primary antibody against this compound (see Table 1)
-
Antibody diluent
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 changes, 3 minutes each).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) based on the chosen primary antibody (refer to Tables 1 & 2 for guidance).
-
Allow slides to cool in the buffer for at least 20 minutes.
-
Rinse with wash buffer (e.g., TBS or PBS).
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a protein blocking solution for 10 minutes to minimize non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody to the optimal concentration in antibody diluent.
-
Apply the diluted antibody to the sections and incubate for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer.
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody and incubate for 10-20 minutes.
-
Rinse with wash buffer.
-
Apply Streptavidin-HRP conjugate and incubate for 10-20 minutes.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown color intensity is achieved.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin to stain the nuclei.
-
Rinse thoroughly with tap water.
-
Apply a bluing solution for 1 minute.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Controls:
-
Positive Tissue Control: Human tonsil, spleen, or lymph node tissue are recommended as they contain a high number of cytotoxic lymphocytes.[1]
-
Negative Reagent Control: Substitute the primary antibody with antibody diluent to ensure the absence of non-specific staining from the detection reagents.
Visualization of Pathways and Workflows
References
Application Notes and Protocols for the Expression and Purification of Recombinant Human Granzyme B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B (GrB) is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a pivotal role in inducing apoptosis in target cells, making it a key molecule in the immune response against viral infections and tumors.[1][2][3] The ability to produce high yields of pure, active recombinant human this compound is crucial for research into its biological functions and for the development of potential therapeutic applications, including targeted cancer therapies.[4][5]
These application notes provide detailed protocols for the expression and purification of recombinant human this compound using various systems, a comparison of these systems, and methods for assessing the activity of the purified enzyme.
This compound-Mediated Apoptosis Signaling Pathway
This compound, upon delivery into a target cell by pore-forming proteins like perforin, initiates apoptosis through multiple pathways.[1][2] It can directly cleave and activate executioner caspases, such as pro-caspase-3 and -7.[6][7] Additionally, this compound can cleave the pro-apoptotic protein Bid, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which further activates the caspase cascade.[6][7]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Expression Systems for Recombinant Human this compound
The choice of expression system is critical for obtaining functional this compound. Different systems offer various advantages in terms of yield, cost, and post-translational modifications.
| Expression System | Typical Yield | Purity | Advantages | Disadvantages |
| E. coli | High | Variable | High yield, low cost, rapid expression. | Expressed as inactive inclusion bodies requiring refolding, lacks post-translational modifications.[8] |
| Yeast (Pichia pastoris) | ~1 mg/L | >90% | Secreted expression simplifies purification, capable of some post-translational modifications.[9][10] | Lower yield compared to E. coli, potential for hyperglycosylation.[7] |
| Mammalian (HEK293T, CHO) | 0.5 - 2 mg/L | >95% | Secreted expression, proper protein folding and human-like post-translational modifications (glycosylation), resulting in high biological activity.[6][7][11] | Lower yield, higher cost, more complex culture conditions.[7] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human this compound from Mammalian Cells (HEK293T)
This protocol is adapted from an improved method for purifying human granzymes from HEK293T cells, which yields highly active protein.[6][7]
1. Plasmid Production
-
Synthesize the cDNA for human this compound and clone it into a mammalian expression vector suitable for secreted proteins, such as pHLsec, which contains a signal peptide.
-
Incorporate a C-terminal hexa-histidine (His6) tag to facilitate purification.
2. Expansion of HEK293T Cells
-
Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
3. Transient Transfection
-
On the day of transfection, seed HEK293T cells to achieve 70-80% confluency.
-
Use a suitable transfection reagent, such as Lipofectamine 3000, to transfect the cells with the this compound expression plasmid according to the manufacturer's protocol.
-
After 24 hours, replace the transfection medium with a serum-free or low-serum medium to simplify downstream purification.
4. Purification by Immobilized Metal Affinity Chromatography (IMAC)
-
Harvest the cell culture supernatant containing the secreted His-tagged this compound 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation to remove cells and debris.
-
Load the clarified supernatant onto a Ni-NTA agarose (B213101) column pre-equilibrated with a binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole (B134444), pH 8.0).
-
Wash the column with the binding buffer to remove non-specifically bound proteins.
-
Elute the bound this compound with an elution buffer containing a higher concentration of imidazole (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 8.0).
5. Activation and Final Purification
-
Many expression strategies produce an inactive pro-Granzyme B that requires enzymatic cleavage for activation. If an enterokinase cleavage site was included in the construct, treat the eluted protein with enterokinase.[9][10]
-
For final polishing and removal of aggregates, perform size exclusion chromatography or cation exchange chromatography (e.g., MonoS column).[6][7]
Figure 2: Workflow for mammalian expression and purification of this compound.
Protocol 2: Expression, Refolding, and Purification of Recombinant Human this compound from E. coli
This protocol is for obtaining this compound from bacterial inclusion bodies, which requires a refolding step.[8]
1. Expression in E. coli
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the human this compound gene under the control of an inducible promoter (e.g., T7).
-
Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG.
-
Continue incubation for 3-4 hours at 37°C.
-
Harvest the cells by centrifugation.
2. Isolation and Solubilization of Inclusion Bodies
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion bodies to remove contaminating proteins.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride).[8]
3. Refolding and Purification
-
Refold the denatured this compound by rapid dilution or dialysis into a refolding buffer. A cyclic refolding protocol on a Ni-NTA column can also be employed.[8]
-
Purify the refolded, His-tagged this compound using IMAC as described in Protocol 1.
-
Perform subsequent purification steps as needed.
Characterization of Purified this compound
1. Purity Assessment
-
Analyze the purified protein by SDS-PAGE under reducing conditions. A single band at the expected molecular weight (approximately 32 kDa) indicates high purity.
-
Western blotting with an anti-Granzyme B antibody can confirm the identity of the protein.[6][7]
2. Activity Assays The enzymatic activity of purified this compound can be determined using colorimetric or fluorometric assays.
a) Colorimetric Activity Assay
-
This assay utilizes a specific peptide substrate for this compound, such as Boc-Ala-Ala-Asp-S-Bzl or Ac-IEPD-pNA.[12]
-
This compound cleaves the substrate, releasing a chromogenic product that can be measured spectrophotometrically at 405 nm.
-
The assay is typically performed in a 96-well plate.
-
A standard curve using known concentrations of active this compound should be generated to quantify the activity of the unknown samples.[13]
b) Fluorometric Activity Assay
-
This assay uses a peptide substrate conjugated to a fluorophore, such as Ac-IEPD-AFC.
-
Cleavage of the substrate by this compound releases the free fluorophore (AFC), which can be measured with a fluorescence plate reader (Ex/Em = 380/500 nm).[14][15]
-
This method is generally more sensitive than the colorimetric assay.
| Assay Type | Substrate Example | Detection Method | Advantages |
| Colorimetric | Boc-Ala-Ala-Asp-S-Bzl, Ac-IEPD-pNA | Spectrophotometry (405 nm) | Simple, cost-effective. |
| Fluorometric | Ac-IEPD-AFC | Fluorometry (Ex/Em = 380/500 nm) | High sensitivity. |
Conclusion
The protocols and data presented provide a comprehensive guide for the successful expression and purification of active recombinant human this compound. The choice of expression system should be guided by the specific research needs, balancing yield, cost, and the requirement for post-translational modifications. Mammalian expression systems are recommended for producing this compound with high biological activity, crucial for studies involving cellular interactions and therapeutic development.[6][7][11] Proper characterization of the purified enzyme is essential to ensure its purity and functionality for downstream applications.
References
- 1. Purification and use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Reassessing this compound: unveiling perforin-independent versatility in immune responses and therapeutic potentials [frontiersin.org]
- 3. This compound Monoclonal Antibody (GB12), APC (MHGB05) [thermofisher.com]
- 4. This compound as a therapeutic target: an update in 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human this compound Based Targeted Cytolytic Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Improved Purification of Human Granzyme A/B and Granulysin Using a Mammalian Expression System [frontiersin.org]
- 7. Improved Purification of Human Granzyme A/B and Granulysin Using a Mammalian Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, refolding, and purification of recombinant human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and purification of recombinant human this compound from Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and purification of recombinant human this compound from Pichia pastoris. | Semantic Scholar [semanticscholar.org]
- 11. childrenshospital.org [childrenshospital.org]
- 12. A Colorimetric Assay that Specifically Measures this compound Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quickzyme.com [quickzyme.com]
- 14. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Generating Granzyme B Knockout Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation and validation of Granzyme B (Gzmb) knockout (KO) mouse models. These models are invaluable tools for studying the role of this compound in various physiological and pathological processes, including immune responses to viral infections and cancer, as well as its involvement in autoimmune diseases.
Introduction
This compound is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a crucial role in inducing apoptosis in target cells, making it a key component of cell-mediated immunity. The generation of this compound knockout mice allows for the precise investigation of its functions in vivo. This document outlines two primary methodologies for creating these models: CRISPR/Cas9-mediated gene editing and homologous recombination in embryonic stem (ES) cells.
Methods for Generating this compound Knockout Mice
Several technologies are available for generating knockout mouse models. The two most common and well-established methods are CRISPR/Cas9 and homologous recombination. The choice of method often depends on factors such as desired precision, timeline, and available resources.
| Feature | CRISPR/Cas9 | Homologous Recombination |
| Principle | RNA-guided endonuclease introduces a double-strand break at the target gene, which is then repaired by non-homologous end joining (NHEJ), often resulting in frameshift mutations. | A targeting vector containing a selectable marker replaces the endogenous gene through homologous recombination in embryonic stem (ES) cells. |
| Efficiency | High | Moderate |
| Speed | Relatively fast (months) | Slower (can take over a year) |
| Cost | Generally lower | Higher |
| Off-target effects | A potential concern that requires careful guide RNA design and screening. | Less of a concern, but requires extensive screening of ES cell clones. |
| Precision | Can generate small indels or larger deletions with multiple guide RNAs. | Allows for precise replacement of the gene with a selectable marker or other sequences. |
Experimental Protocols
I. Generation of this compound Knockout Mice using CRISPR/Cas9
This protocol provides a generalized workflow for creating this compound knockout mice using the CRISPR/Cas9 system.
1. Design and Synthesis of single-guide RNAs (sgRNAs)
-
Objective: To design sgRNAs that specifically target the mouse Gzmb gene.
-
Procedure:
-
Identify the genomic locus of the mouse Gzmb gene using resources like the NCBI Gene database.
-
Use online CRISPR design tools (e.g., CHOPCHOP, GenScript's gRNA design tool) to identify potential sgRNA target sites within the early exons of the Gzmb gene.[1][2] Aim for target sites that are likely to induce a frameshift mutation upon NHEJ repair.
-
Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores.
-
Synthesize the selected sgRNAs. This can be done by in vitro transcription or by ordering synthetic sgRNAs.
-
2. Preparation of Cas9 and sgRNA
-
Objective: To prepare the Cas9 nuclease and sgRNAs for microinjection into mouse zygotes.
-
Procedure:
-
Obtain commercially available, high-purity Cas9 protein or Cas9 mRNA.
-
If using Cas9 mRNA, it can be synthesized by in vitro transcription from a plasmid template.
-
Prepare a microinjection mix containing Cas9 protein (e.g., 100 ng/µl) and sgRNA (e.g., 50 ng/µl) in a suitable injection buffer.
-
3. Microinjection into Mouse Zygotes
-
Objective: To deliver the CRISPR/Cas9 components into the pronuclei of fertilized mouse eggs.
-
Procedure:
-
Harvest fertilized zygotes from superovulated female mice.
-
Perform pronuclear microinjection of the Cas9/sgRNA mixture into the zygotes.
-
Alternatively, electroporation can be used to deliver the CRISPR/Cas9 reagents.
-
4. Embryo Transfer and Generation of Founder Mice
-
Objective: To produce live mice from the microinjected zygotes.
-
Procedure:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
Allow the pregnancies to proceed to term. The resulting offspring are the founder (F0) generation.
-
5. Identification of Founder Mice with Gzmb Mutations
-
Objective: To screen the F0 generation for the presence of mutations in the Gzmb gene.
-
Procedure:
-
At weaning age, obtain a small tissue sample (e.g., tail snip) from each F0 mouse for genomic DNA extraction.
-
Perform PCR to amplify the targeted region of the Gzmb gene.
-
Sequence the PCR products (Sanger sequencing) to identify the presence of insertions or deletions (indels) that disrupt the Gzmb open reading frame.
-
Alternatively, a T7 endonuclease I (T7E1) assay can be used as a preliminary screening method to detect heteroduplexes formed from wild-type and mutant DNA strands.[3]
-
6. Breeding to Establish a Germline-Transmitted Knockout Line
-
Objective: To generate a stable line of this compound knockout mice.
-
Procedure:
-
Breed the identified founder mice with wild-type mice to generate the F1 generation.
-
Genotype the F1 offspring to identify those that have inherited the Gzmb mutation.
-
Intercross heterozygous F1 mice to generate homozygous this compound knockout mice (Gzmb-/-) in the F2 generation.
-
II. Generation of this compound Knockout Mice using Homologous Recombination
This protocol outlines the traditional method of generating knockout mice via homologous recombination in embryonic stem (ES) cells.[4][5]
1. Construction of the this compound Targeting Vector
-
Objective: To create a DNA construct that will replace the endogenous Gzmb gene with a selectable marker.
-
Procedure:
-
Isolate a genomic clone containing the mouse Gzmb gene from a BAC library.
-
Design a targeting vector that includes:
-
5' and 3' homology arms: These are several kilobase-long DNA sequences that are homologous to the regions flanking the Gzmb gene.
-
A positive selection cassette (e.g., neomycin resistance gene, neo). This will replace a critical exon or the entire coding sequence of the Gzmb gene.
-
A negative selection cassette (e.g., thymidine (B127349) kinase gene, tk). This is placed outside of the homology arms.
-
-
2. Transfection of Embryonic Stem (ES) Cells
-
Objective: To introduce the targeting vector into mouse ES cells.
-
Procedure:
-
Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
Linearize the targeting vector.
-
Introduce the linearized vector into the ES cells via electroporation.[6]
-
3. Selection of Homologously Recombined ES Cell Clones
-
Objective: To identify ES cell clones in which the targeting vector has correctly integrated into the Gzmb locus.
-
Procedure:
-
Culture the electroporated ES cells in the presence of a positive selection agent (e.g., G418 for the neo gene) and a negative selection agent (e.g., ganciclovir (B1264) for the tk gene).
-
Only cells that have undergone homologous recombination will survive this double selection.
-
Pick individual drug-resistant ES cell colonies and expand them.
-
4. Screening of ES Cell Clones
-
Objective: To confirm the correct gene targeting event in the selected ES cell clones.
-
Procedure:
-
Isolate genomic DNA from each expanded ES cell clone.
-
Perform Southern blotting to verify the correct integration of the targeting vector and the absence of random integrations.[6]
-
PCR can also be used as a preliminary screening method.
-
5. Generation of Chimeric Mice
-
Objective: To create mice composed of both wild-type cells and the genetically modified ES cells.
-
Procedure:
-
Inject the correctly targeted ES cells into the blastocoel of blastocyst-stage embryos from a mouse strain with a different coat color.
-
Transfer the injected blastocysts into pseudopregnant surrogate mothers.
-
The resulting offspring will be chimeras, identifiable by their mixed coat color.
-
6. Germline Transmission and Breeding
-
Objective: To obtain mice that have inherited the knockout allele from the chimeric parent.
-
Procedure:
-
Breed the chimeric mice with wild-type mice.
-
Genotype the offspring to identify those that have inherited the targeted Gzmb allele (heterozygotes).
-
Intercross the heterozygous mice to produce homozygous this compound knockout mice.
-
Validation of this compound Knockout Mice
Thorough validation is critical to ensure the successful generation of a this compound knockout mouse model.
I. Genotyping by PCR
-
Objective: To confirm the genetic modification at the Gzmb locus.
-
Protocol:
-
DNA Extraction: Isolate genomic DNA from tail snips or ear punches using a standard DNA extraction kit or protocol.[7]
-
Primer Design: Design three primers for a multiplex PCR reaction:
-
Forward Primer (WT allele): Anneals upstream of the targeted region in the Gzmb gene.
-
Reverse Primer (WT allele): Anneals within the targeted (deleted) region of the Gzmb gene.
-
Reverse Primer (KO allele): Anneals within the inserted selection cassette (for homologous recombination) or a region that would only produce a product of a different size in the case of a CRISPR-mediated deletion.
-
-
PCR Reaction: Set up a PCR reaction using a standard Taq polymerase mix and the three primers.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The expected band sizes will differ for wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) mice.
-
| Genotype | Expected PCR Products |
| Wild-type (+/+) | A single band corresponding to the wild-type allele. |
| Heterozygous (+/-) | Two bands: one for the wild-type allele and one for the knockout allele. |
| Homozygous (-/-) | A single band corresponding to the knockout allele. |
II. Western Blot Analysis
-
Objective: To confirm the absence of this compound protein in knockout mice.
-
Protocol:
-
Protein Extraction: Isolate splenocytes from wild-type, heterozygous, and homozygous knockout mice. Activate cytotoxic T cells in vitro by culturing with anti-CD3 and anti-CD28 antibodies and IL-2. Lyse the activated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for this compound.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The this compound protein band should be present in wild-type and heterozygous samples but absent in homozygous knockout samples. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
III. Functional Assays: Cytotoxicity Assay
-
Objective: To assess the functional consequence of this compound deletion on cytotoxic cell activity.
-
Protocol (Flow Cytometry-based): [8][9]
-
Effector Cell Preparation:
-
Isolate splenocytes from wild-type and this compound knockout mice.
-
Activate NK cells in vivo by intraperitoneal injection of poly(I:C) 20 hours prior to spleen harvesting.[10]
-
Alternatively, generate alloreactive cytotoxic T lymphocytes (CTLs) in vitro by co-culturing splenocytes with irradiated allogeneic splenocytes for 5-6 days.[10][11]
-
-
Target Cell Preparation:
-
Use a suitable target cell line (e.g., YAC-1 for NK cells, or an allogeneic tumor cell line for CTLs).
-
Label the target cells with a fluorescent dye such as CFSE.
-
-
Co-culture:
-
Co-culture the effector cells (splenocytes) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Incubate for 4 hours at 37°C.
-
-
Staining and Flow Cytometry:
-
Add a viability dye (e.g., 7-AAD or Propidium Iodide) to the co-culture to identify dead cells.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population (CFSE-positive).
-
Determine the percentage of dead target cells (viability dye-positive) within the CFSE-positive population.
-
Calculate the percentage of specific lysis. Splenocytes from this compound knockout mice are expected to show significantly reduced cytotoxic activity compared to wild-type splenocytes.
-
-
| Cell Type | Wild-type (Gzmb+/+) | This compound KO (Gzmb-/-) |
| Activated CTLs | High cytotoxicity | Significantly reduced cytotoxicity |
| Activated NK cells | High cytotoxicity | Significantly reduced cytotoxicity |
Visualizations
This compound Signaling Pathway
References
- 1. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 2. genscript.com [genscript.com]
- 3. genemedi.net [genemedi.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Homologous Recombination Events in Mouse Embryonic Stem Cells Using Southern Blotting and Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boneandcancer.org [boneandcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. A Sensitive and Simple Method to Assess NK Cell Activity by RT-qPCR for this compound Using Spleen and Blood [scirp.org]
- 10. In Vitro– and Ex Vivo–derived Cytolytic Leukocytes from Granzyme A × B Double Knockout Mice Are Defective in Granule-mediated Apoptosis but not Lysis of Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Expression of this compound and C in Murine Cytotoxic Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Granzyme B Secretion from Natural Killer (NK) Cells Upon Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, responsible for eliminating virally infected and cancerous cells without prior sensitization. A primary mechanism of NK cell-mediated cytotoxicity is the release of cytotoxic granules containing perforin (B1180081) and serine proteases known as granzymes. Granzyme B (GzB), in particular, is a key mediator that, upon entering a target cell, initiates a caspase cascade leading to apoptosis.[1][2][3][4][5][6][7][8][9] The quantification of this compound secretion upon engagement with target cells is a critical readout for assessing NK cell activation and cytotoxic potential in basic research and for the development of novel immunotherapies.
These application notes provide an overview and detailed protocols for various established methods to measure this compound secretion from NK cells. The methodologies covered include the this compound ELISpot assay, Enzyme-Linked Immunosorbent Assay (ELISA), intracellular flow cytometry, and live-cell imaging.
Signaling Pathway for this compound Secretion
Upon recognition of a target cell, a complex signaling cascade is initiated within the NK cell, leading to the polarization of cytotoxic granules towards the immunological synapse and subsequent degranulation. This process involves the engagement of activating receptors on the NK cell surface, which triggers downstream signaling pathways.
Methods for Measuring this compound Secretion
Several robust methods are available to quantify this compound secretion from NK cells. The choice of assay depends on the specific research question, required sensitivity, and available equipment.
| Assay Method | Principle | Advantages | Disadvantages | Typical Incubation Time |
| This compound ELISpot | Captures secreted GzB from individual cells, visualized as spots. | Single-cell resolution, high sensitivity.[1][2][10] | Provides relative frequency, not absolute concentration. | 4 - 24 hours |
| This compound ELISA | Quantifies total GzB concentration in supernatant.[5][8][9][11][12] | Quantitative, high-throughput. | No single-cell information, measures accumulated secretion. | 2 - 4 hours |
| Intracellular Flow Cytometry | Detects intracellular GzB content within NK cells.[13][14][15][16][17] | High-throughput, multi-parametric analysis at the single-cell level. | Measures remaining GzB, not secreted amount; requires cell permeabilization. | 4 - 6 hours |
| Live-Cell Imaging | Utilizes fluorescent reporters in target cells that are cleaved by GzB.[13][18][19][20][21] | Real-time, dynamic measurement of GzB activity in target cells.[13][19][20] | Technically demanding, lower throughput. | Minutes to hours |
Experimental Protocols
This compound ELISpot Assay
This assay quantifies the number of NK cells secreting this compound upon co-culture with target cells.[1][2][10]
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human this compound capture antibody
-
Biotinylated anti-human this compound detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Effector cells (NK cells)
-
Target cells
Protocol:
-
Plate Coating: Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds, then wash 3 times with sterile water. Coat the wells with the capture antibody diluted in PBS and incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate once with sterile PBS. Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Cell Plating: Wash the plate 3 times with sterile PBS. Prepare NK cells (effector cells) and target cells in culture medium. Add the desired number of NK cells and target cells to the wells at various effector-to-target (E:T) ratios.[10] Include appropriate controls (NK cells alone, target cells alone).
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis and Washing: Aspirate the cells and wash the plate 3-5 times with wash buffer to remove cells.
-
Detection Antibody: Add the biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate 3-5 times with wash buffer. Add Streptavidin-AP or Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate 3-5 times with wash buffer, followed by 2 washes with PBS. Add the substrate solution and monitor for spot development. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an ELISpot reader or a dissection microscope. Each spot represents a this compound-secreting cell.[22]
This compound ELISA
This assay measures the total concentration of this compound released into the cell culture supernatant.[5][8][9][11][12]
Materials:
-
96-well ELISA plate
-
Anti-human this compound capture antibody
-
Recombinant human this compound standard
-
Biotinylated anti-human this compound detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer, blocking buffer, wash buffer, and assay diluent
Protocol:
-
Co-culture Setup: Co-culture NK cells and target cells at various E:T ratios in a separate 96-well culture plate for a defined period (e.g., 4 hours).
-
Supernatant Collection: Centrifuge the culture plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA Procedure: a. Plate Coating and Blocking: Coat a 96-well ELISA plate with capture antibody overnight at 4°C. Wash and block the plate. b. Sample and Standard Incubation: Add the collected supernatants and a serial dilution of the this compound standard to the wells. Incubate for 2 hours at room temperature. c. Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours. Wash and add Streptavidin-HRP, and incubate for 20 minutes. d. Development and Reading: Wash the plate and add TMB substrate. Incubate in the dark until color develops. Add stop solution and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the recombinant this compound standards. Use this curve to determine the concentration of this compound in the experimental samples.
Intracellular this compound Staining by Flow Cytometry
This method assesses the intracellular levels of this compound in NK cells, which decrease upon degranulation.
References
- 1. The this compound ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzo Life Sciences this compound assay kit for drug discovery (1x96wells), | Fisher Scientific [fishersci.com]
- 4. ovid.com [ovid.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound drug discovery assay Kit - Creative BioMart [creativebiomart.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Human this compound ELISA Kit (BMS2027-2) - Invitrogen [thermofisher.com]
- 10. ovid.com [ovid.com]
- 11. This compound is recovered by natural killer cells via clathrin-dependent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioworlde.com [bioworlde.com]
- 13. Live cell evaluation of granzyme delivery and death receptor signaling in tumor cells targeted by human natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perforin and this compound staining of NK cells [bio-protocol.org]
- 15. A New 16-Color Flow Cytometry Panel Protocol for the Functional Phenotyping of Circulating Human Cytotoxic T Cells and NK Cells [bdbiosciences.com]
- 16. This compound Produced by Natural Killer Cells Enhances Inflammatory Response and Contributes to the Immunopathology of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Visualization and quantification of NK cell-mediated cytotoxicity over extended time periods by image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Imaging burst kinetics and spatial coordination during serial killing by single natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Granzyme B Substrate Cleavage Assay Using Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon release into a target cell, it plays a pivotal role in initiating apoptosis, or programmed cell death, making it a key component of the immune response against virally infected and tumor cells. This compound's substrate specificity, preferentially cleaving after an aspartic acid residue, allows it to activate downstream caspases and other pro-apoptotic proteins.[2][3][4] The study of this compound activity is crucial for understanding immune-mediated cell death and for the development of novel therapeutics targeting this pathway. This document provides detailed protocols for assessing this compound activity using synthetic peptide substrates.
Principle of the Assay
The this compound substrate cleavage assay is a fluorometric method used to measure the enzymatic activity of this compound. The assay utilizes a synthetic peptide substrate that contains a specific this compound recognition sequence conjugated to a fluorescent reporter molecule, such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (B1665955) (AMC). In its uncleaved state, the fluorescence of the reporter molecule is quenched. Upon cleavage of the peptide by active this compound, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the this compound activity in the sample.
Signaling Pathway of this compound-Mediated Apoptosis
Caption: this compound-mediated apoptosis signaling pathway.
Experimental Protocols
Materials and Reagents
-
Recombinant active this compound (human or mouse)
-
This compound Substrate (e.g., Ac-IEPD-AFC, Ac-IETD-AFC)
-
AFC or AMC standard
-
This compound Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader with excitation/emission wavelengths of 380/500 nm for AFC or 345/445 nm for AMC
-
Test compounds for inhibitor screening (dissolved in an appropriate solvent, e.g., DMSO)
This compound Activity Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the AFC or AMC standard in the assay buffer.
-
Reconstitute the recombinant this compound in the assay buffer to a stock concentration. Keep on ice.
-
Prepare a working solution of the this compound substrate in the assay buffer.
-
-
Standard Curve Preparation:
-
Add a series of known concentrations of the AFC or AMC standard to the 96-well plate in duplicate.
-
Adjust the final volume in each well to 100 µL with assay buffer.
-
-
Sample Preparation:
-
Add your samples containing this compound (e.g., cell lysates, purified enzyme) to the 96-well plate in duplicate.
-
Include a positive control (recombinant this compound) and a negative control (assay buffer only).
-
-
Reaction Initiation and Measurement:
-
Add the this compound substrate solution to all wells to initiate the reaction. The final volume in each well should be 200 µL.
-
Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at Ex/Em = 380/500 nm for AFC substrates.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence intensity over time) for each sample.
-
Subtract the rate of the negative control from the rates of all other samples.
-
Use the standard curve to convert the fluorescence rates into the amount of cleaved substrate (e.g., in pmol/min).
-
One unit of this compound activity is typically defined as the amount of enzyme that cleaves 1 pmol of substrate per minute at 37°C.
-
This compound Inhibitor Screening Protocol
-
Reagent and Compound Preparation:
-
Follow the reagent preparation steps from the activity assay protocol.
-
Prepare serial dilutions of your test compounds in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, recombinant this compound, and your test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive inhibitor control (if available).
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the fluorescence intensity kinetically as described in the activity assay protocol.
-
-
Data Analysis:
-
Calculate the reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Experimental Workflow
Caption: Experimental workflow for this compound cleavage assay.
Data Presentation
Table 1: Kinetic Parameters of Synthetic this compound Substrates
| Substrate Sequence | Fluorophore | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Ac-IEPD | AFC | 585[5] | ~3300[6][7] | Commonly used substrate. |
| Ac-IETD | AFC | - | - | Also frequently used, but kinetic data can vary. |
| IEPDVSVQ | - | - | ~8000[6][7] | Optimized sequence showing higher catalytic efficiency. |
| Boc-AAD | Thiobenzyl ester | - | - | A colorimetric substrate. |
Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, temperature, enzyme source).
Table 2: Example Data for this compound Inhibitor Screening
| Inhibitor | Type | Potency | Specificity Notes |
| Ac-IEPD-CHO | Peptide Aldehyde | Ki = 80 nM | Reversible inhibitor; may also inhibit caspases. |
| Z-AAD-CMK | Peptide Chloromethylketone | ID50 = 300 nM | Irreversible inhibitor. |
| Serpin B9 | Protein (Serpin) | - | Natural, endogenous irreversible inhibitor. |
Table 3: Sample IC50 Determination Data
| Inhibitor Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 25.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 95.1 |
| 1000 | 98.6 |
Calculated IC50: ~51 nM
This data can be plotted on a semi-log graph to visualize the dose-response curve and accurately determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Human and murine this compound exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of structural determinants of this compound reveals potent mediators of extended substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vivo Measurement of Granzyme Proteolysis from Activated Immune Cells with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
High-Throughput Screening for Granzyme B Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B (GZMB) is a serine protease that plays a critical role in inducing apoptosis in target cells, making it a key component of the immune response against virus-infected and cancerous cells. Dysregulation of GZMB activity has been implicated in various pathological conditions, including autoimmune diseases and chronic inflammation. Consequently, the identification of potent and selective GZMB inhibitors is a promising therapeutic strategy. High-throughput screening (HTS) is an essential tool for discovering novel GZMB inhibitors from large compound libraries.
These application notes provide a comprehensive overview of the principles and methodologies for conducting HTS campaigns to identify and validate this compound inhibitors. Detailed protocols for a primary fluorometric screening assay and orthogonal validation assays are provided, along with data presentation guidelines and visualizations of key pathways and workflows.
This compound Signaling Pathway
This compound, released by cytotoxic T lymphocytes and natural killer cells, initiates apoptosis through multiple pathways upon entering a target cell. It can directly activate executioner caspases, such as caspase-3 and caspase-7, and cleave other key substrates like Bid, leading to mitochondrial dysfunction and subsequent caspase activation. Understanding this pathway is crucial for designing and interpreting inhibitor screening assays.
High-Throughput Screening Workflow
A typical HTS campaign for GZMB inhibitors follows a multi-step process, starting with a primary screen of a large compound library, followed by hit confirmation, dose-response analysis, and validation using orthogonal assays to eliminate false positives.
Data Presentation: Comparative Inhibitor Data
The potency of GZMB inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes publicly available data for some known GZMB inhibitors.
| Inhibitor | Type | Mechanism of Action | Potency (Ki or IC50/ID50) | Specificity Notes |
| Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) | Synthetic Peptide (Chloromethylketone) | Irreversible, covalent modification | ID50 = 300 nM (for inhibiting apoptosis-related DNA fragmentation)[1][2] | Also reported to have an effect on caspases.[1] |
| Ac-IEPD-CHO | Synthetic Peptide (Aldehyde) | Reversible inhibitor | Ki = 80 nM[1][3] | Also inhibits caspase-7 and caspase-8.[1] |
| 3,4-Dichloroisocoumarin | Small Molecule | Serine protease inhibitor | - | Broadly inhibits serine proteases. |
| VTI-1002 | Small Molecule | - | Ki = 4.4 nM (human), IC50 = 179 nM (murine) | Selective for GZMB over caspases 3-10, cathepsin G, and neutrophil elastase. |
| Serpin B9 (PI-9) | Natural Protein (Serpin) | Endogenous irreversible inhibitor | - | Endogenous inhibitor of this compound.[4] |
Experimental Protocols
Primary Screening: Fluorometric this compound Activity Assay
This assay measures the enzymatic activity of GZMB by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Purified recombinant human this compound
-
Fluorogenic GZMB substrate (e.g., Ac-IEPD-AFC or a FRET-based substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)
-
Test compounds and control inhibitor (e.g., Ac-IEPD-CHO) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on substrate, e.g., 380/500 nm for AFC-based substrates)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the GZMB substrate in DMSO.
-
Dilute the GZMB enzyme and substrate to their final working concentrations in Assay Buffer. The optimal concentrations should be determined empirically.
-
Prepare serial dilutions of the control inhibitor and test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compounds or controls to the wells of the 384-well plate.
-
Add 10 µL of the diluted GZMB enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the GZMB substrate solution to each well.
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Formula for Percent Inhibition:
-
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][5][6]
-
Orthogonal Assay 1: this compound ELISPOT Assay
This assay measures the frequency of GZMB-secreting cells, providing a more physiologically relevant measure of inhibitor activity.
Materials:
-
Effector cells (e.g., human PBMCs or NK cells)
-
Target cells
-
This compound ELISPOT plate, pre-coated with anti-GZMB capture antibody
-
Biotinylated anti-GZMB detection antibody
-
Streptavidin-HRP or -AP conjugate
-
ELISPOT substrate (e.g., AEC or BCIP/NBT)
-
Cell culture medium
-
Test compounds
-
ELISPOT reader
Protocol:
-
Cell Preparation and Treatment:
-
Pre-treat effector cells with various concentrations of the test compounds for 1-2 hours.[7]
-
-
Cell Incubation:
-
Detection:
-
Spot Development and Analysis:
-
Wash the plate and add the ELISPOT substrate.[7]
-
Monitor the development of spots. Once distinct spots are visible, stop the reaction by washing with distilled water.[7]
-
Allow the plate to dry and count the spots using an ELISPOT reader. A decrease in the number of spots indicates inhibition of GZMB secretion.
-
Orthogonal Assay 2: Cell-Based Caspase-3/7 Activity Assay
This assay measures the downstream effect of GZMB inhibition on apoptosis by quantifying the activity of executioner caspases.
Materials:
-
Target cells
-
Effector cells (expressing GZMB)
-
Caspase-3/7 luminescent or fluorescent substrate (e.g., a substrate containing the DEVD sequence)
-
Cell lysis buffer
-
96-well white or black microplate
-
Luminometer or fluorescence microplate reader
-
Test compounds
Protocol:
-
Cell Co-culture and Treatment:
-
Seed target cells in a 96-well plate.
-
Pre-treat effector cells with various concentrations of the test compounds for 1-2 hours.[7]
-
Add the pre-treated effector cells to the target cells at an appropriate effector-to-target ratio.[7]
-
Incubate the co-culture for 2-4 hours at 37°C to induce apoptosis.[7]
-
-
Cell Lysis and Caspase Activity Measurement:
-
Add the caspase-3/7 reagent, which typically includes a cell-permeable substrate and lysis agents, to each well.[7]
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence. The signal is proportional to the caspase-3/7 activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of caspase-3/7 activity for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Troubleshooting Common HTS Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inaccurate pipetting, "edge effect" in microplates, incomplete mixing, temperature gradients. | Calibrate pipettes, avoid using outer wells, ensure thorough mixing, and allow all reagents to equilibrate to assay temperature.[9] |
| Inconsistent IC50 values between experiments | Variation in enzyme activity, degradation of inhibitor stock solution. | Use a single, aliquoted batch of enzyme and prepare fresh inhibitor solutions for each experiment.[9] |
| Low Z'-factor | Suboptimal reagent concentrations, high background signal, unstable reagents. | Optimize enzyme and substrate concentrations, check for autofluorescence of compounds, and ensure reagent stability.[10] |
| False positives | Compound autofluorescence, aggregation, non-specific inhibition. | Perform counter-screens without the enzyme, use orthogonal assays with different detection methods, and visually inspect compound structures for problematic motifs.[10][11] |
| False negatives | Low compound potency, poor solubility, compound degradation. | Screen at multiple concentrations, ensure compound solubility in the assay buffer, and re-test a subset of "inactive" compounds.[10] |
Conclusion
The successful identification of novel this compound inhibitors through high-throughput screening requires a systematic and rigorous approach. The protocols and guidelines presented here provide a framework for conducting primary screens and validating hits with confidence. By employing robust assay methodologies, carefully analyzing data, and utilizing orthogonal validation strategies, researchers can effectively identify and characterize promising lead compounds for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Inhibitor I - Calbiochem | 368050 [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. The this compound ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Granzyme B-Based Targeted Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Granzyme B (GrB)-based targeted cancer therapies. This compound, a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, is a potent inducer of apoptosis in target cells.[1][2] Harnessing its cytotoxic activity through targeted delivery systems presents a promising strategy for cancer treatment.[3][4]
Introduction to this compound-Based Therapies
This compound-based therapies aim to selectively deliver this pro-apoptotic enzyme to cancer cells, thereby minimizing off-target toxicity associated with conventional chemotherapies.[3] Common strategies include the development of:
-
This compound Fusion Proteins (Immunotoxins): These chimeric proteins consist of GrB fused to a targeting moiety, such as an antibody fragment (scFv) or a ligand that binds to a tumor-specific cell surface receptor.[2][4]
-
Antibody-Granzyme B Conjugates: Similar to antibody-drug conjugates (ADCs), these constructs link GrB to a monoclonal antibody that recognizes a tumor-associated antigen.[5][6]
-
Nanoparticle Delivery Systems: GrB can be encapsulated within or conjugated to nanoparticles that are designed to accumulate at the tumor site through passive or active targeting.[7][8]
A significant challenge in the clinical application of GrB-based therapies is the potential for tumor cells to overexpress the endogenous GrB inhibitor, Serpin B9 (PI-9), which can neutralize its cytotoxic effects.[3][4] Overcoming this resistance is a key area of ongoing research.
This compound Signaling Pathways
Upon entering the cytosol of a target cell, this compound initiates apoptosis through multiple pathways, both caspase-dependent and caspase-independent.[2][9]
-
Caspase-Dependent Pathway: GrB can directly cleave and activate executioner caspases, such as caspase-3 and caspase-7.[10] It can also activate initiator caspases, like caspase-8 and caspase-10.[10]
-
Mitochondrial (Intrinsic) Pathway: GrB can cleave the BH3-only protein Bid to its truncated form, tBid.[11] tBid then translocates to the mitochondria, inducing the release of cytochrome c and initiating the apoptotic cascade.[2][11]
-
Caspase-Independent Pathway: GrB can directly cleave several key cellular substrates, leading to cell death without the involvement of caspases.[10]
Experimental Workflow for Developing this compound-Based Therapies
The development and preclinical evaluation of a this compound-based therapeutic generally follows a structured workflow, from initial construct design to in vivo efficacy studies.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Fusion Proteins
| Cell Line | Targeting Moiety | This compound Construct | Incubation Time (h) | IC50 (nM) | Reference |
| SKBR3 | Anti-HER2 scFv | GrB-Fc-4D5 | 72 | 56 | [12] |
| MCF7 | Anti-HER2 scFv | GrB-Fc-4D5 | 72 | 99 | [12] |
| MDA-MB-231 | Anti-HER2 scFv | GrB-Fc-4D5 | 72 | 27 | [12] |
| A375-M | Anti-melanoma scFv | GrB-scFvMEL | 8 | Not specified | [2] |
| U937 (CD64+) | Anti-CD64 scFv | GrB-H22(scFv) | Not specified | Not specified | [2] |
Table 2: In Vivo Efficacy of this compound-Based Therapies
| Tumor Model | Therapeutic Agent | Administration Route | Dosing Regimen | Outcome | Reference |
| 4T1/FLuc TNBC | GrB-Fc-KS49 (anti-EMP2) | Intraperitoneal | Not specified | Reduced tumor volume and cell proliferation | [13] |
| EMT6 | GrB-Fc-KS49 (anti-EMP2) | Intraperitoneal | Not specified | Confirmed reduction in tumor growth | [13] |
| A375 Melanoma | CAR T-cells | Intravenous | Single dose | Increased this compound activity and reduced tumor volume | [14] |
| CT26 Colorectal | Checkpoint Inhibitors | Intraperitoneal | 3 doses over 11 days | Increased this compound activity in responding tumors |
Experimental Protocols
Protocol 1: Recombinant this compound Fusion Protein Expression and Purification
This protocol describes the expression of a His-tagged this compound fusion protein in E. coli and its subsequent purification.
1. Expression: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the this compound fusion protein construct. b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture for 4-6 hours at 30°C. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis: a. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and protease inhibitors. b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to complete lysis. d. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
3. Purification: a. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). c. Elute the protein with 5 column volumes of elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). d. Collect fractions and analyze by SDS-PAGE. e. Pool fractions containing the purified protein and dialyze against PBS. f. Determine the protein concentration using a Bradford or BCA assay.
Protocol 2: Colorimetric this compound Activity Assay
This assay measures the enzymatic activity of purified this compound or GrB in cell lysates using a colorimetric substrate.
1. Reagent Preparation: a. Assay Buffer: 0.1 M HEPES, 0.05 M MgCl₂, pH 7.3. b. Substrate Stock (10 mM): Dissolve Boc-Ala-Ala-Asp-S-Bzl in DMSO. c. DTNB Stock (250 mM): Dissolve 5,5'-dithio-bis(2-nitrobenzoic acid) in DMSO. d. Working Substrate Solution: Dilute the substrate stock 1:16 in assay buffer. e. Working DTNB Solution: Dilute the DTNB stock 1:250 in assay buffer.
2. Assay Procedure: a. In a 96-well plate, add 50 µL of sample (purified protein or cell lysate) in triplicate. Include a buffer-only control. b. Add 100 µL of working DTNB solution to each well. c. To initiate the reaction, add 50 µL of working substrate solution to each well. d. Immediately place the plate in a microplate reader and measure the absorbance at 405 nm kinetically for 10-30 minutes, taking readings every 30-60 seconds. e. Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
Protocol 3: LDH Cytotoxicity Assay
This assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
1. Cell Plating: a. Seed target cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. b. Incubate overnight to allow for cell attachment.
2. Treatment: a. Treat cells with various concentrations of the this compound-based therapeutic. b. Include the following controls in triplicate:
- Untreated Cells (Spontaneous LDH release): Cells with medium only.
- Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
- Medium Background: Medium only, no cells.
3. Assay Procedure: a. After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Add 50 µL of the LDH assay reaction mixture to each well. d. Incubate for 30 minutes at room temperature, protected from light. e. Add 50 µL of the stop solution to each well. f. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
4. Calculation: a. Subtract the 680 nm absorbance from the 490 nm absorbance for each well. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
Protocol 4: Caspase-3/7 Activation Assay
This assay measures the activity of executioner caspases-3 and -7 as an indicator of apoptosis.
1. Cell Treatment: a. Plate and treat cells with the this compound therapeutic as described in the LDH assay protocol. Include untreated and positive controls.
2. Assay Procedure: a. After treatment, equilibrate the plate to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents by gentle shaking for 30 seconds. d. Incubate at room temperature for 1-3 hours, protected from light. e. Measure the luminescence using a plate reader.
3. Data Analysis: a. Subtract the background luminescence (medium only) from all readings. b. Express the results as fold-change in caspase activity relative to the untreated control.
Protocol 5: Flow Cytometry Analysis of Apoptosis
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Preparation: a. Treat cells with the this compound therapeutic. b. Harvest both adherent and floating cells and wash with cold PBS. c. Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
2. Staining: a. Transfer 100 µL of the cell suspension to a flow cytometry tube. b. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates. c. Differentiate cell populations:
- Viable: Annexin V-negative, PI-negative
- Early Apoptotic: Annexin V-positive, PI-negative
- Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
Protocol 6: Western Blot Analysis of Apoptosis Markers
This protocol detects the cleavage of key apoptotic proteins, such as PARP and Caspase-3.
1. Protein Extraction: a. Treat cells and harvest as described previously. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.
2. SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
4. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Analyze the band intensities to determine the extent of protein cleavage relative to the loading control.
Protocol 7: In Vivo Efficacy Evaluation in a Mouse Tumor Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a this compound-based therapeutic in a subcutaneous tumor model.
1. Animal Model: a. Subcutaneously implant a relevant tumor cell line (e.g., 1 x 10⁶ cells) into the flank of immunocompromised or syngeneic mice. b. Allow the tumors to reach a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups.
2. Treatment: a. Administer the this compound therapeutic via an appropriate route (e.g., intravenous, intraperitoneal). b. The control group should receive a vehicle control. c. The dosing schedule and concentration should be determined from preliminary studies.
3. Monitoring: a. Measure the tumor volume using calipers every 2-3 days. (Volume = 0.5 x Length x Width²) b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, cytokine analysis).
4. In Vivo Imaging (Optional): a. For non-invasive monitoring of treatment response, PET or bioluminescence imaging can be employed. b. For this compound PET imaging, a radiolabeled GrB-specific probe can be administered, and tracer uptake in the tumor can be quantified.[14][15] c. For bioluminescence imaging, tumor cells expressing luciferase can be used, and tumor growth can be monitored by measuring light emission after luciferin (B1168401) injection.
5. Data Analysis: a. Plot the mean tumor volume over time for each group. b. Perform statistical analysis to determine the significance of the treatment effect. c. Analyze ex vivo samples to correlate with the in vivo findings.
References
- 1. Expression and purification of recombinant human this compound from Pichia pastoris. | Semantic Scholar [semanticscholar.org]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. A Colorimetric Assay that Specifically Measures this compound Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and Purification of Human this compound Fusion Protein to Induce Targeted Apoptosis in PSMA Positive Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Expression, refolding, and purification of recombinant human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and purification of recombinant human this compound from Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol - Protein expression and purification [depts.washington.edu]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound PET Imaging Enables Detection of CAR T-Cell Therapy Response in a Human Melanoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Granzyme B as a Clinical Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B (GzmB) is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] Upon release into a target cell, GzmB plays a crucial role in inducing apoptosis, or programmed cell death, making it a key effector molecule in the immune response against virus-infected and tumor cells.[1][3][4][5] Emerging evidence highlights the potential of this compound as a valuable biomarker in various clinical settings, including cancer immunotherapy, autoimmune diseases, and infectious diseases.[6][7][8] These application notes provide an overview of the role of this compound as a clinical biomarker, alongside detailed protocols for its detection and quantification in clinical samples.
This compound Signaling Pathway
This compound triggers apoptosis through multiple caspase-dependent and -independent pathways upon entering the target cell's cytosol, a process often facilitated by the pore-forming protein perforin.[4][5][9] It can directly activate effector caspases such as caspase-3 and caspase-7, and also cleaves the pro-apoptotic protein Bid into its truncated form (tBid).[3][4][10] tBid then translocates to the mitochondria, inducing the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to cell death.[9][10]
Applications of this compound as a Biomarker
The quantification of this compound in various clinical samples, including serum, plasma, and tissue, can provide valuable insights into disease activity, prognosis, and treatment response.
Cancer Immunotherapy
In the context of cancer, this compound levels can serve as a predictive and prognostic biomarker for immunotherapy.[11][12][13] Elevated levels of this compound within the tumor microenvironment or in peripheral blood may indicate an active anti-tumor immune response.[1][14]
-
Prognostic Value: High this compound expression in tumor-infiltrating lymphocytes (TILs) has been associated with improved recurrence-free survival and overall survival in patients with triple-negative breast cancer.[15][16][17]
-
Predictive Value: Low baseline serum levels of this compound have been associated with a worse clinical outcome in non-small cell lung cancer (NSCLC) patients undergoing PD-1 blockade.[11] Conversely, an increase in this compound-expressing T cells after immunotherapy may predict a durable clinical benefit.[18]
Autoimmune Diseases
This compound is implicated in the pathogenesis of several autoimmune diseases, where it can contribute to tissue damage.[6][19] Its levels can correlate with disease activity and severity.
-
Rheumatoid Arthritis (RA): Serum this compound levels are significantly elevated in RA patients and correlate positively with disease activity and joint destruction.[19]
-
Systemic Lupus Erythematosus (SLE): Circulating this compound concentrations are elevated in SLE patients and correlate with disease activity.[20][21]
-
Autoimmune Skin Diseases: this compound is markedly elevated in various autoimmune skin conditions such as alopecia areata, psoriasis, and pemphigoid disease, where it contributes to inflammation and blistering.[6][22]
Infectious Diseases
During infections, this compound is a key component of the cytotoxic lymphocyte response to eliminate infected cells.
-
Tuberculosis (TB): In patients with active TB, especially those with HIV co-infection, CD8+ T-cell stimulation leads to significantly elevated this compound titers, suggesting its potential as a diagnostic marker where IFN-γ-based tests may be compromised.[8]
-
Infectious Mononucleosis (IM): Patients with acute IM caused by Epstein-Barr virus (EBV) exhibit high circulating levels of this compound, which may be derived from infected B cells.[23][24]
Quantitative Data Summary
| Disease Area | Sample Type | Finding | Reference(s) |
| Cancer | |||
| Triple-Negative Breast Cancer | Tumor Tissue | GZMB-high (≥1% of TILs) associated with better recurrence-free and overall survival in PD-L1-positive patients. | [15][16] |
| Non-Small Cell Lung Cancer | Serum | Low baseline this compound (<1.27 pg/mL) associated with worse progression-free and overall survival on PD-1 inhibitors. | [11] |
| Breast Implant-Associated ALCL | Seroma Fluid | This compound concentrations are significantly higher in malignant seromas compared to benign seromas. | [25][26] |
| Autoimmune Diseases | |||
| Rheumatoid Arthritis | Serum | Significantly elevated this compound levels compared to healthy controls and osteoarthritis patients; correlates with DAS28-ESR. | [19] |
| Systemic Lupus Erythematosus | Serum | Elevated this compound levels correlate with SLE Disease Activity Index (SLEDAI). | [20][21] |
| Pemphigoid Disease | Blister Fluid | Significantly elevated this compound levels in blister fluid of patients compared to their serum and control serum. | [6] |
| Infectious Diseases | |||
| HIV-TB Co-infection | Isolated CD8+ T-cells | Significantly elevated this compound titers after stimulation in both HIV-negative and HIV-positive TB patients compared to healthy controls. | [8] |
| Acute Infectious Mononucleosis | Serum | Significantly elevated this compound levels in patients with recently diagnosed IM compared to healthy controls. | [23][24] |
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its clinical application as a biomarker. Below are generalized protocols for common detection methods.
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble this compound
ELISA is a widely used method for quantifying soluble this compound in serum, plasma, and cell culture supernatants.[7][27][28][29]
Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human this compound and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding by adding blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Sample Addition: Wash the plate and add 100 µL of standards and diluted samples (serum, plasma, or cell culture supernatant) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add 100 µL of a biotinylated detection antibody specific for human this compound to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add 100 µL of a TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark for color development.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.
Flow Cytometry for Intracellular this compound
Flow cytometry is used to identify and quantify the frequency of this compound-expressing cells within a heterogeneous population, such as peripheral blood mononuclear cells (PBMCs).[30][31][32][33]
Protocol:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Surface Staining: Resuspend cells in staining buffer and incubate with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD56) for 30 minutes at 4°C in the dark to identify T cell and NK cell populations.
-
Washing: Wash the cells twice with staining buffer.
-
Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at room temperature in the dark.
-
Intracellular Staining: Wash the cells with permeabilization buffer and then incubate with a fluorochrome-conjugated anti-Granzyme B antibody for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to gate on the cell populations of interest (e.g., CD8+ T cells, NK cells) and determine the percentage of cells expressing this compound.
Immunohistochemistry (IHC) for this compound in Tissue
IHC allows for the visualization of this compound-expressing cells within the context of tissue architecture, which is particularly useful for assessing the tumor microenvironment.[2][34][35][36]
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) mounted on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Block: Incubate the slides with a hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity.
-
Blocking: Incubate the slides with a protein block (e.g., normal goat serum) for 20 minutes to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the slides with a primary antibody against this compound at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Detection: Wash the slides and incubate with a biotinylated secondary antibody, followed by an HRP-conjugated streptavidin complex.
-
Chromogen: Add a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Counterstaining: Counterstain the slides with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope to assess the presence, localization, and intensity of this compound staining in the tissue.
Conclusion
This compound is a versatile and informative biomarker with demonstrated utility across oncology, immunology, and infectious diseases. Its measurement in clinical samples can aid in diagnosis, prognosis, and the prediction of treatment response. The choice of analytical method will depend on the specific clinical question and the available sample type. The protocols provided herein offer a foundation for the successful implementation of this compound analysis in a research or clinical laboratory setting.
References
- 1. This compound and melittin in cancer immunotherapy: molecular mechanisms and therapeutic perspectives in head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genomeme.ca [genomeme.ca]
- 3. Granule-mediated Killing: Pathways for this compound–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Granzyme A and this compound Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound in Autoimmune Skin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ELISA Test - Creative Diagnostics [cd-elisakit.com]
- 8. This compound as a diagnostic marker of tuberculosis in patients with and without HIV coinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound PET Imaging as a Predictive Biomarker of Immunotherapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound nanoreporter for early monitoring of tumor response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Expression in the Tumor Microenvironment as a Prognostic Biomarker for Patients with Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Expression in the Tumor Microenvironment as a Prognostic Biomarker for Patients with Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.amegroups.cn [cdn.amegroups.cn]
- 19. Elevated serum this compound levels are associated with disease activity and joint damage in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Soluble this compound and cytotoxic T lymphocyte activity in the pathogenesis of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. B cell-derived circulating this compound is a feature of acute infectious mononucleosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound Is a Biomarker for Suspicion of Malignant Seromas Around Breast Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. bioworlde.com [bioworlde.com]
- 28. tribioscience.com [tribioscience.com]
- 29. Human this compound ELISA Kit (A312589) [antibodies.com]
- 30. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A New 16-Color Flow Cytometry Panel Protocol for the Functional Phenotyping of Circulating Human Cytotoxic T Cells and NK Cells [bdbiosciences.com]
- 32. Effector cell mediated cytotoxicity measured by intracellular this compound release in HIV infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ashpublications.org [ashpublications.org]
- 34. biocare.net [biocare.net]
- 35. This compound by Immunohistochemistry | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 36. Immunohistochemical localization of this compound antigen in cytotoxic cells in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cell Fate: A Guide to Live-Cell Imaging of Granzyme B-Mediated Apoptosis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B (GrB) is a serine protease pivotal to the cytotoxic machinery of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[1][2][3] Upon delivery into a target cell, GrB triggers a cascade of events culminating in apoptosis, or programmed cell death.[2][4] This mechanism is a cornerstone of immune surveillance against cancerous and virally infected cells.[2] The ability to visualize and quantify GrB activity in real-time within living cells is crucial for understanding fundamental immunology and for the development of novel immunotherapies. This document provides a detailed overview of the signaling pathways, experimental protocols, and data interpretation for live-cell imaging of this compound-mediated apoptosis.
This compound Signaling Pathways: A Dual Approach to Apoptosis
This compound initiates apoptosis through two primary, interconnected pathways: a caspase-dependent and a caspase-independent route. This dual mechanism ensures efficient elimination of target cells, even if one pathway is compromised.[5]
Caspase-Dependent Pathway
The classical and most prominent pathway involves the direct activation of caspases, a family of cysteine proteases that execute the apoptotic program. This compound can directly cleave and activate multiple caspases, including the initiator caspases-8 and -10, and the executioner caspases-3 and -7.[1][5] Activation of caspase-3 is a central event, leading to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation.[2][4]
Furthermore, this compound can amplify the apoptotic signal by cleaving the BH3-only protein Bid to form truncated Bid (tBid).[2][5] tBid translocates to the mitochondria and induces the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This results in the release of cytochrome c, which in turn activates caspase-9, further fueling the caspase cascade.[2]
Caspase-Independent Pathway
To counteract viral or cellular inhibitors of caspases, this compound can also induce apoptosis through caspase-independent mechanisms.[1] GrB can directly cleave cellular substrates critical for cell survival and maintenance. For instance, this compound can cleave the inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation.[1] It can also target proteins involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP), and disrupt mitochondrial function directly, leading to the generation of reactive oxygen species (ROS) and loss of mitochondrial membrane potential.[1][6]
Experimental Design and Protocols
Live-cell imaging of this compound-mediated apoptosis typically involves co-culturing effector cells (e.g., NK cells or CTLs) with target cells that are loaded with a this compound-sensitive fluorescent probe. Upon cleavage by active this compound, the probe undergoes a conformational change that results in a detectable fluorescent signal.
Key Experimental Components
-
Effector Cells: Primary NK cells or CTLs, or cell lines such as NK-92 or YT.
-
Target Cells: Cancer cell lines (e.g., Jurkat, K562) or other cells of interest.
-
This compound-sensitive Probes: A variety of fluorogenic substrates are available that contain a this compound cleavage sequence (e.g., I-E-P-D).[7] These can be cell-permeable or delivered via other methods.
-
Live-Cell Imaging System: A confocal or widefield fluorescence microscope equipped with a stage-top incubator to maintain physiological conditions (37°C, 5% CO2).
Experimental Workflow
Protocol 1: Live-Cell Imaging of this compound Activity using a Fluorogenic Substrate
This protocol outlines a general procedure for visualizing this compound activity in target cells upon co-culture with effector cells.
Materials:
-
Effector cells (e.g., primary NK cells, CTLs, or NK-92 cell line)
-
Target cells (e.g., Jurkat cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-sensitive fluorogenic probe (e.g., a cell-permeable substrate with an IEPD cleavage site)
-
Live-cell imaging vessel (e.g., 96-well glass-bottom plate)
-
Live-cell imaging system with environmental control
Procedure:
-
Target Cell Preparation:
-
Seed target cells into the imaging vessel at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Allow cells to adhere overnight if applicable.
-
On the day of the experiment, wash the cells with pre-warmed culture medium.
-
Prepare the this compound probe according to the manufacturer's instructions to the recommended working concentration in culture medium.
-
Incubate the target cells with the probe-containing medium for the recommended time (typically 30-60 minutes) at 37°C.
-
Wash the cells twice with pre-warmed medium to remove excess probe.
-
-
Effector Cell Preparation:
-
Culture and, if necessary, activate effector cells according to standard protocols.
-
Harvest the effector cells and resuspend them in fresh, pre-warmed culture medium at the desired concentration to achieve the desired effector-to-target (E:T) ratio.
-
-
Co-culture and Imaging:
-
Add the effector cell suspension to the wells containing the probe-loaded target cells.
-
Immediately place the imaging vessel on the microscope stage within the pre-heated and CO2-controlled environmental chamber.
-
Define imaging positions and set up time-lapse acquisition parameters. Acquire images in both brightfield/phase-contrast and the appropriate fluorescence channel for the probe every 2-5 minutes for a duration of 2-4 hours.[8]
-
-
Image Analysis:
-
Use image analysis software to identify and segment individual target cells.
-
Measure the mean fluorescence intensity within each segmented cell over time.
-
An increase in fluorescence intensity indicates cleavage of the probe by this compound.
-
Protocol 2: Multiplexed Imaging with Apoptosis Markers
To confirm that the observed this compound activity leads to apoptosis, it is recommended to multiplex the assay with a marker of apoptosis, such as a caspase-3/7 activation probe or a dye that detects loss of membrane integrity (e.g., propidium (B1200493) iodide).[9][10]
Additional Materials:
-
Caspase-3/7 activation probe (e.g., a fluorescently labeled DEVD peptide) or a viability dye (e.g., Propidium Iodide or SYTOX Green).[10]
Procedure Modification:
-
During the target cell preparation step, co-incubate the cells with both the this compound probe and the caspase-3/7 probe.
-
Alternatively, add the viability dye to the co-culture medium just before starting the imaging.
-
During image acquisition, set up channels to capture the signals from both the this compound probe and the apoptosis marker.
-
Analyze the temporal correlation between the increase in the this compound signal and the appearance of the apoptosis marker signal in individual cells.
Data Presentation and Interpretation
Quantitative data from live-cell imaging experiments should be summarized to facilitate comparison between different experimental conditions.
Table 1: Example Quantitative Data Summary
| Experimental Condition | E:T Ratio | Time to Onset of GrB Signal (min) | Peak GrB Signal (Arbitrary Units) | % Apoptotic Cells at 2h |
| Control (No Effectors) | 0:1 | N/A | 10 ± 2 | 2 ± 1 |
| Treatment A | 1:1 | 45 ± 8 | 150 ± 20 | 35 ± 5 |
| Treatment A | 5:1 | 20 ± 5 | 250 ± 30 | 70 ± 8 |
| Treatment B | 5:1 | 35 ± 6 | 180 ± 25 | 55 ± 7 |
Data are presented as mean ± standard deviation.
An increase in the rate and magnitude of the this compound-associated fluorescence signal, which correlates with an increase in the percentage of apoptotic cells, indicates enhanced cytotoxic cell function. These assays can be used to evaluate the efficacy of immunomodulatory drugs, characterize the cytotoxic potential of different immune cell populations, and dissect the molecular mechanisms of cell-mediated cytotoxicity. The development of novel probes, including those for PET imaging, is expanding the application of this compound detection to in vivo preclinical models and potentially clinical settings.[11][12]
Conclusion
Live-cell imaging of this compound-mediated apoptosis is a powerful tool for elucidating the dynamics of immune cell-mediated killing. By providing real-time, single-cell resolution data, these methods offer deep insights into the mechanisms of action of cytotoxic lymphocytes and the efficacy of immunotherapies. The protocols and guidelines presented here provide a framework for researchers to design and execute robust and informative live-cell imaging experiments to study this fundamental process in immunology and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Granzyme - Wikipedia [en.wikipedia.org]
- 3. mabtech.com [mabtech.com]
- 4. Granzyme A and this compound Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Granzyme A and this compound Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Noninvasive optical detection of this compound from natural killer cells with enzyme-activated fluorogenic probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Cytotoxic T Cell-derived this compound Activates the Mitochondrial Cell Death Pathway in a Bim-dependent Fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-cell imaging; cell death assay [protocols.io]
- 11. Quantitative dynamic this compound PET imaging to characterize novel combination immunotherapy response in preclinical glioblastoma models [thno.org]
- 12. bionews.com [bionews.com]
Application Notes and Protocols: Substrate Specificity Profiling of Granzyme B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B is a serine protease crucial to the cytotoxic functions of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). Upon entering a target cell, this compound initiates apoptosis through the cleavage of a specific set of intracellular substrates. Understanding the substrate specificity of this compound is paramount for elucidating its biological roles, identifying novel therapeutic targets, and designing specific inhibitors or activatable pro-drugs. These application notes provide a comprehensive overview of the methods used to profile the substrate specificity of this compound, complete with detailed experimental protocols and quantitative data.
This compound Signaling Pathway
This compound triggers apoptosis through both caspase-dependent and caspase-independent pathways. After being delivered into the target cell's cytoplasm by perforin, this compound can directly cleave and activate effector caspases, such as pro-caspase-3 and pro-caspase-7.[1][2] It can also initiate the mitochondrial apoptosis pathway by cleaving the BH3-only protein Bid into its truncated form, tBid.[1] tBid then translocates to the mitochondria, inducing the release of cytochrome c and other pro-apoptotic factors. Furthermore, this compound can directly cleave other vital cellular proteins, including the inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation.[2]
References
Troubleshooting & Optimization
Granzyme B ELISA Technical Support Center: Troubleshooting Low Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Granzyme B ELISA experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that can lead to weak or no signal in your this compound ELISA.
Q1: Why is my standard curve flat or showing very low optical density (OD) values?
A poor standard curve is a primary indicator of a systemic issue in the assay. Several factors could be at play:
-
Improper Standard Reconstitution or Storage: The lyophilized standard may have been improperly reconstituted or stored. It is crucial to follow the manufacturer's instructions for reconstitution, ensuring the standard is fully dissolved.[1][2] Once reconstituted, aliquoting and storing at the recommended temperature (typically -20°C or -80°C) is essential to avoid degradation from repeated freeze-thaw cycles.[1][2]
-
Incorrect Standard Dilutions: Errors in calculating and performing the serial dilutions of the standard are a common source of a poor curve. Double-check all calculations and ensure accurate pipetting.[3]
-
Degraded Standard: If the standard has been stored for an extended period, even at the correct temperature, it may have degraded. Using a fresh vial of standard is recommended if degradation is suspected.
Q2: My samples are showing no signal, but my standard curve looks good. What could be the problem?
This scenario suggests an issue specific to your samples.
-
This compound Concentration Below Detection Limit: The concentration of this compound in your samples may be too low for the assay to detect.[4] Consider concentrating your samples or using a more sensitive ELISA kit if available.
-
Improper Sample Collection and Handling: this compound is a protease and can be sensitive to degradation. Samples should be collected and processed promptly. For long-term storage, samples should be aliquoted and frozen at -20°C or -80°C to minimize freeze-thaw cycles.[1][5][6]
-
Interfering Substances in the Sample Matrix: Complex sample types like serum or plasma may contain substances that interfere with antibody binding. Diluting your samples in the assay's recommended diluent buffer can help mitigate these matrix effects.
Q3: I am seeing a weak signal across the entire plate, including the standards and samples. What are the likely causes?
A universally low signal points to a problem with one of the common reagents or steps in the protocol.
-
Suboptimal Reagent Concentrations: The concentrations of the capture antibody, detection antibody, or streptavidin-HRP conjugate may be too low. A checkerboard titration can be performed to determine the optimal concentrations for these reagents.[7][8]
-
Insufficient Incubation Times or Temperatures: Shortened incubation times or incorrect temperatures can prevent the binding reactions from reaching completion.[9] Ensure you are following the recommended incubation periods and temperatures for each step.[1][3] Some protocols may suggest an overnight incubation at 4°C for the initial sample binding step to enhance the signal.[9]
-
Inactive Substrate or Enzyme: The TMB substrate is light-sensitive and can lose activity if not stored properly.[9] Similarly, the HRP enzyme conjugate can become inactivated if stored incorrectly or if exposed to inhibiting agents like sodium azide. Always use fresh, properly stored reagents.
-
Excessive Washing: While thorough washing is necessary to reduce background, overly aggressive or prolonged washing steps can elute the bound analyte or antibodies, leading to a weaker signal.
Q4: Could my washing technique be the cause of the low signal?
Yes, improper washing can significantly impact your results.
-
Inadequate Washing: Insufficient washing can lead to high background, which can mask a weak signal. Ensure all wells are completely filled and emptied during each wash step.
-
Well Drying: Allowing the wells to dry out at any point during the assay can denature the coated antibodies or bound proteins, resulting in a loss of signal.[10] Proceed immediately to the next step after washing.
Data Presentation: Typical Reagent Concentrations and Incubation Parameters
The following tables summarize typical concentrations and incubation parameters for a this compound sandwich ELISA. Note that these are general guidelines, and it is always best to follow the specific instructions provided with your ELISA kit.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range |
| Capture Antibody | 0.5 - 5 µg/mL[7] |
| Detection Antibody | 1:200 - 1:25,000 dilution[7] |
| Streptavidin-HRP | 1:100 dilution or as specified by the manufacturer[1][5] |
Table 2: Typical Incubation Parameters
| Step | Incubation Time | Incubation Temperature |
| Sample Incubation | 1 - 2 hours or overnight[1][9] | Room Temperature or 4°C[1][9] |
| Detection Antibody Incubation | 1 - 2 hours | Room Temperature or 37°C[1][3] |
| Streptavidin-HRP Incubation | 20 - 60 minutes[1][3] | Room Temperature or 37°C[1][3] |
| Substrate Incubation | 10 - 30 minutes[2][3] | Room Temperature (in the dark)[2][9] |
Experimental Protocols
Below is a generalized protocol for a sandwich ELISA for the detection of this compound.
1. Plate Coating
-
Dilute the capture antibody to the desired concentration in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.[11]
-
The next day, wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
2. Blocking
-
Add 300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Seal the plate and incubate for at least 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation
-
Prepare serial dilutions of the this compound standard in the appropriate diluent buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature or as specified in your protocol.
-
Wash the plate three times with wash buffer.
4. Detection Antibody Incubation
-
Dilute the biotinylated detection antibody in the recommended diluent buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
5. Enzyme Conjugate Incubation
-
Dilute the streptavidin-HRP conjugate in the recommended diluent buffer.
-
Add 100 µL of the diluted streptavidin-HRP to each well.
-
Seal the plate and incubate for 20 minutes at room temperature, protected from light.
-
Wash the plate three times with wash buffer.
6. Signal Development and Reading
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
Read the absorbance at 450 nm within 30 minutes.
Visualizations
Caption: Workflow for a typical this compound sandwich ELISA.
Caption: Flowchart for troubleshooting low signal in this compound ELISA.
References
- 1. bioworlde.com [bioworlde.com]
- 2. Human this compound ELISA Kit (ab235635) | Abcam [abcam.com]
- 3. fn-test.com [fn-test.com]
- 4. maxanim.com [maxanim.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
reducing non-specific bands in Granzyme B Western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific bands in Granzyme B Western blots.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: this compound is a serine protease with a predicted molecular weight of approximately 25.5 kDa. However, it is often observed as a band at 32-35 kDa in a Western blot, which may be due to post-translational modifications.[1]
Q2: What are some recommended positive controls for this compound Western blotting?
A2: The human natural killer (NK) lymphoma cell line NK-92 is a commonly used positive control for this compound expression.[1][2] Lysates from activated cytotoxic T lymphocytes (CTLs) or other NK cell lines like YT cells can also serve as positive controls.[3] Additionally, commercially available this compound overexpression lysates can be used.
Q3: What are potential causes of non-specific bands in a this compound Western blot?
A3: Non-specific bands in a this compound Western blot can arise from several factors, including:
-
Antibody Concentration: The concentration of the primary antibody may be too high, leading to off-target binding.[4][5]
-
Blocking: Incomplete or inappropriate blocking of the membrane can result in high background and non-specific antibody binding.[4]
-
Washing: Insufficient washing steps can leave behind unbound primary and secondary antibodies, contributing to non-specific signals.[4][6]
-
Sample Quality: Protein degradation in the lysate can lead to the appearance of lower molecular weight bands.[6] The use of high-passage cell lines may also result in altered protein expression profiles.[6]
-
Antibody Specificity: The primary antibody itself may have some cross-reactivity with other proteins.
Troubleshooting Guide for Non-Specific Bands
This guide provides a systematic approach to identifying and resolving the issue of non-specific bands in your this compound Western blot.
Problem: Multiple non-specific bands are observed on the blot.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for non-specific bands.
Step 1: Optimize Antibody Concentration
An excessively high concentration of the primary antibody is a frequent cause of non-specific binding.
-
Recommendation: Perform a dot blot or a titration experiment to determine the optimal primary antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions around it.
| Parameter | Recommendation |
| Primary Antibody Dilution | Start with 1:1000 and test dilutions such as 1:500, 1:2000, and 1:5000. |
| Secondary Antibody Dilution | Ensure the secondary antibody is also used at its optimal dilution. |
Step 2: Optimize Blocking Conditions
Effective blocking is crucial to prevent non-specific antibody binding to the membrane.
-
Recommendation: The choice of blocking buffer can significantly impact the signal-to-noise ratio. Experiment with different blocking agents and incubation times.
| Blocking Agent | Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) in TBST or PBST | 1 hour at room temperature or overnight at 4°C | A good all-purpose blocking agent.[7][8] |
| Non-fat Dry Milk | 3-5% (w/v) in TBST or PBST | 1 hour at room temperature or overnight at 4°C | Cost-effective and generally effective, but may interfere with the detection of phosphorylated proteins.[7] |
| Commercial Blocking Buffers | Varies | Follow manufacturer's instructions | Often contain proprietary formulations that can reduce background. |
Step 3: Optimize Washing Protocol
Thorough washing is necessary to remove unbound antibodies.
-
Recommendation: Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer helps to reduce background.
| Parameter | Recommendation |
| Number of Washes | At least three washes after primary and secondary antibody incubations. |
| Duration of Washes | 5-15 minutes per wash with gentle agitation. |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST) or Phosphate-Buffered Saline with 0.1% Tween-20 (PBST). |
Step 4: Evaluate Sample Quality
The integrity of your protein sample is critical for obtaining clean results.
-
Recommendation: Ensure proper sample handling and preparation to minimize protein degradation.
-
Lysate Preparation: Prepare fresh lysates and always add protease inhibitors to the lysis buffer.[6]
-
Protein Quantification: Accurately determine the protein concentration of your lysates to ensure consistent loading. A recommended loading amount is 20-30 µg of total protein per lane for cell lysates.[6]
-
Positive and Negative Controls: Include appropriate controls in your experiment. A this compound overexpression lysate can serve as a positive control, while a lysate from cells known not to express this compound can be a negative control.
Step 5: Control for Secondary Antibody
It is important to verify that the secondary antibody is not the source of non-specific binding.
-
Recommendation: Run a control lane that includes all steps and reagents except for the primary antibody. If bands appear in this lane, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or trying a different one.
Experimental Protocols
Detailed this compound Western Blot Protocol
This protocol provides a general framework. Optimization may be required for specific antibodies and experimental conditions.
1. Sample Preparation (Lysate from Cultured Cells)
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE
-
Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel according to the manufacturer's instructions.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[10]
4. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7][11]
5. Primary Antibody Incubation
-
Dilute the this compound primary antibody in the blocking buffer at its optimal concentration. A common starting dilution is 1:1000.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11][12]
6. Washing
-
Wash the membrane three times for 10 minutes each with TBST.[10]
7. Secondary Antibody Incubation
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[10]
8. Washing
-
Wash the membrane three times for 10 minutes each with TBST.[10]
9. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system or X-ray film.
Signaling Pathway and Workflow Diagrams
Caption: this compound-mediated apoptosis pathway.
Caption: General Western Blot workflow.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. biossusa.com [biossusa.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. arp1.com [arp1.com]
- 7. Western blot blocking: Best practices | Abcam [abcam.com]
- 8. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Western Blot protocol for this compound Antibody (NBP2-59678): Novus Biologicals [novusbio.com]
- 11. biocompare.com [biocompare.com]
- 12. This compound Antibody (#4275) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
optimizing fixation and permeabilization for intracellular Granzyme B staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their intracellular Granzyme B staining experiments.
Troubleshooting Guide
This guide addresses common issues encountered during intracellular this compound staining via flow cytometry.
Question: Why am I getting a weak or no this compound signal?
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient this compound expression | Ensure that the target cells have been appropriately stimulated to induce this compound production. For many cell types, in vitro stimulation is required to detect cytokines and effector molecules like this compound.[1][2] For example, T cells can be stimulated with PMA and Ionomycin or anti-CD3 antibodies to produce IFN-gamma, TNF-alpha, IL-2, and this compound.[1] |
| Protein secretion | This compound is a secreted protein. To retain it within the cell for detection, a protein transport inhibitor such as Brefeldin A or Monensin should be added to the cell culture for the last 4-6 hours of stimulation.[1][3] |
| Suboptimal fixation and permeabilization | The choice of fixation and permeabilization reagents is critical. The protocol may need to be optimized for your specific cell type and antibody. Inadequate permeabilization will prevent the antibody from reaching the intracellular target. Consider titrating the concentration of the permeabilizing agent or increasing the incubation time.[4] However, be aware that excessive detergent concentration or incubation can damage cells.[3][4] |
| Incorrect antibody concentration | The antibody concentration should be optimized by titration to find the optimal signal-to-noise ratio.[4][5] |
| Degraded fluorochrome | Ensure proper storage of fluorochrome-conjugated antibodies at 4°C and protected from light.[6] Avoid freezing, especially for phycoerythrin (PE) and allophycocyanin (APC)-based fluorochromes.[7] |
| Issues with the antibody clone | Some antibody clones perform better than others. Ensure the chosen clone is validated for intracellular flow cytometry. Resources like Biocompare can help identify suitable antibodies.[8] |
Question: What is causing high background staining?
Possible Causes and Solutions:
| Cause | Solution |
| Non-specific antibody binding | - Fc receptor binding: Block Fc receptors on cells like macrophages, B cells, and NK cells using Fc receptor blocking reagents or IgG solutions before adding the primary antibody.[5][9] - Inadequate washing: Ensure sufficient washing steps after antibody incubation to remove unbound antibodies. Include a detergent like Tween-20 in the wash buffers.[7] - Antibody concentration too high: Titrate the antibody to the lowest concentration that still provides a specific signal.[7] |
| Cell autofluorescence | Fixation and permeabilization reagents can increase cell autofluorescence.[3] Include an unstained control that has been treated with the same fixation and permeabilization reagents to set the baseline fluorescence. |
| Dead cells | Dead cells can non-specifically bind antibodies, leading to high background. Use a viability dye to exclude dead cells from the analysis.[6] |
Question: Why is my cell morphology or light scatter profile altered?
Possible Causes and Solutions:
| Cause | Solution |
| Harsh fixation or permeabilization | Fixation and permeabilization steps can alter the light scatter properties of cells.[3][6] Methanol (B129727), in particular, can significantly change light scatter properties.[10] If morphology is critical, consider using a formaldehyde-based fixation with a milder detergent like saponin (B1150181).[10][11] |
| Cell lysis | Cells can lyse if they are permeabilized before fixation.[4] Always fix cells before permeabilization. Prolonged incubation with detergents like Triton X-100 or Tween-20 can also lead to cell lysis.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of fixation and permeabilization for intracellular staining?
A: Intracellular staining involves two main steps:
-
Fixation: This step uses cross-linking agents like paraformaldehyde to preserve cell structures and lock proteins in place.[10]
-
Permeabilization: This step uses detergents (e.g., saponin, Triton X-100) or alcohols (e.g., methanol) to create pores in the cell membrane, allowing antibodies to enter and bind to intracellular targets.[10][11]
Q2: Should I perform surface staining before or after fixation and permeabilization?
A: It is generally recommended to perform surface staining before fixation and permeabilization.[1][3][5] The chemicals used for fixation and permeabilization can alter or destroy the epitopes of surface proteins, which could affect antibody binding.[3][10] An exception is for time-sensitive events like phosphorylation studies, where immediate fixation is necessary.[4]
Q3: Which fixation and permeabilization method is best for this compound staining?
A: The optimal method depends on your specific experimental needs, including the cell type, the location of other antigens of interest (cytoplasmic vs. nuclear), and the fluorochromes being used.[10] Empirical testing is often required to determine the best method.[6]
Here is a comparison of common methods:
| Method | Primary Agents | Mechanism | Advantages | Disadvantages |
| Formaldehyde + Detergent | 1-4% Paraformaldehyde, Saponin or Triton™ X-100/Tween-20 | Formaldehyde cross-links proteins. Detergents create pores in the cell membrane.[10][11] | Good preservation of cell morphology and light scatter. Compatible with most protein-based fluorochromes (e.g., PE, APC).[10] | May mask some epitopes. Saponin-based permeabilization is reversible and requires its presence in subsequent buffers.[5][10] |
| Methanol | 90-100% ice-cold Methanol | Dehydrates and denatures proteins, simultaneously fixing and permeabilizing.[10] | Good for exposing nuclear antigens. Cells can be stored for longer periods.[3][10] | Can destroy some protein epitopes and damages protein-based fluorochromes like PE and APC.[3][10] Alters light scatter properties.[10] |
Q4: Do I need to stimulate my cells before staining for this compound?
A: It depends on the context of your experiment. If you are analyzing cells that have been activated in vivo, you may be able to detect this compound directly ex vivo without further stimulation.[2] However, for resting or memory cells, in vitro stimulation is often necessary to induce this compound expression to detectable levels.[1][2]
Q5: What is the role of a protein transport inhibitor, and when should I use it?
A: Protein transport inhibitors, such as Brefeldin A and Monensin, block the secretion of proteins from the cell.[1][3] Since this compound is a secreted protein, adding a protein transport inhibitor during the last few hours of cell stimulation is critical to trap the protein inside the cell for intracellular detection.[1]
Experimental Protocols
Protocol 1: Formaldehyde Fixation with Saponin Permeabilization
This protocol is suitable for staining cytoplasmic proteins like this compound while preserving cell surface markers.
-
Cell Surface Staining (Optional): If performing simultaneous surface and intracellular staining, stain for surface antigens first according to your standard protocol.[1]
-
Fixation:
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in a permeabilization buffer containing 0.1% saponin in PBS with 10% FBS.[4]
-
Incubate for 15 minutes at room temperature.[4]
-
Add the fluorochrome-conjugated anti-Granzyme B antibody (at a pre-titrated optimal concentration) directly to the permeabilization buffer containing the cells.
-
Incubate for 30 minutes at room temperature or 4°C, protected from light.[4]
-
Wash cells twice with the saponin-containing permeabilization buffer.[4]
-
Resuspend the final cell pellet in staining buffer (e.g., PBS with 2% FBS) for flow cytometry analysis.
-
Protocol 2: Methanol Fixation and Permeabilization
This protocol is often used for nuclear antigens but can also be effective for some cytoplasmic proteins. Note that this method is harsh and may not be suitable for all surface antigens or fluorochromes.[3][10]
-
Cell Surface Staining (Optional): Perform surface staining before fixation. Be aware that methanol can affect some surface epitopes.
-
Fixation with Formaldehyde (Recommended first step):
-
Fix cells with 1-4% paraformaldehyde for 10-15 minutes at room temperature.[4]
-
Wash cells once with PBS.
-
-
Permeabilization with Methanol:
-
Intracellular Staining:
-
Resuspend the cell pellet in staining buffer.
-
Add the fluorochrome-conjugated anti-Granzyme B antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells twice with staining buffer.
-
Resuspend the final cell pellet in staining buffer for analysis.
-
Visual Guides
Caption: General workflow for intracellular this compound staining.
Caption: Decision tree for selecting a fixation and permeabilization method.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. kumc.edu [kumc.edu]
- 5. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 6. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. biocompare.com [biocompare.com]
- 9. fehnigerlab.org [fehnigerlab.org]
- 10. benchchem.com [benchchem.com]
- 11. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
minimizing high background in Granzyme B activity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize high background in Granzyme B (GzmB) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in this compound activity assays?
High background in GzmB activity assays can stem from several factors, including issues with reagents, the experimental procedure, and the samples themselves. Common causes include:
-
Contaminated Reagents : Buffers or water used to prepare reagents may be contaminated, introducing particles or substances that interfere with the assay.[1]
-
Substrate Autohydrolysis : The fluorogenic or colorimetric substrate may spontaneously break down, leading to a signal in the absence of enzyme activity.[2]
-
Nonspecific Protease Activity : Other proteases present in the sample may cleave the GzmB substrate, leading to a false-positive signal.
-
Sample Quality : Poor sample quality, such as the presence of contaminants like detergents or endotoxins, can interfere with the assay.[1] Repeated freeze-thaw cycles of samples should also be avoided.[1]
-
Incorrect Reagent Concentrations : Using too high a concentration of the substrate or detection reagents can lead to increased background noise.[3]
Q2: How can I troubleshoot high background caused by reagents?
To address reagent-related issues, consider the following:
-
Use Freshly Prepared Buffers : Always prepare fresh assay and wash buffers to avoid contamination.[1]
-
Check Substrate Stability : Test a new batch of substrate or prepare it fresh if autohydrolysis is suspected.[2] Storing substrates in small aliquots at -20°C can help maintain their integrity.[4]
-
Optimize Reagent Concentrations : Titrate the substrate and other detection reagents to find the optimal concentration that provides a good signal-to-noise ratio.[3]
Q3: What procedural steps can I take to reduce high background?
Procedural modifications can significantly lower background signals:
-
Ensure Proper Washing : Insufficient washing of microplate wells can leave behind unbound reagents that contribute to background noise. Increase the number and duration of wash steps.[3]
-
Optimize Incubation Times : Both excessively long and short incubation times can be problematic. Shorter incubations might not allow for sufficient complex formation, while longer ones can increase nonspecific binding.[1]
-
Use a Plate Sealer : During incubation steps, properly seal plates to prevent evaporation and contamination.[5]
-
Run Appropriate Controls : Always include a "no-enzyme" control (substrate in assay buffer without any enzyme) to measure the level of substrate autohydrolysis.[2] A "no-substrate" control can help identify background from the sample itself.
Q4: How do I address high background originating from my samples?
If the high background is sample-dependent, the following strategies may be helpful:
-
Sample Dilution : Diluting the sample can reduce the concentration of interfering substances. It is recommended to test several dilutions to find the optimal concentration.[6]
-
Use of Protease Inhibitors : To inhibit the activity of non-specific proteases, a cocktail of protease inhibitors (excluding serine protease inhibitors that might inhibit GzmB) can be added to the sample.
-
Proper Sample Preparation : Ensure that cell lysates are properly prepared by keeping them on ice and centrifuging to remove insoluble material.[4][5] For tissue samples, homogenization followed by centrifugation is recommended.[6]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues leading to high background in this compound activity assays.
Guide 1: High Background Fluorescence
High background fluorescence can mask the specific signal from GzmB activity, leading to inaccurate results.
Problem : The fluorescence intensity of blank or negative control wells is excessively high.[7]
| Possible Cause | Identification | Solution |
| Autofluorescence | Observe fluorescence in unstained control samples.[7] | Prepare a control sample of your cells that undergoes all processing steps but without the addition of any fluorescent labels. If fluorescence is observed, it is likely due to autofluorescence.[7] |
| Substrate Autohydrolysis | High signal in "no-enzyme" control wells containing only substrate and assay buffer.[2] | 1. Test a new batch of substrate.[2]2. Optimize buffer pH and ionic strength for substrate stability.[2]3. Reduce incubation time or temperature.[2] |
| Contaminated Reagents | High background in wells containing only assay buffer and reagents.[7] | 1. Prepare fresh, high-purity buffers and filter them.[7]2. Aliquot reagents to avoid repeated freeze-thaw cycles and contamination.[7] |
| Nonspecific Protease Activity | Cleavage is not inhibited by a specific this compound inhibitor.[2] | 1. Test for inhibition with a broad-spectrum protease inhibitor cocktail (excluding serine protease inhibitors).[2]2. Use a more specific substrate for this compound if available.[4] |
Experimental Protocols
Protocol 1: General this compound Activity Assay
This protocol outlines a typical procedure for measuring GzmB activity using a fluorometric substrate.
Materials:
-
Recombinant human this compound (as a positive control)[5]
-
Fluorogenic GzmB substrate (e.g., Ac-IEPD-AFC)[6]
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)[8]
-
96-well black, flat-bottom microplate[6]
-
Fluorescence microplate reader with excitation/emission wavelengths of 380/500 nm[6]
Procedure:
-
Prepare Standards : Prepare a standard curve using a fluorescent standard like AFC. Dilute the AFC standard in Assay Buffer to generate a series of concentrations (e.g., 0, 50, 100, 150, 200, and 250 pmol/well).[9]
-
Prepare Samples :
-
Plate Loading :
-
Reaction Initiation : Prepare a Reaction Mix containing the GzmB substrate diluted in Assay Buffer. Add 50 µL of the Reaction Mix to each sample and control well (do not add to standard wells).[5]
-
Measurement : Immediately measure the fluorescence in a microplate reader in kinetic mode for 30–60 minutes at 37°C, protected from light.[5]
-
Data Analysis : Calculate the rate of increase in fluorescence, which is proportional to GzmB activity. Subtract the background reading from the no-enzyme control. Determine the GzmB activity in your samples by comparing the rate to the standard curve.[6]
Visualizations
Caption: Troubleshooting workflow for high background.
Caption: this compound signaling pathway in apoptosis.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 4. A Colorimetric Assay that Specifically Measures this compound Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
Technical Support Center: Enhancing Soluble Recombinant Granzyme B Yield in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of soluble recombinant Granzyme B (GrB) in Escherichia coli.
Troubleshooting Guides
Issue 1: Low or No Expression of this compound
Symptoms:
-
No visible band of the expected molecular weight on SDS-PAGE.
-
Very faint band of this compound on Western blot.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Toxicity of this compound to E. coli | This compound is a serine protease that can be toxic to the host cell, leading to cell death or slow growth.[1] To mitigate this, use an E. coli strain designed for toxic protein expression, such as C41(DE3) or C43(DE3). These strains have mutations that reduce the activity of the T7 RNA polymerase, leading to lower, more controlled expression levels. Also, consider using a tightly regulated promoter system like the araBAD or rhamnose promoters. Supplementing the growth medium with 1% glucose can also help to repress basal expression from the lac promoter. |
| Codon Bias | The codon usage of the human this compound gene may not be optimal for E. coli. This can lead to translational stalling and premature termination. Use an E. coli strain that supplies tRNAs for rare codons, such as Rosetta(DE3) or BL21-CodonPlus. |
| Inefficient Transcription or Translation | Ensure your expression vector has a strong promoter (e.g., T7) and a strong ribosome binding site (RBS). Verify the integrity of your plasmid and the sequence of the this compound insert. |
| Plasmid Instability | The expression plasmid may be lost during cell division, especially if the expressed protein is toxic. Maintain antibiotic selection pressure throughout cultivation. |
Experimental Workflow for Troubleshooting Low Expression:
Issue 2: this compound is Expressed but Insoluble (Inclusion Bodies)
Symptoms:
-
Strong band of this compound in the whole-cell lysate but not in the soluble fraction after cell lysis and centrifugation.
-
Visible pellet of inclusion bodies after cell lysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Expression Rate | Rapid, high-level expression often overwhelms the cellular folding machinery, leading to protein aggregation.[2] Lower the induction temperature to 15-25°C and reduce the inducer (e.g., IPTG) concentration to 0.1-0.5 mM.[2][3] |
| Suboptimal Growth Conditions | Inducing expression during the late log phase of cell growth has been shown to increase the yield of soluble protein.[2] |
| Lack of Proper Disulfide Bond Formation | The cytoplasm of most E. coli strains is a reducing environment, which is not conducive to the formation of disulfide bonds required for the proper folding of many eukaryotic proteins. Use E. coli strains with an oxidizing cytoplasm, such as SHuffle T7 or Origami. |
| Absence of Chaperones | Co-expression of molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of recombinant proteins. Consider using strains like ArcticExpress that co-express cold-adapted chaperonins. |
| Fusion Tag Choice | The choice of fusion tag can significantly impact solubility. N-terminal fusion tags like Maltose Binding Protein (MBP) or N-utilizing substance A (NusA) are known to enhance the solubility of their fusion partners.[4][5] |
Experimental Workflow for Improving Solubility:
Frequently Asked Questions (FAQs)
Q1: What is the best E. coli strain for expressing soluble this compound?
A1: There is no single "best" strain, as the optimal choice can be protein-dependent. However, for a toxic protein like this compound, strains that allow for tight control over expression are recommended. Good starting points include:
-
BL21(DE3) pLysS or pLysE: These strains contain a plasmid that expresses T7 lysozyme, an inhibitor of T7 RNA polymerase, which reduces basal expression levels.
-
C41(DE3) and C43(DE3): These are derivatives of BL21(DE3) that have mutations allowing for better tolerance of toxic proteins.
-
Rosetta(DE3): This strain provides tRNAs for codons that are rare in E. coli but common in humans, which can improve the translation of the this compound gene.
-
SHuffle T7: This strain has an oxidizing cytoplasm, which can facilitate the correct formation of disulfide bonds in this compound.
Q2: What are the optimal induction conditions for soluble this compound expression?
A2: To favor soluble expression, it is generally recommended to use milder induction conditions. A good starting point is to grow the culture at 37°C to an OD600 of 0.6-0.8, then lower the temperature to 18-25°C and induce with a low concentration of IPTG (e.g., 0.1-0.4 mM) for 16-24 hours.[2][3]
Q3: Should I use a fusion tag to improve the solubility of this compound?
A3: Yes, using a solubility-enhancing fusion tag can be very effective. Large tags like Maltose Binding Protein (MBP) and N-utilizing substance A (NusA) have been shown to significantly improve the solubility of their fusion partners.[4][5][6] A smaller tag like the Small Ubiquitin-like Modifier (SUMO) has also been demonstrated to enhance both expression and solubility.[6] It is important to include a protease cleavage site between the tag and this compound to allow for the removal of the tag after purification.
Q4: My this compound is still in inclusion bodies. What should I do?
A4: If optimizing expression conditions does not yield sufficient soluble protein, the next step is to purify the this compound from inclusion bodies and then refold it into its active conformation. This is a common strategy for this compound expression in E. coli.[7]
Experimental Protocols
Protocol 1: Purification of His-tagged this compound Inclusion Bodies
This protocol is adapted from standard procedures for inclusion body purification.[8][9][10][11]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF.
-
Wash Buffer 1: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1% Triton X-100.
-
Wash Buffer 2: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 M urea (B33335).
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M urea (or 6 M guanidine (B92328) hydrochloride), 10 mM DTT.
Procedure:
-
Harvest the E. coli cells expressing this compound by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (10 mL per gram of cell paste).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short bursts of 30 seconds with 30-second cooling intervals until the suspension is no longer viscous.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant (soluble fraction).
-
Resuspend the inclusion body pellet in Wash Buffer 1 and incubate for 15 minutes at room temperature with gentle agitation.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step with Wash Buffer 2.
-
Solubilize the washed inclusion bodies in Solubilization Buffer. The volume will depend on the size of the pellet. Stir for 1-2 hours at room temperature.
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes at 4°C. The supernatant contains the denatured this compound.
Protocol 2: Refolding of Denatured this compound by Dialysis
This protocol provides a general framework for refolding this compound.[7][11][12][13][14] The optimal conditions may need to be determined empirically.
Materials:
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 0.5 M L-arginine, 5 mM reduced glutathione (B108866) (GSH), 0.5 mM oxidized glutathione (GSSG).
-
Dialysis Tubing (e.g., 10 kDa MWCO).
Procedure:
-
Determine the concentration of the solubilized this compound.
-
Dilute the solubilized this compound to a final concentration of 0.1-0.5 mg/mL in Solubilization Buffer.
-
Transfer the diluted, denatured this compound into dialysis tubing.
-
Perform a stepwise dialysis against Refolding Buffer with decreasing concentrations of urea. For example:
-
Dialyze against Refolding Buffer containing 4 M urea for 4-6 hours at 4°C.
-
Dialyze against Refolding Buffer containing 2 M urea for 4-6 hours at 4°C.
-
Dialyze against Refolding Buffer containing 1 M urea for 4-6 hours at 4°C.
-
Dialyze against Refolding Buffer without urea for 12-16 hours at 4°C, with at least two buffer changes.
-
-
After dialysis, clarify the refolded protein solution by centrifugation at 20,000 x g for 30 minutes at 4°C to remove any precipitated protein.
-
The soluble, refolded this compound in the supernatant is now ready for further purification, such as affinity and size-exclusion chromatography.
Refolding Workflow:
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Increasing the yield of soluble recombinant protein expressed in E. coli by induction during late log phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bbrc.in [bbrc.in]
- 5. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, refolding, and purification of recombinant human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 9. Purification of expressed proteins from E [maciverlab.bms.ed.ac.uk]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. mdpi.com [mdpi.com]
- 13. biossusa.com [biossusa.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Optimizing Granzyme B Immunohistochemistry
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for optimizing antigen retrieval in Granzyme B (GZMB) immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it detected by IHC? A1: this compound is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] Its detection by IHC is used to identify these cytotoxic cells in tissue, which is important for studying immune responses in cancer and viral infections, as well as for classifying certain types of lymphomas.[2]
Q2: What is antigen retrieval and why is it necessary for this compound IHC? A2: Formalin fixation, used to preserve tissue morphology, creates protein cross-links that can mask the antigenic sites (epitopes) of proteins like this compound.[3][4] Antigen retrieval is a process that uses heat (HIER) or enzymes (PIER) to break these cross-links, unmasking the epitopes so the primary antibody can bind effectively.[3] This step is critical for achieving adequate staining intensity.
Q3: Which is better for this compound: Heat-Induced (HIER) or Proteolytic-Induced (PIER) antigen retrieval? A3: Most modern protocols and antibody datasheets recommend Heat-Induced Epitope Retrieval (HIER) for this compound.[1] HIER is generally considered gentler on tissue morphology and provides more consistent results. However, the optimal method can depend on the specific antibody clone, fixation time, and tissue type, so optimization is key. If HIER methods fail to produce optimal staining, PIER can be tested.[5]
Q4: What is the recommended positive control tissue for this compound IHC? A4: Human tonsil, spleen, or lymph node are excellent positive control tissues for this compound staining, as they contain abundant cytotoxic lymphocytes.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during this compound IHC, with a focus on antigen retrieval.
Problem 1: Weak or No Staining
Q: My this compound staining is very weak or completely absent, even in my positive control. What should I check first regarding antigen retrieval?
A: Weak or no staining is frequently linked to suboptimal antigen retrieval. Consider the following:
-
Ineffective Retrieval Method: If you are not performing antigen retrieval, this is the most likely cause. For this compound in FFPE tissues, this step is essential. If you are using PIER, consider switching to HIER, as it is often more effective for this antigen.
-
Suboptimal HIER Buffer: The pH of the HIER buffer is critical. While citrate (B86180) buffers (pH 6.0) are common, alkaline solutions like Tris-EDTA (pH 9.0) often result in stronger staining intensity for many antigens.[4] It is recommended to test both to see which yields better results for your specific antibody.[5]
-
Incorrect Temperature or Time: For HIER, ensure your retrieval solution reaches and maintains a temperature of 95-100°C for the recommended duration (typically 10-30 minutes).[5] Insufficient heating will fail to break the protein cross-links effectively. For PIER, ensure the enzyme is pre-heated to 37°C and not incubated for too long, which could destroy the epitope.[6]
-
Slides Drying Out: It is critical that the tissue section does not dry out at any point after deparaffinization, especially during the antigen retrieval cooling step. Ensure slides remain immersed in buffer while cooling to room temperature.
Problem 2: High Background or Non-Specific Staining
Q: I'm seeing high background staining across the entire tissue section, which is obscuring the specific this compound signal. Could antigen retrieval be the cause?
A: Yes, overly aggressive antigen retrieval can contribute to high background.
-
Retrieval Method Too Harsh: Proteolytic digestion (PIER) can sometimes be too harsh, exposing non-specific protein binding sites and damaging tissue morphology. If you are using PIER and experiencing high background, reduce the enzyme incubation time or concentration, or switch to a HIER method.
-
HIER Incubation Too Long: While HIER is generally gentler, excessive heating times can also damage tissue integrity and lead to increased background. If you suspect this, try reducing the heating time in 5-minute increments.
-
Buffer Choice: In some cases, high-pH Tris-EDTA buffers can increase background staining compared to citrate buffers.[3] If you have high background with an EDTA-based buffer, consider testing a citrate buffer (pH 6.0).
Problem 3: Poor Tissue Morphology or Tissue Detachment
Q: My tissue sections are lifting off the slides or showing damaged morphology after the antigen retrieval step. How can I prevent this?
A: Tissue damage or detachment is often a sign of overly harsh retrieval conditions.
-
Use Charged Slides: Ensure you are using positively charged slides (e.g., Superfrost Plus) to promote tissue adhesion.
-
Bake Slides Appropriately: Bake slides after sectioning (e.g., 60°C for 1 hour) to ensure the tissue is well-adhered before starting the staining protocol.
-
Reduce HIER Aggressiveness: Vigorous boiling can cause tissue to lift. Avoid this by using a steamer or pressure cooker, which provides more consistent heating than a microwave.[7]
-
Gentler Cooling: Allow slides to cool down slowly in the antigen retrieval buffer for at least 20 minutes before moving them to the next wash step. A sudden temperature change can cause detachment.
-
Consider PIER Carefully: Enzymatic digestion can be harsh on delicate tissues. If using PIER, ensure the enzyme concentration and incubation time are carefully optimized, starting with shorter incubation times.
Data Presentation: Comparison of Antigen Retrieval Methods
| Parameter | HIER - Citrate Buffer | HIER - Tris-EDTA Buffer | PIER - Trypsin Digestion |
| Typical pH | 6.0[3] | 9.0[3] | ~7.8[7] |
| Typical Temperature | 95-100°C[3] | 95-100°C[3] | 37°C[6] |
| Typical Duration | 10-30 minutes[5] | 10-30 minutes[5] | 10-20 minutes[7] |
| General Advantages | Good preservation of tissue morphology.[3][4] | Often provides stronger staining intensity for many antigens.[4] | Can be effective for epitopes that are difficult to retrieve with heat. |
| General Disadvantages | May provide weaker staining for some antigens compared to high pH buffers. | Can sometimes increase background and risk tissue damage or detachment.[3] | Risk of destroying the epitope and damaging tissue morphology; less reproducible. |
| Expected Outcome for GZMB | Good to Excellent: A common and reliable starting point for optimization. | Excellent: Often recommended and likely to yield the strongest signal intensity. | Moderate to Good: A viable alternative if HIER methods are unsuccessful. |
Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer
-
Prepare Buffer: Prepare 10 mM Sodium Citrate Buffer. To make 1L, dissolve 2.94 g of tri-sodium citrate (dihydrate) in 1L of distilled water. Adjust the pH to 6.0 using 1N HCl.[3]
-
Deparaffinize and Rehydrate: Deparaffinize FFPE tissue sections through xylene and a graded series of ethanol (B145695) to distilled water.
-
Pre-heat Buffer: Place slides in a slide rack and immerse them in a container filled with the citrate buffer. Heat the container in a pressure cooker, steamer, or water bath to 95-100°C.
-
Incubation: Once the temperature is reached, incubate the slides for 20 minutes. Do not allow the solution to boil vigorously or evaporate completely.
-
Cooling: Remove the container from the heat source and allow the slides to cool in the buffer at room temperature for at least 20 minutes.
-
Washing: Rinse the slides gently with a wash buffer (e.g., PBS or TBS). The slides are now ready for the blocking step of the IHC protocol.
Protocol 2: Heat-Induced Epitope Retrieval (HIER) with Tris-EDTA Buffer
-
Prepare Buffer: Prepare 10 mM Tris, 1 mM EDTA solution. To make 1L, dissolve 1.21 g of Tris base and 0.37 g of EDTA in 1L of distilled water. Adjust the pH to 9.0 using 1N NaOH.
-
Deparaffinize and Rehydrate: Follow the same procedure as in Protocol 1, Step 2.
-
Pre-heat and Incubate: Follow the same heating procedure as in Protocol 1, Steps 3 and 4, using the Tris-EDTA buffer.
-
Cooling and Washing: Follow the same cooling and washing procedure as in Protocol 1, Steps 5 and 6.
Protocol 3: Proteolytic-Induced Epitope Retrieval (PIER) with Trypsin
-
Prepare Solution: Prepare a 0.05% Trypsin working solution. For example, mix 1 ml of a 0.5% trypsin stock solution with 1 ml of a 1% calcium chloride stock solution and 8 ml of distilled water.[4]
-
Deparaffinize and Rehydrate: Follow the same procedure as in Protocol 1, Step 2.
-
Pre-warm: Warm the trypsin working solution and a humidified chamber to 37°C.
-
Incubation: Cover the tissue sections with the pre-warmed trypsin solution and incubate in the humidified chamber at 37°C for 10-15 minutes. Note: This time must be optimized; start with a shorter duration to avoid tissue damage.
-
Stop Reaction: Immediately stop the enzymatic reaction by rinsing the slides thoroughly in cold running tap water for 3 minutes.
-
Washing: Rinse slides in a wash buffer (e.g., PBS or TBS). The slides are now ready for the blocking step.
Visualizations: Workflows and Pathways
Caption: General workflow for this compound immunohistochemistry.
References
- 1. genomeme.ca [genomeme.ca]
- 2. biocare.net [biocare.net]
- 3. fortislife.com [fortislife.com]
- 4. biocare.net [biocare.net]
- 5. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]
- 6. bosterbio.com [bosterbio.com]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Purified Recombinant Granzyme B
Welcome to the technical support center for purified recombinant Granzyme B. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and activity of your this compound preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of purified recombinant this compound aggregation?
A1: Aggregation of recombinant this compound is a common issue that can arise from several factors, including:
-
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing excipients can lead to protein unfolding and subsequent aggregation. Proteins are generally least soluble at their isoelectric point (pI), so it's crucial to work at a pH away from the pI of this compound.
-
High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions that can lead to aggregation.[1][2]
-
Temperature Stress: Both elevated temperatures during purification and repeated freeze-thaw cycles during storage can denature the protein, exposing hydrophobic regions and promoting aggregation.[1][2]
-
Improper Refolding: If this compound is expressed as inclusion bodies in E. coli, incorrect refolding protocols can result in misfolded, aggregation-prone protein.[3]
-
Oxidation: The presence of cysteine residues in the protein sequence can lead to the formation of intermolecular disulfide bonds and aggregation if not maintained in a reducing environment.[1]
-
Mechanical Stress: Vigorous shaking or stirring can introduce air-liquid interfaces that may cause denaturation and aggregation.[2]
Q2: What are the recommended storage conditions for purified recombinant this compound?
A2: For optimal stability, purified recombinant this compound should be stored under the following conditions:
-
Short-term storage (days to weeks): Store at 4°C.
-
Long-term storage (months to years): Aliquot the protein into single-use volumes and store at -20°C or -80°C.[4][5][6] It is highly recommended to use a manual defrost freezer to avoid temperature fluctuations.[7]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can significantly contribute to aggregation and loss of activity.[4][7]
-
Carrier Proteins: For long-term storage, especially at low concentrations, the addition of a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is recommended to prevent adsorption to storage vials and improve stability.[4]
Q3: How can I assess the aggregation state of my purified this compound?
A3: Several techniques can be employed to monitor this compound aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitates in the protein solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of large aggregates.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to determine the size distribution of particles in a solution and can detect the presence of soluble aggregates.[8][9]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.[10][11]
-
SDS-PAGE: Under non-reducing conditions, high molecular weight bands corresponding to aggregates may be visible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitation after purification or thawing. | High protein concentration. | Maintain a lower protein concentration during purification and storage.[1][2] If a high concentration is necessary, consider adding stabilizing agents. |
| Suboptimal buffer pH. | Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of this compound. Most commercial preparations use a pH of around 7.5-8.0.[4][7] | |
| Repeated freeze-thaw cycles. | Aliquot the purified protein into single-use vials before freezing to minimize freeze-thaw events.[4][7] | |
| Loss of enzymatic activity. | Aggregation leading to inactive protein. | Refer to the solutions for preventing aggregation. Confirm the presence of aggregates using DLS or SEC. |
| Improper storage temperature. | Store at -80°C for long-term stability. Avoid prolonged storage at 4°C.[1] | |
| Oxidation of critical residues. | Add a reducing agent like DTT or TCEP to the buffer, especially if the protein contains free cysteine residues.[1] | |
| High molecular weight bands on non-reducing SDS-PAGE. | Formation of intermolecular disulfide bonds. | Add a reducing agent such as DTT or β-mercaptoethanol to your sample loading buffer before running the SDS-PAGE to break disulfide bonds. |
| Presence of non-covalent aggregates. | These may not always be fully dissociated by SDS. Analyze the sample by SEC to confirm the presence of aggregates in solution. | |
| Broad peaks or early eluting species in SEC. | Presence of soluble aggregates. | Optimize the purification protocol to remove aggregates. Consider adding additives like arginine or non-ionic detergents to the mobile phase to minimize non-specific interactions with the column matrix.[12] |
| Non-specific interactions with the SEC column. | Increase the ionic strength of the mobile phase by adding 150-500 mM NaCl to reduce electrostatic interactions.[12] |
Quantitative Data Summary
The stability of recombinant this compound is highly dependent on the buffer composition, pH, and the presence of stabilizing additives. The following table summarizes recommended buffer components and storage conditions based on commercially available recombinant this compound and general protein stability principles.
| Parameter | Condition | Rationale | Reference |
| Buffer System | 50 mM HEPES, pH 7.5 | HEPES is a common biological buffer that provides good buffering capacity at physiological pH. | [7] |
| 20 mM Tris-HCl, pH 8.0 | Tris is another widely used buffer for protein purification and storage. | [4] | |
| pH Range | 7.0 - 8.0 | Maintains the protein away from its isoelectric point, reducing the risk of aggregation. | [4][7] |
| Ionic Strength | 150 mM NaCl | Mimics physiological ionic strength and helps to solubilize the protein. | [7] |
| Cryoprotectants | 10-25% (v/v) Glycerol | Prevents the formation of ice crystals during freezing, which can denature the protein. | [4] |
| Stabilizing Additives | 0.1-0.5 M L-Arginine | Can suppress protein aggregation by interacting with hydrophobic patches on the protein surface. | [13] |
| 0.1% BSA or HSA | Acts as a carrier protein to prevent loss due to adsorption and can stabilize the protein structure. | [4] | |
| Reducing Agents | 1-5 mM DTT or TCEP | Maintains cysteine residues in a reduced state to prevent the formation of intermolecular disulfide bonds. | [1] |
| Storage Temperature | 4°C (short-term) | Suitable for immediate use or storage for a few days. | |
| -20°C to -80°C (long-term) | Essential for preserving activity and stability over extended periods. | [4][5][6] |
Note: The optimal conditions can be protein- and application-specific. It is recommended to perform a stability study using techniques like a thermal shift assay to determine the ideal formulation for your specific recombinant this compound.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To determine the size distribution of recombinant this compound in solution and detect the presence of aggregates.
Materials:
-
Purified recombinant this compound solution (0.1 - 1.0 mg/mL)
-
Filtration device (0.22 µm syringe filter or spin filter)
-
DLS instrument and compatible cuvettes
-
Final formulation buffer (filtered)
Procedure:
-
Filter the protein sample through a 0.22 µm filter to remove any large particulates.[14]
-
Carefully pipette the filtered sample into a clean, dust-free DLS cuvette. Avoid introducing air bubbles.
-
Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters, including the solvent viscosity and refractive index (use values for your specific buffer).
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
The software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in solution.
-
Analyze the resulting size distribution plot. A monomodal peak at the expected size for monomeric this compound indicates a homogenous sample. The presence of peaks at larger hydrodynamic radii is indicative of aggregation. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a PDI below 0.2 is generally considered monodisperse.[9]
Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates
Objective: To separate and quantify aggregates, monomers, and fragments of recombinant this compound.
Materials:
-
Purified recombinant this compound solution
-
SEC column suitable for the molecular weight of this compound (approx. 32 kDa) and its aggregates.
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the this compound sample by filtering it through a 0.22 µm filter.
-
Inject a known amount of the protein sample onto the column.
-
Run the chromatogram at a constant flow rate.
-
Monitor the elution profile at 280 nm or 214 nm.
-
Identify the peaks corresponding to aggregates (eluting first), the monomer, and any fragments (eluting last).
-
Integrate the area of each peak to determine the relative percentage of each species.
Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry) for Buffer Optimization
Objective: To rapidly screen different buffer conditions and additives to identify those that enhance the thermal stability of recombinant this compound.
Materials:
-
Purified recombinant this compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
A panel of different buffers, pH conditions, and additives to be tested.
-
Real-time PCR instrument with melt curve capability.
-
96-well PCR plates
Procedure:
-
Prepare a master mix of this compound and SYPRO Orange dye in a base buffer. A typical final concentration is 5-10 µM protein and 5x dye.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the different buffers, salts, or additives to be tested to the individual wells. Include a control with no added excipient.
-
Seal the plate and briefly centrifuge to mix the contents and remove air bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with fluorescence readings at each temperature increment.
-
As the temperature increases, the protein will unfold, exposing its hydrophobic core. The SYPRO Orange dye will bind to these exposed regions and fluoresce.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve.
-
An increase in the Tm in the presence of a particular buffer or additive indicates a stabilizing effect on the protein.[4][14]
Visualizations
Figure 1. Simplified signaling pathway of this compound-induced apoptosis.
Figure 2. Troubleshooting workflow for this compound aggregation.
References
- 1. This compound disrupts central metabolism and protein synthesis in bacteria to promote an immune cell death program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conservation of the Extended Substrate Specificity Profiles Among Homologous Granzymes Across Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression, refolding, and purification of recombinant human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Expression and purification of enzymatically active recombinant this compound in a baculovirus system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioinformatics of granzymes: sequence comparison and structural studies on granzyme family by homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Definition and redesign of the extended substrate specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of ionic strength, pH, and cation valence on aggregation kinetics of titanium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular versus extracellular this compound in immunity and disease: challenging the dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a recombinant this compound derivative as a "restriction" protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Granzyme B Antibody Validation: A Technical Support Guide for IHC and Flow Cytometry
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation and use of Granzyme B antibodies for immunohistochemistry (IHC) and flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which cell types is it typically expressed?
This compound is a 32 kDa serine protease that is a key mediator of apoptosis, or programmed cell death.[1] It is primarily expressed in the cytotoxic granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[2][3] Upon release, this compound enters target cells and activates caspases, initiating a cascade of events that lead to cell death.[1]
Q2: How do I choose the right this compound antibody clone for my experiment?
The optimal antibody clone will depend on your specific application (IHC or flow cytometry) and the species you are studying. It is crucial to select an antibody that has been validated for your intended use.[4] Refer to manufacturer datasheets and published literature to compare the performance of different clones.[5]
Q3: What are appropriate positive and negative controls for this compound staining?
-
For IHC:
-
Positive tissue controls: Human tonsil, spleen, and lymph node tissues are recommended as they contain a high frequency of this compound-expressing lymphocytes.[2][6]
-
Negative tissue controls: Tissues known to lack this compound-expressing cells, such as the colon, can be used.[6] Additionally, omitting the primary antibody is a crucial negative control to assess background staining from the detection system.
-
-
For Flow Cytometry:
-
Positive cell controls: Activated human peripheral blood mononuclear cells (PBMCs) or NK cell lines (e.g., NK-92) are suitable positive controls.[7][8]
-
Negative cell controls: Unstimulated PBMCs or cell lines that do not express this compound should be used. An isotype control antibody is essential to determine non-specific binding of the antibody.[7]
-
Data Presentation: Antibody Performance
Immunohistochemistry (IHC)
Table 1: Illustrative Comparison of this compound Antibody Clones for IHC
| Clone | Host Species | Isotype | Reported Applications | Staining Pattern | Signal-to-Noise Ratio (Illustrative) |
| 11F1 | Mouse | IgG2a | IHC-P | Cytoplasmic | +++ |
| EP230 | Rabbit | IgG | IHC-P | Cytoplasmic | +++ |
| GZMB-1 | Mouse | IgG1 | IHC-P | Cytoplasmic | ++ |
Table 2: Example of a this compound Antibody Titration for IHC
| Dilution | Staining Intensity | Background Staining | Recommendation |
| 1:50 | +++ (Strong) | ++ (Moderate) | Suboptimal - High Background |
| 1:100 | ++ (Moderate) | + (Low) | Optimal |
| 1:200 | + (Weak) | +/- (Minimal) | Suboptimal - Weak Signal |
Flow Cytometry
Table 3: Illustrative Comparison of this compound Antibody Clones for Flow Cytometry
| Clone | Host Species | Isotype | Reported Applications | Fluorochrome Conjugates Available | Performance Note (Illustrative) |
| GB11 | Mouse | IgG1 | Flow Cytometry | PE, FITC, APC, etc. | Good staining with minimal background.[1][9] |
| N4TL33 | Mouse | IgG2a | Flow Cytometry | PE, etc. | Pre-diluted and tested for intracellular staining. |
| 351927 | Mouse | IgG2A | Flow Cytometry | PE, Alexa Fluor 488 | Validated on NK-92 cell line.[8] |
Table 4: Example of a this compound Antibody Titration for Flow Cytometry
| Dilution | Mean Fluorescence Intensity (MFI) of Positive Population | Stain Index | Recommendation |
| 1:50 | 15000 | 150 | Suboptimal - High Background |
| 1:100 | 12000 | 200 | Optimal |
| 1:200 | 8000 | 180 | Suboptimal - Decreased Signal |
Visualizing Key Processes
Caption: A general workflow for antibody validation.
Caption: Simplified this compound signaling pathway.
Experimental Protocols
This compound Immunohistochemistry (IHC) on Paraffin-Embedded Tissues
This protocol provides a general guideline. Optimization may be required for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Transfer slides through a graded series of ethanol (B145695) (100% twice, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating at 95-100°C for 20-30 minutes.[2]
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Wash with buffer (e.g., PBS or TBS).
-
Incubate with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration in antibody diluent.
-
Incubate the slides with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Detection:
-
Wash slides with buffer.
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system. Follow the manufacturer's instructions.
-
-
Chromogen and Counterstaining:
-
Incubate with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
This compound Intracellular Flow Cytometry
This protocol is for the intracellular staining of this compound in suspended cells.
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest (e.g., PBMCs).
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Surface Staining (Optional):
-
If co-staining for surface markers, incubate the cells with fluorochrome-conjugated antibodies against surface antigens (e.g., CD8) for 20-30 minutes at 4°C in the dark.
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's protocol.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated this compound antibody or an isotype control.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Washing and Data Acquisition:
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in staining buffer.
-
Acquire data on a flow cytometer.
-
Troubleshooting Guides
Caption: A simplified troubleshooting decision tree.
Immunohistochemistry (IHC)
Q: Why am I seeing no or very weak this compound staining?
-
A: Potential Causes and Solutions:
-
Antibody concentration is too low: Perform an antibody titration to determine the optimal concentration.
-
Improper antigen retrieval: Ensure the correct antigen retrieval method (heat-induced or enzymatic) and buffer pH are used for your specific antibody.
-
Inactive primary antibody: Verify the antibody has been stored correctly and has not expired. Use a new vial if necessary.
-
Issues with the detection system: Ensure all components of the detection system are fresh and used according to the manufacturer's instructions.
-
Q: How can I reduce high background staining in my IHC experiment?
-
A: Potential Causes and Solutions:
-
Primary antibody concentration is too high: Reduce the concentration of the primary antibody.
-
Inadequate blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk).
-
Endogenous peroxidase or biotin (B1667282) activity: Ensure proper quenching of endogenous peroxidase and use an avidin/biotin blocking kit if using a biotin-based detection system in tissues with high endogenous biotin (e.g., liver, kidney).
-
Insufficient washing: Increase the duration and number of wash steps.
-
Flow Cytometry
Q: Why is the signal for this compound very low or indistinguishable from the isotype control?
-
A: Potential Causes and Solutions:
-
Inefficient permeabilization: Ensure you are using a permeabilization buffer that is compatible with intracellular staining and that the incubation time is sufficient.
-
Low this compound expression: The cell type you are analyzing may have low or no this compound expression. Use a known positive control to verify your staining protocol.
-
Suboptimal antibody concentration: Perform a titration to find the optimal antibody concentration that provides the best signal-to-noise ratio.
-
Fluorochrome issues: Ensure the fluorochrome is compatible with your laser and filter setup and has not been photobleached.
-
Q: What is causing high non-specific binding in my flow cytometry experiment?
-
A: Potential Causes and Solutions:
-
High antibody concentration: Use a lower concentration of the this compound antibody.
-
Inadequate washing: Ensure thorough washing after antibody incubation steps.
-
Fc receptor binding: If staining cells with Fc receptors (e.g., NK cells), use an Fc block prior to antibody incubation.
-
Dead cells: Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.
-
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Granzyme B Antibodies | Invitrogen [thermofisher.com]
- 4. This compound antibody | antibody review based on formal publications [labome.com]
- 5. genomeme.ca [genomeme.ca]
- 6. BV510 Mouse Anti-Human this compound [bdbiosciences.com]
- 7. rndsystems.com [rndsystems.com]
- 8. V450 Mouse anti-Human this compound [bdbiosciences.com]
- 9. This compound Monoclonal Antibody (N4TL33), PE (12-8896-42) [thermofisher.com]
reducing background fluorescence in Granzyme B imaging
Welcome to the technical support center for Granzyme B imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve high-quality, specific staining in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in this compound imaging?
High background fluorescence in this compound imaging can primarily be attributed to two main factors:
-
Autofluorescence: This is the natural fluorescence emitted by various biological structures within your sample. Common sources include collagen, elastin, NADH, and lipofuscin.[1][2] The fixation process, particularly with aldehyde fixatives like paraformaldehyde and glutaraldehyde, can also induce autofluorescence.[1][3]
-
Non-specific binding: This occurs when antibodies bind to unintended targets within the tissue or cell sample. This can be due to the primary antibody recognizing similar epitopes on other proteins or the secondary antibody binding non-specifically to cellular components.[4][5] For this compound staining in immune cells like NK cells and cytotoxic T lymphocytes (CTLs), non-specific binding to Fc receptors is a common issue.[1]
Q2: How can I distinguish between autofluorescence and non-specific antibody binding?
To differentiate between these two sources of background, you should include the following controls in your experiment:
-
Unstained Control: A sample that has not been incubated with any antibodies but has gone through all other processing steps (fixation, permeabilization, etc.). Any fluorescence observed in this sample is due to autofluorescence.
-
Secondary Antibody Only Control: A sample incubated only with the fluorescently labeled secondary antibody (no primary antibody). Fluorescence in this control indicates non-specific binding of the secondary antibody.
Q3: What is the optimal fixation method to minimize background fluorescence for this compound staining?
While 4% paraformaldehyde (PFA) is a commonly used fixative, it can contribute to autofluorescence. To minimize this, consider the following:
-
Reduce Fixation Time: Keep the fixation time to the minimum required to preserve the cellular structure.
-
Use Methanol (B129727) or Acetone (B3395972): For intracellular targets like this compound, cold methanol or acetone can be effective fixatives and may induce less autofluorescence than PFA.
-
Post-fixation Quenching: If using PFA, you can treat the samples with a quenching agent like sodium borohydride (B1222165) or glycine (B1666218) after fixation to reduce aldehyde-induced autofluorescence.
Troubleshooting Guides
Issue 1: High Autofluorescence Obscuring this compound Signal
Symptoms:
-
The unstained control sample shows significant fluorescence.
-
The overall image has a hazy, non-specific glow, making it difficult to discern specific this compound staining within cytotoxic granules.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Fixative-Induced Autofluorescence | 1. Reduce the concentration of the aldehyde fixative (e.g., use 2% PFA instead of 4%). 2. Minimize the fixation time. 3. After fixation, quench with 0.1% sodium borohydride in PBS for 10 minutes at room temperature.[2] 4. Consider switching to a non-aldehyde fixative like ice-cold methanol or acetone. |
| Endogenous Fluorophores (e.g., Lipofuscin, Collagen) | 1. Treat samples with a quenching agent like Sudan Black B (0.1% in 70% ethanol) for 10-20 minutes. Note that Sudan Black B can introduce some red/far-red background.[4][6] 2. Use a commercial autofluorescence quenching kit. |
| Red Blood Cell Autofluorescence | 1. If working with tissue sections, perfuse the tissue with PBS before fixation to remove red blood cells.[2] 2. For blood smears or cytospins, lyse red blood cells before staining. |
| Choice of Fluorophore | 1. Select fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5), as autofluorescence is typically weaker at longer wavelengths.[7] |
Issue 2: High Non-Specific Binding of Antibodies
Symptoms:
-
The "secondary antibody only" control shows significant staining.
-
The cytoplasm or extracellular matrix shows diffuse, non-granular staining.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | 1. Increase the blocking time (e.g., to 1-2 hours at room temperature). 2. Use a blocking buffer containing 5-10% normal serum from the same species as the secondary antibody. 3. For staining immune cells, include human immunoglobulins or an Fc receptor blocking reagent in your blocking buffer.[1] |
| Primary Antibody Concentration Too High | 1. Titrate your primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:100, 1:250, 1:500). |
| Secondary Antibody Cross-Reactivity | 1. Use a pre-adsorbed secondary antibody that has been tested for minimal cross-reactivity with the species of your sample. 2. Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse anti-Granzyme B, use an anti-mouse secondary). |
| Hydrophobic Interactions | 1. Increase the salt concentration of your washing buffer (e.g., up to 0.5 M NaCl) to reduce non-specific ionic interactions. 2. Add a non-ionic detergent like Tween-20 (0.05%) to your washing buffer. |
Experimental Protocols
Standard Immunofluorescence Protocol for this compound in Lymphocytes
-
Cell Preparation:
-
Isolate lymphocytes (e.g., NK cells, CTLs) and adhere them to slides or coverslips.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[2]
-
-
Blocking:
-
Block for 1 hour at room temperature with a blocking buffer (e.g., PBS containing 5% normal goat serum, 1% BSA, and 0.1% Triton X-100). For human samples, include an Fc block.[1]
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody against this compound diluted in blocking buffer overnight at 4°C.
-
-
Washing:
-
Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., DAPI) for 5 minutes.
-
Mount with an anti-fade mounting medium.
-
Data Presentation
Table 1: Troubleshooting Antibody Concentrations for Optimal Signal-to-Noise Ratio
| Primary Antibody Dilution | Average this compound Signal Intensity (a.u.) | Average Background Intensity (a.u.) | Signal-to-Noise Ratio |
| 1:50 | 1850 | 600 | 3.1 |
| 1:100 | 1600 | 350 | 4.6 |
| 1:250 | 1200 | 150 | 8.0 |
| 1:500 | 700 | 120 | 5.8 |
This table presents hypothetical data to illustrate the importance of antibody titration.
Visualizations
Caption: Immunofluorescence staining workflow for this compound.
Caption: Troubleshooting logic for high background fluorescence.
Caption: Simplified this compound mediated apoptosis pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound is recovered by natural killer cells via clathrin-dependent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocare.net [biocare.net]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Locked and Loaded: Mechanisms Regulating Natural Killer Cell Lytic Granule Biogenesis and Release [frontiersin.org]
- 6. A New 16-Color Flow Cytometry Panel Protocol for the Functional Phenotyping of Circulating Human Cytotoxic T Cells and NK Cells [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Granzyme B Delivery In Vitro
Welcome to the technical support center for improving the efficiency of Granzyme B (GzmB) delivery in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound delivery into target cells?
A1: The primary and natural mechanism of this compound (GzmB) delivery into target cells is through the granule exocytosis pathway, utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] This process involves the release of perforin (B1180081) and granzymes from cytolytic granules into the immunological synapse formed with the target cell.[1] Perforin forms pores in the target cell membrane, facilitating the entry of GzmB into the cytoplasm, where it can then induce apoptosis.[3][4]
Q2: What are the main challenges in achieving efficient this compound delivery in vitro?
A2: Researchers often face several challenges in replicating the efficiency of in vivo GzmB delivery in an in vitro setting. Key difficulties include:
-
Perforin Instability and Dependence on Calcium: Perforin is unstable and its pore-forming activity is calcium-dependent, making it challenging to use effectively as a recombinant protein.[5]
-
Endosomal Entrapment: When GzmB is delivered without an efficient translocation mechanism, it can be taken up by endocytosis and become trapped in endosomes, where it is unable to reach its cytosolic targets and may be degraded.[5][6]
-
Off-Target Effects: High concentrations of delivery agents or GzmB can lead to non-specific cytotoxicity and other off-target effects.
-
Variability in Target Cell Susceptibility: Different cell lines exhibit varying levels of susceptibility to GzmB-mediated killing, which can be due to differences in membrane repair capacity or expression of endogenous inhibitors.[7]
Q3: What are the alternative methods for delivering this compound in vitro, besides using perforin?
A3: Several alternative methods have been developed to improve the efficiency and consistency of GzmB delivery in vitro:
-
Cell-Penetrating Peptides (CPPs): Short, basic peptides, such as the TAT peptide derived from the HIV-1 Tat protein, can be conjugated to GzmB to facilitate its direct translocation across the plasma membrane.[5][8][9] This method mimics the function of perforin by enhancing transmembrane transport.[5]
-
Nanoparticle-Based Delivery Systems: GzmB can be encapsulated within or conjugated to nanoparticles.[5][10][11][12] These systems can be designed to target specific cell surface receptors and facilitate endocytosis, with subsequent endosomal escape of GzmB into the cytoplasm.[5][11]
-
Bacterial Toxins: Certain bacterial toxins that form pores in membranes can be used as substitutes for perforin to facilitate the cytosolic delivery of GzmB.[6]
Q4: How does this compound induce apoptosis once inside the target cell?
A4: Once in the cytoplasm, this compound, a serine protease, initiates apoptosis through multiple caspase-dependent and -independent pathways.[1][13]
-
Caspase-Dependent Pathway: GzmB can directly cleave and activate key caspases, including pro-caspase-3 and pro-caspase-7.[1][7][13] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[13] GzmB can also cleave Bid, a pro-apoptotic Bcl-2 family member. The resulting truncated Bid (tBid) translocates to the mitochondria and induces the release of cytochrome c, which in turn activates the caspase cascade.[1]
-
Caspase-Independent Pathway: GzmB can directly cleave some cellular substrates that are also targeted by caspases, contributing to cell death even in the presence of caspase inhibitors.[7]
Troubleshooting Guide
Issue 1: Low or no target cell apoptosis is observed after GzmB treatment.
| Possible Cause | Suggested Solution |
| Inefficient GzmB delivery into the cytoplasm. | 1. Optimize Perforin Concentration: If using perforin, perform a dose-response experiment to determine the optimal sub-lytic concentration that facilitates GzmB entry without causing excessive membrane damage.[6][14] 2. Switch to an Alternative Delivery Method: Consider using a GzmB-TAT fusion protein or a nanoparticle-based delivery system to enhance cytoplasmic delivery.[5][11] 3. Verify Delivery Agent Activity: Ensure that your delivery agent (e.g., perforin, CPP, nanoparticles) is active and has not degraded. |
| Endosomal entrapment of GzmB. | 1. Use an Endosomal Escape Agent: Co-administer an agent that promotes endosomal disruption. 2. Modify the Delivery Vehicle: For nanoparticle systems, incorporate components that facilitate endosomal escape, such as pH-responsive polymers.[11] |
| Target cells are resistant to GzmB-mediated apoptosis. | 1. Check for Expression of GzmB Inhibitors: Some tumor cells express serine protease inhibitors like Serpin B9 (PI-9), which can inactivate GzmB.[15] Analyze the expression of such inhibitors in your target cells. 2. Assess Caspase Activity: Ensure that the downstream caspase cascade is functional in your target cells. You can use a pan-caspase inhibitor as a negative control to confirm caspase-dependent apoptosis.[14] |
| Degraded this compound enzyme. | 1. Proper Storage and Handling: Store recombinant GzmB at -70°C and avoid repeated freeze-thaw cycles. 2. Check Enzyme Activity: Perform a GzmB activity assay using a fluorogenic or colorimetric substrate to confirm that the enzyme is active before use.[16][17] |
Issue 2: High background cell death is observed in control groups.
| Possible Cause | Suggested Solution |
| Cytotoxicity of the delivery agent. | 1. Titrate the Delivery Agent: Perform a toxicity assay with the delivery agent alone (e.g., perforin, CPP, or nanoparticles) to determine the maximum non-toxic concentration.[6][14] 2. Purify the Delivery Agent: Ensure that the delivery agent is free of contaminants that may be causing cytotoxicity. |
| Contamination of cell culture. | 1. Check for Microbial Contamination: Regularly inspect cell cultures for any signs of bacterial or fungal contamination. 2. Use Sterile Techniques: Maintain aseptic techniques during all experimental procedures. |
| Harsh experimental conditions. | 1. Optimize Incubation Times: Reduce the incubation time of cells with the delivery agent and GzmB to the minimum required to observe the desired effect. 2. Handle Cells Gently: Minimize mechanical stress on cells during washing and reagent addition steps. |
Quantitative Data Summary
Table 1: Comparison of In Vitro this compound Delivery Methods
| Delivery Method | Target Cell Line | GzmB Concentration | Incubation Time | Penetration Efficiency / Apoptosis | Reference |
| This compound alone | MDA-MB-231 | Not specified | 24 h | 3.59% | [5] |
| This compound with Perforin (PFN) | Jurkat | 4 µg/ml | 15 min | Significant nuclear translocation | [6] |
| This compound-TAT (GrB-T) | MDA-MB-231 | Not specified | 24 h | 29.5% | [5] |
| GrB-loaded CPRPs | A549 | 20.7 nM (IC50) | Not specified | Potent cytotoxicity | [11] |
Note: Experimental conditions and methods for quantifying efficiency vary between studies, so direct comparisons should be made with caution.
Experimental Protocols
Protocol 1: this compound Delivery using a Cell-Penetrating Peptide (TAT)
This protocol is adapted from a study that utilized a GzmB-TAT fusion protein to enhance delivery.[5][8]
Materials:
-
Target cells (e.g., MDA-MB-231)
-
Recombinant this compound-TAT (GrB-T) fusion protein
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Fluorescently labeled GzmB-T (for visualization)
Procedure:
-
Cell Seeding: Seed target cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.
-
Preparation of GzmB-T Solution: Dilute the GrB-T fusion protein to the desired final concentration in serum-free cell culture medium.
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the GrB-T solution to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Assessment of Delivery (Flow Cytometry):
-
If using a fluorescently labeled GrB-T, wash the cells with PBS to remove any unbound protein.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cells using a flow cytometer to quantify the percentage of cells that have internalized the fluorescent GrB-T.
-
-
Assessment of Apoptosis:
-
To measure apoptosis, use a commercially available apoptosis detection kit (e.g., Annexin V/PI staining) according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry.
-
Protocol 2: this compound Activity Assay
This protocol is a general guideline based on commercially available fluorometric assay kits.[16][17]
Materials:
-
Cell lysates or purified this compound
-
This compound Assay Buffer
-
This compound Substrate (e.g., Ac-IEPD-AFC)
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader (Ex/Em = 380/500 nm)
Procedure:
-
Sample Preparation:
-
Prepare cell lysates according to standard protocols.
-
Dilute purified GzmB to the desired concentration in this compound Assay Buffer.
-
-
Reaction Setup:
-
Add your samples (cell lysates or purified GzmB) to the wells of the 96-well plate.
-
Include a positive control (recombinant GzmB) and a negative control (assay buffer only).
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the this compound Assay Buffer and the this compound Substrate.
-
Add the reaction mix to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence at Ex/Em = 380/500 nm in kinetic mode at 37°C for 30-60 minutes.
-
Alternatively, take an initial reading and a final reading after a specific incubation period.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
The GzmB activity is proportional to the change in fluorescence over time.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for in vitro this compound delivery.
Caption: Troubleshooting logic for low GzmB-induced apoptosis.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Reassessing this compound: unveiling perforin-independent versatility in immune responses and therapeutic potentials [frontiersin.org]
- 5. A novel this compound nanoparticle delivery system simulates immune cell functions for suppression of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosolic Delivery of this compound by Bacterial Toxins: Evidence that Endosomal Disruption, in Addition to Transmembrane Pore Formation, Is an Important Function of Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Granule-mediated Killing: Pathways for this compound–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel this compound nanoparticle delivery system simulates immune cell functions for suppression of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound nanoreporter for early monitoring of tumor response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-loaded, cell-selective penetrating and reduction-responsive polymersomes effectively inhibit progression of orthotopic human lung tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Functionalized Nanoparticles Targeting Membrane Hsp70-Positive Tumors for Multimodal Cancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Granzyme A and this compound Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. pnas.org [pnas.org]
- 15. Blockade of the this compound/perforin pathway through overexpression of the serine protease inhibitor PI-9/SPI-6 constitutes a mechanism for immune escape by tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Granzyme B Activity Assays: A Technical Support Guide for Researchers
Welcome to the technical support center for Granzyme B (GzmB) activity assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the selection of appropriate substrates for measuring GzmB activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal peptide sequence for a this compound substrate?
A1: this compound preferentially cleaves after an aspartic acid (Asp, D) residue at the P1 position. The optimal recognition sequence is generally considered to be Ile-Glu-Pro-Asp (IEPD).[1][2] However, extending the peptide sequence can in some cases improve substrate hydrolysis rates.
Q2: What are the common types of reporters used in this compound substrates?
A2: Commonly used reporters are chromogenic, such as p-nitroanilide (pNA), or fluorogenic, such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (B1665955) (AMC).[1][3] Fluorogenic substrates generally offer higher sensitivity.
Q3: Can this compound substrates be cleaved by other proteases?
A3: Yes, a significant challenge in measuring this compound activity is the potential for cross-reactivity with caspases, particularly caspase-8, which also recognizes aspartic acid at the P1 position.[4] Some substrates, like Boc-Ala-Ala-Asp-S-Bzl (Boc-AAD-S-Bzl), are designed to be specific for this compound and are not cleaved by caspases.
Q4: Are there differences in substrate preference between human and murine this compound?
A4: Yes, human and murine this compound can exhibit different substrate preferences. For example, human this compound efficiently cleaves the pro-apoptotic protein BID, while murine this compound does not.[5] It is crucial to consider the species of origin for both the enzyme and the substrate in your experimental design.
Q5: How does pH affect this compound activity?
A5: this compound is active at a neutral pH and is inactive in the acidic environment of cytotoxic lymphocyte granules. Assays should be performed at a pH of approximately 7.5.
Data Presentation: Comparison of Common this compound Substrates
Below is a summary of commonly used synthetic substrates for this compound activity assays, including their kinetic parameters where available. The catalytic efficiency (kcat/Km) is a useful metric for comparing the specificity of an enzyme for different substrates.
| Substrate | Reporter Group | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Ac-IEPD-pNA | p-nitroanilide (pNA) | - | - | 6.6 x 10⁴[3][6][7] | Colorimetric substrate. |
| Ac-IEPD-AFC | 7-amino-4-trifluoromethylcoumarin (AFC) | 585 µM | - | - | Fluorogenic substrate, commonly used in commercial kits.[2][8] |
| Ac-IETD-AFC | 7-amino-4-trifluoromethylcoumarin (AFC) | - | - | - | Fluorogenic substrate, also recognized by caspase-8.[9] |
| Ac-DEVD-AFC | 7-amino-4-trifluoromethylcoumarin (AFC) | - | - | Not cleaved | A substrate for caspases-3 and -7, useful as a negative control for this compound activity.[5] |
| Boc-AAD-S-Bzl | Thiobenzyl ester (SBzl) | - | - | - | Specific for this compound; not cleaved by caspases. |
| IEPDVSQV | Quenched fluorescent peptide | - | - | ~8000 | Extended peptide sequence showing improved catalytic efficiency over IEPD alone. |
Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, temperature).
Experimental Protocols
General Protocol for a Fluorometric this compound Activity Assay
This protocol provides a general workflow for measuring this compound activity in cell lysates using a fluorogenic substrate such as Ac-IEPD-AFC.
Materials:
-
Cell lysate containing this compound
-
This compound Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS)
-
Fluorogenic this compound substrate (e.g., Ac-IEPD-AFC)
-
Purified active this compound (for positive control)
-
This compound inhibitor (e.g., Ac-IEPD-CHO, for negative control)
-
96-well black microplate
-
Fluorometric plate reader with excitation/emission wavelengths of ~400 nm/505 nm for AFC.[8][10]
Procedure:
-
Sample Preparation:
-
Prepare cell lysates by homogenizing cells in ice-cold this compound Assay Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
Prepare a standard curve using a known concentration of the free fluorophore (e.g., AFC) to convert relative fluorescence units (RFU) to molar concentrations.
-
In a 96-well plate, add your samples (cell lysates), a positive control (purified this compound), and a negative control (lysate with a this compound inhibitor). It is recommended to run all samples in duplicate or triplicate.
-
Adjust the volume of each well to 50 µL with this compound Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the this compound substrate in the assay buffer.
-
Add 50 µL of the reaction mix to each well to initiate the reaction.
-
Immediately measure the fluorescence in a kinetic mode at 37°C, taking readings every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (Vmax) from the linear portion of the kinetic curve.
-
Use the standard curve to convert the Vmax from RFU/min to moles/min.
-
Normalize the activity to the protein concentration of your sample.
-
Troubleshooting Guide
Issue: High background fluorescence.
-
Possible Cause: Substrate instability or degradation.
-
Solution: Prepare fresh substrate solution before each experiment. Protect the substrate from light. Run a "substrate only" control to assess background fluorescence.
Issue: No or low this compound activity detected.
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure proper storage and handling of purified this compound and cell lysates. Avoid repeated freeze-thaw cycles. Include a positive control with a known active this compound to validate the assay components.
Issue: Inconsistent results between replicates.
-
Possible Cause: Pipetting errors or improper mixing.
-
Solution: Ensure accurate pipetting and thorough mixing of reagents in each well. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.
Issue: Suspected caspase activity interfering with the assay.
-
Possible Cause: The substrate is not specific for this compound.
-
Solution: Use a more specific this compound substrate, such as Boc-AAD-S-Bzl. Alternatively, perform the assay in the presence of a pan-caspase inhibitor to block caspase activity and confirm that the measured activity is from this compound.
Visualizations
Caption: Workflow for selecting the appropriate this compound substrate.
Caption: this compound signaling pathways leading to apoptosis.
References
- 1. A fluorogenic probe for this compound enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound Substrate II, Fluorogenic A fluorogenic substrate for the detection of this compound and caspase-8 activity. | Sigma-Aldrich [sigmaaldrich.com]
- 5. rupress.org [rupress.org]
- 6. This compound Substrate VIII, Colorimetric A colorimetric substrate for this compound (kcat/Km = 6.6 x 10⁴ M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound Substrate VIII, Colorimetric - CAS 216757-29-8 - Calbiochem | 368067 [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. Ac-Ile-Glu-Pro-Asp-AFC (this compound Substrate) - Echelon Biosciences [echelon-inc.com]
controlling for non-specific cleavage in Granzyme B substrate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for non-specific cleavage in Granzyme B (GzmB) substrate assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific cleavage in a this compound assay and why is it a concern?
A1: Non-specific cleavage refers to the breakdown of the this compound substrate by proteases other than this compound that may be present in the sample, such as caspases or other serine proteases. This is a significant concern because it can lead to a false positive signal, resulting in an overestimation of this compound activity. This is particularly problematic in complex biological samples like cell lysates, where multiple proteases are active.
Q2: What are the primary sources of non-specific cleavage in this compound assays?
A2: The primary sources of non-specific cleavage are other proteases that share similar substrate specificities with this compound. The most common interfering proteases are caspases, particularly caspase-3 and caspase-8, as they also recognize and cleave substrates after aspartic acid residues.[1][2] Other serine proteases present in the sample can also contribute to background signal.
Q3: How can I differentiate between this compound and caspase activity in my assay?
A3: Differentiating between this compound and caspase activity is crucial for accurate results. This can be achieved by using specific protease inhibitors.[2] A common strategy involves running parallel reactions where one sample is pre-incubated with a this compound-specific inhibitor and another with a caspase-specific inhibitor. For example, you can use Ac-DEVD-CHO to inhibit caspase-3 and Z-IETD-FMK to inhibit caspase-8 and this compound.[3][4] By comparing the signal in the presence and absence of these inhibitors, you can attribute the activity to the specific protease.
Q4: What are the recommended controls to include in my this compound assay?
A4: A well-controlled experiment is essential for reliable data. The following controls are recommended:
-
No-Enzyme Control: This sample contains the substrate and assay buffer but no enzyme source (cell lysate or purified this compound). This control helps to determine the level of substrate auto-hydrolysis.[5]
-
Positive Control: A sample containing a known amount of active recombinant this compound. This confirms that the assay is working correctly.[6][7]
-
Negative Control (Vehicle Control): For inhibitor studies, this sample contains the enzyme and substrate along with the vehicle (e.g., DMSO) used to dissolve the inhibitor.[8]
-
Inhibitor Control: Samples pre-incubated with specific inhibitors for this compound and/or caspases to confirm the specificity of the measured activity.[5]
Q5: Which substrate is best for a this compound assay to minimize non-specific cleavage?
A5: While several fluorogenic substrates are available, Ac-IEPD-AFC (Acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin) is a commonly used and relatively specific substrate for this compound.[9][10] However, it can still be cleaved by some caspases. For higher specificity, a substrate like Boc-AAD-SBzl (Boc-Ala-Ala-Asp-S-Bzl) has been reported to be highly specific for this compound and not cleaved by caspases.[2] The choice of substrate may depend on the specific experimental system and the required level of specificity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in "no-enzyme" control | Substrate auto-hydrolysis or degradation. | - Use fresh, high-quality substrate. - Optimize buffer pH. - Reduce substrate concentration. |
| Contaminated reagents or buffers. | - Use sterile, filtered buffers and fresh reagents. | |
| Autofluorescence from the microplate. | - Use black, opaque microplates for fluorescence assays to minimize background.[11] | |
| High signal in the presence of a this compound inhibitor | Cleavage by other proteases (e.g., caspases). | - Include specific caspase inhibitors (e.g., Ac-DEVD-CHO for caspase-3) in a parallel experiment to quantify their contribution.[3] |
| Insufficient inhibitor concentration or incubation time. | - Titrate the inhibitor concentration to determine the optimal level for complete inhibition. - Increase the pre-incubation time of the sample with the inhibitor. | |
| Low or no signal in the positive control | Inactive this compound enzyme. | - Use a fresh aliquot of recombinant this compound. - Ensure proper storage and handling of the enzyme. |
| Incorrect assay buffer composition or pH. | - Verify the composition and pH of the assay buffer. | |
| Incorrect instrument settings (wavelength, gain). | - Ensure the fluorometer is set to the correct excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/500 nm for AFC).[6] - Optimize the gain setting on the instrument. | |
| High variability between replicate wells | Pipetting errors or inconsistent mixing. | - Use calibrated pipettes and ensure thorough mixing of reagents in each well. |
| Inconsistent incubation temperature. | - Ensure the plate is incubated at a constant and uniform temperature. | |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. |
Quantitative Data Summary
The following table provides a summary of key quantitative data for commonly used substrates and inhibitors in this compound assays.
| Reagent | Type | Target | Key Parameter | Value | Reference |
| Ac-IEPD-AFC | Substrate | This compound | Km | 585 µM | [9] |
| Z-IETD-FMK | Inhibitor | Caspase-8, this compound | Ki (this compound) | 1.5 µM | [4] |
| IC50 (Caspase-8) | 0.35 - 0.46 µM | [4] | |||
| Ac-DEVD-CHO | Inhibitor | Caspase-3, Caspase-7 | Ki (Caspase-3) | 0.23 nM | [12] |
| IC50 (PARP cleavage) | 200 pM | [13] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for this compound Activity Assay
This protocol is adapted from commercially available this compound assay kits.[7]
-
Cell Harvesting: Harvest cells (e.g., 2 x 106 cells) and wash them with cold PBS.
-
Lysis: Resuspend the cell pellet in 500 µL of ice-cold Assay Buffer. Homogenize the cells by pipetting up and down several times.
-
Incubation: Incubate the lysate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins, and transfer it to a new pre-chilled tube. Keep the lysate on ice until use.
Protocol 2: Fluorometric this compound Activity Assay with Controls
This protocol outlines a general procedure for a fluorometric this compound assay using the substrate Ac-IEPD-AFC.[6][7]
-
Reagent Preparation:
-
Prepare a working solution of the this compound substrate (e.g., Ac-IEPD-AFC) in Assay Buffer.
-
Prepare working solutions of inhibitors (e.g., Z-IETD-FMK for this compound/Caspase-8 and Ac-DEVD-CHO for Caspase-3) in Assay Buffer.
-
-
Assay Setup (in a 96-well black plate):
-
Sample Wells: Add your cell lysate to the wells.
-
Positive Control: Add a known amount of active recombinant this compound.
-
No-Enzyme Control: Add Assay Buffer instead of lysate.
-
Inhibitor Control Wells: Pre-incubate the cell lysate with the desired inhibitor (e.g., Z-IETD-FMK or Ac-DEVD-CHO) for 10-15 minutes at room temperature before adding the substrate.
-
-
Reaction Initiation: Add the this compound substrate working solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a microplate reader at the appropriate wavelengths (Ex/Em = 380/500 nm for AFC).[6] Take readings kinetically (e.g., every 5 minutes) for 30-60 minutes at 37°C, protected from light.
-
Data Analysis:
-
Subtract the fluorescence of the "no-enzyme" control from all other readings.
-
Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample.
-
Compare the rates of the inhibitor-treated samples to the untreated sample to determine the contribution of this compound and other proteases to the total activity.
-
Visualizations
Caption: Workflow for a this compound assay with controls for non-specific cleavage.
Caption: Decision tree for troubleshooting common issues in this compound assays.
References
- 1. The three-dimensional structure of human this compound compared to caspase-3, key mediators of cell death with cleavage specificity for aspartic acid in P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. anaspec.com [anaspec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. arp1.com [arp1.com]
- 12. stemcell.com [stemcell.com]
- 13. Cell Permeable Caspase 3 Inhibitor - Echelon Biosciences [echelon-inc.com]
Technical Support Center: Optimizing Expression of Active Granzyme B in Mammalian Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the expression of active Granzyme B (GzmB) in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: Why is expressing active this compound in mammalian cells challenging?
A1: Expressing active this compound is challenging primarily due to its cytotoxic nature. GzmB is a serine protease that, once active in the cytoplasm, can induce apoptosis in the host producer cells.[1][2] It achieves this by cleaving and activating various pro-caspases and other key substrates involved in programmed cell death.[3][4][5][6] This inherent toxicity can lead to low cell viability and poor protein yields.
Q2: What are the most common mammalian cell lines used for this compound expression?
A2: Human Embryonic Kidney (HEK293) cells and their variants (e.g., HEK293T) are widely used for both transient and stable expression of recombinant this compound.[7][8][9][10][11] Chinese Hamster Ovary (CHO) cells are another common choice, particularly for stable and large-scale production due to their robustness and capacity for correct protein folding and post-translational modifications.[12][13]
Q3: How can the toxicity of active this compound to producer cells be managed?
A3: Several strategies can be employed to mitigate the toxicity of this compound:
-
Expression as a Proenzyme: GzmB is naturally synthesized as an inactive proenzyme (pro-GzmB) with an N-terminal dipeptide that keeps it inert.[1][14] Expressing GzmB in this form prevents it from harming the producer cells. The pro-peptide can then be cleaved in vitro after purification using an enzyme like dipeptidyl peptidase I (Cathepsin C) or a strategically placed enterokinase cleavage site to generate the active enzyme.[1][9][11][14]
-
Secretion: Utilizing a vector with a strong secretion signal peptide (e.g., the Ig κ-chain leader sequence) ensures that the expressed GzmB is rapidly transported out of the cell, minimizing its time in the cytoplasm where it can induce apoptosis.[2]
-
Inducible Expression Systems: Using an inducible promoter (e.g., Tet-On system) allows for cell biomass to be generated first, with GzmB expression induced only for a limited time before harvesting. This can help to separate the cell growth phase from the protein production phase, reducing overall toxicity.
Q4: Is codon optimization necessary for expressing human this compound in mammalian cells?
A4: Yes, codon optimization is highly recommended. While not strictly necessary, optimizing the cDNA sequence of human this compound to match the codon usage bias of the chosen expression host (e.g., CHO or HEK293 cells) can significantly enhance translational efficiency, leading to higher protein expression levels.[13][15][16][17] This process involves replacing rare codons in the native sequence with codons that are more frequently used by the host cell's translational machinery.[16][18]
Q5: How can I detect and quantify the activity of my expressed this compound?
A5: The enzymatic activity of this compound is typically measured using a colorimetric or fluorometric assay.[19][20] These assays utilize a synthetic peptide substrate that mimics the natural cleavage site of GzmB (commonly containing the sequence IEPD) conjugated to a reporter molecule (a chromophore like p-nitroanilide, pNA, or a fluorophore like AFC).[19][20] Cleavage of the substrate by active GzmB releases the reporter, which can be quantified using a spectrophotometer or fluorometer.[19][21] Several commercial kits are available for this purpose.[19][21][22][23]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No this compound Expression | 1. Inefficient Transfection: Poor DNA quality, suboptimal transfection reagent-to-DNA ratio, or unhealthy cells. | - Use high-purity plasmid DNA.- Optimize the transfection protocol for your specific cell line.[10]- Ensure cells are healthy and in the exponential growth phase before transfection. |
| 2. Suboptimal Vector Design: Weak promoter, absence of a Kozak sequence, or incorrect signal peptide. | - Use a strong constitutive promoter like CMV or EF1α.- Ensure a proper Kozak consensus sequence is present for efficient translation initiation.- Use a validated and efficient signal peptide for secretion. | |
| 3. Codon Usage: The native gene sequence may contain codons that are rare in the host cell line. | - Synthesize a codon-optimized version of the this compound gene tailored for your expression host (e.g., HEK293 or CHO).[13][15] | |
| 4. Protein Degradation: The expressed protein may be unstable and degraded by cellular proteases. | - Include protease inhibitors during cell lysis and purification.- Consider expressing GzmB with a stabilizing fusion partner. | |
| High Cell Death in Producer Cells | 1. Toxicity of Active GzmB: Premature activation or intracellular retention of active GzmB. | - Express GzmB as an inactive proenzyme with a cleavable N-terminal pro-peptide.[1][14]- Ensure the use of a highly efficient secretion signal to minimize intracellular accumulation.[2]- Use an inducible expression system to limit the duration of toxic protein expression. |
| Expressed this compound is Inactive | 1. Improper Folding/Post-Translational Modifications: Expression system may not be providing the necessary environment for correct folding. | - Mammalian systems like HEK293 or CHO are preferred as they facilitate proper folding and glycosylation.[7][8]- Culture cells at a lower temperature (e.g., 30-32°C) post-transfection to potentially improve protein folding. |
| 2. Proenzyme Not Activated: If expressing as a proenzyme, the activation step may be inefficient. | - Optimize the conditions for enzymatic cleavage (e.g., enterokinase, Cathepsin C), including enzyme concentration, buffer pH, and incubation time.[11][14] | |
| 3. Inhibitor Contamination: Co-purification of cellular inhibitors like Serpin B9 (PI-9). | - This is less of a concern in non-immune cell lines like HEK293 but can be an issue if expressing in immune-derived cells. Use appropriate chromatography steps to separate GzmB from potential inhibitors. | |
| Difficulty in Purifying Active GzmB | 1. Low Yield: Insufficient amount of protein in the starting material (cell culture supernatant or lysate). | - Scale up the cell culture volume.- Optimize expression conditions (transfection efficiency, media components, harvest time) to maximize yield.[7][9] |
| 2. Protein Precipitation: GzmB may precipitate during purification steps. | - Maintain protein in an appropriate buffer with optimal pH and salt concentration. A study has shown that using an isotonic buffer for enterokinase activation prevents sample loss.[10]- Consider adding stabilizing agents like glycerol (B35011) or arginine to the purification buffers. | |
| 3. Inefficient Affinity Tag Binding: The His-tag or other affinity tags may be inaccessible. | - Ensure the tag is properly exposed and not sterically hindered.- Optimize binding and wash conditions for affinity chromatography (e.g., imidazole (B134444) concentration for Ni-NTA). |
Quantitative Data Summary
The yield of recombinant this compound can vary significantly based on the expression system, vector, and purification strategy. The following table summarizes representative data from published literature.
| Expression System | Vector/Method | Purification Method | Reported Yield | Reference |
| Baculovirus - Insect Cells | Baculovirus vector | One-step affinity chromatography | 1.5 mg/L | [24] |
| HEK293T Cells | pHLsec vector, transient transfection (Lipofectamine) | Ni-IMAC, Enterokinase cleavage | High yields (specific value not stated, but improved over previous methods) | [7][8][10] |
| HEK293T Cells | pHLsec vector, transient transfection (Calcium Phosphate) | Ni-IMAC, Cation exchange chromatography | High levels (specific value not stated) | [9] |
Experimental Protocols
Protocol 1: Transient Transfection of HEK293T Cells for Secreted this compound Expression
This protocol is adapted from established methods for high-yield transient expression in HEK293T cells.[9][10]
Materials:
-
HEK293T cells
-
Complete culture medium: DMEM with 10% Fetal Bovine Serum (FBS), GlutaMax, and Sodium Pyruvate.
-
Expression plasmid: pHLsec or similar mammalian secretion vector containing the codon-optimized sequence for pro-Granzyme B with a C-terminal His-tag.
-
Transfection Reagent: Polyethylenimine (PEI) or a commercial reagent like Lipofectamine 3000.
-
Serum-free medium (e.g., Opti-MEM).
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 15-cm culture dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each 15-cm dish, dilute 30-40 µg of the this compound expression plasmid into 1.5 mL of serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions into 1.5 mL of serum-free medium. For PEI, a common ratio is 1:3 (µg DNA:µg PEI).
-
Add the DNA solution to the transfection reagent solution, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the DNA-transfection reagent complex dropwise to the cells. Gently swirl the dish to ensure even distribution.
-
Incubation and Medium Change:
-
Incubate the cells at 37°C in a CO2 incubator.
-
One approach is to incubate for 8-12 hours, then replace the transfection medium with serum-free production medium.[7]
-
An alternative, improved protocol suggests incubating for 96 hours (4 days) in the complete medium containing the transfection complexes.[7][10]
-
-
Harvesting:
-
After the desired incubation period (e.g., 4 days), collect the cell culture supernatant.
-
Centrifuge the supernatant at 400 x g for 10 minutes at 4°C to pellet detached cells.
-
Transfer the supernatant to a new tube and perform a second centrifugation at 4,000 x g for 30 minutes at 4°C to remove any remaining cell debris.[9]
-
The clarified supernatant containing the secreted pro-Granzyme B is now ready for purification (e.g., via Ni-NTA affinity chromatography).
-
Protocol 2: this compound Activity Assay (Fluorometric)
This protocol provides a general method for measuring GzmB activity in purified samples or cell lysates using a synthetic substrate.[19][21]
Materials:
-
Purified active this compound or cell lysate containing GzmB.
-
This compound Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% Sucrose, 0.1% CHAPS, 10 mM DTT).
-
This compound Substrate: Ac-IEPD-AFC (7-amino-4-trifluoromethylcoumarin). Stock solution at 1 mM in DMSO.
-
AFC Standard (1 mM in DMSO) for standard curve generation.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader (Ex/Em = 380/500 nm).
Procedure:
-
Standard Curve Preparation:
-
Prepare a 10 µM AFC standard by diluting the 1 mM stock in Assay Buffer.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 10 µM AFC standard into a series of wells.
-
Adjust the volume in each well to 100 µL with Assay Buffer to get 0, 20, 40, 60, 80, and 100 pmol/well.
-
-
Sample Preparation:
-
Dilute your purified active this compound or cell lysate to the desired concentration in ice-cold Assay Buffer. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.
-
Add 50 µL of each diluted sample to different wells of the microplate.
-
Include a "buffer only" negative control.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing the substrate. For each reaction, you will need 50 µL.
-
Dilute the Ac-IEPD-AFC stock solution in Assay Buffer to a final working concentration of 200 µM (e.g., add 10 µL of 1 mM stock to 490 µL of Assay Buffer).
-
Prepare enough reaction mix for all samples and controls.
-
-
Measurement:
-
Add 50 µL of the reaction mix to each well containing the standards and samples. Mix gently.
-
Immediately start measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes, protected from light, and then measure the fluorescence.
-
-
Calculation:
-
Subtract the 0 standard reading from all standard readings and plot the AFC standard curve (pmol of AFC vs. Relative Fluorescence Units, RFU).
-
For kinetic data, determine the rate of reaction (V = ΔRFU / Δt) from the linear portion of the curve for each sample.
-
Convert the RFU values or the reaction rate of your samples to pmol of AFC released using the standard curve.
-
Calculate the specific activity of your this compound sample (e.g., in pmol/min/µg of protein).
-
Visualizations
Caption: Simplified this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for optimizing this compound expression.
Caption: Troubleshooting decision tree for low this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Granzyme A and this compound Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. rupress.org [rupress.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Improved Purification of Human Granzyme A/B and Granulysin Using a Mammalian Expression System [frontiersin.org]
- 8. Improved Purification of Human Granzyme A/B and Granulysin Using a Mammalian Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. childrenshospital.org [childrenshospital.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. genscript.com [genscript.com]
- 13. Codon and Signal Peptide Optimization to Enhance Therapeutic Antibody Production from CHO Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of recombinant human this compound. A processing and activation role for dipeptidyl peptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Codon Optimization for Protein Expression Service - CD Biosynsis [biosynsis.com]
- 16. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 17. Frontiers | Codon-optimization in gene therapy: promises, prospects and challenges [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 20. A Colorimetric Assay that Specifically Measures this compound Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 22. quickzyme.com [quickzyme.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. Expression and purification of enzymatically active recombinant this compound in a baculovirus system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Granzyme B Knockout Mouse Phenotype In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vivo phenotype of a Granzyme B knockout (Gzmb KO) mouse is critical for dissecting its role in immunity and disease. This guide provides a comparative analysis of Gzmb KO mice versus wild-type (WT) counterparts in key immunological contexts, supported by experimental data and detailed protocols.
This compound (GzmB) is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a crucial role in inducing apoptosis in target cells, such as virally infected or tumor cells.[1] The validation of a Gzmb KO mouse phenotype is essential for accurately interpreting experimental results in studies of cell-mediated cytotoxicity, anti-viral and anti-tumor immunity, and autoimmune diseases.
Comparative Analysis of In Vivo Phenotypes
The in vivo phenotype of Gzmb KO mice can be subtle and context-dependent, often due to functional redundancy with other granzymes, particularly Granzyme A. Below is a summary of key phenotypic differences observed in common experimental models.
Viral Clearance
In models of acute viral infection, the absence of this compound does not always lead to a significant defect in viral clearance, suggesting compensatory mechanisms.
| Viral Model | Mouse Strain | Time Point | Parameter | Wild-Type (WT) | This compound KO (Gzmb KO) | Perforin KO (Prf1 KO) | Reference |
| Sendai Virus (SeV) | C57BL/6 | Day 7 post-infection | Viral RNA copies/lung | ~1 x 10^5 | ~1 x 10^5 | ~1 x 10^7 | [2] |
| Day 10 post-infection | Viral RNA copies/lung | ~1 x 10^3 | ~1 x 10^3 | ~1 x 10^6 | [2] | ||
| Pneumonia Virus of Mice (PVM) | C57BL/6 | Day 7 post-infection | PVM-sh copies/10^9 GAPDH copies | ~1 x 10^7 | ~1 x 10^7 | Not Reported | [3] |
| Murine Cytomegalovirus (MCMV) | C57BL/6 | Day 6 post-infection | PFU/spleen | ~1 x 10^4 | ~1 x 10^5 | Not Reported | [4] |
| Day 6 post-infection | PFU/liver | ~1 x 10^5 | ~1 x 10^6 | Not Reported | [4] |
Note: PFU = Plaque-Forming Units. Data are approximate values extracted from graphical representations in the cited literature for comparative purposes.
Tumor Rejection
The role of this compound in tumor rejection is complex. While it is a key effector molecule for CTL- and NK-mediated tumor cell killing, some studies suggest that its absence can paradoxically enhance anti-tumor immunity, potentially due to its role in regulatory T cell (Treg) function.
| Tumor Model | Experimental Setup | Parameter | WT Control | This compound KO | Reference |
| B16F10 Melanoma | Co-injection with Myeloid-Derived Suppressor Cells (MDSCs) | Tumor Volume (mm³) at Day 14 | ~500 mm³ (with WT MDSCs) | ~122 mm³ (with GzmB/Perforin KO MDSCs) | [5] |
| RMAS Lymphoma & B16 Melanoma | Intravenous injection of tumor cells | Survival | Gzmb KO mice are more resistant to tumor challenge than WT mice. | More resistant | [3] |
In Vivo Cytotoxicity
Direct measurement of in vivo cytotoxicity often reveals a partial defect in Gzmb KO mice, particularly in short-term assays. This highlights the importance of other cytotoxic pathways.
| Assay | Target Cells | Time Point | Parameter | Wild-Type (WT) | This compound KO (Gzmb KO) | Granzyme A/B DKO | Reference |
| In vitro CTL-mediated DNA fragmentation | L1210.3 lymphoma | 2-4 hours | % Specific Lysis | High | Impaired | Severely Impaired | [6] |
| 6-8 hours | % Specific Lysis | High | Partially to fully restored | Severely Impaired | [6] | ||
| In vitro CTL-mediated ⁵¹Cr release (Lysis) | L1210.3 lymphoma | 2-10 hours | % Specific Lysis | High | Comparable to WT | Comparable to WT | [6] |
Note: DKO = Double Knockout. The in vitro data is included to illustrate the specific defect in apoptosis induction (DNA fragmentation) versus overall cell lysis.
Experimental Protocols
In Vivo Viral Infection Model (Sendai Virus)
-
Animals: 8-10 week old C57BL/6 WT, Gzmb KO, and Perforin KO mice.
-
Infection: Mice are anesthetized and intranasally infected with 50 µl of Sendai virus (5x10^4 PFU) in sterile PBS.
-
Monitoring: Body weight is monitored daily.
-
Viral Titer Quantification:
-
At desired time points (e.g., day 7 and 10 post-infection), mice are euthanized, and lungs are harvested.
-
Lungs are homogenized in Trizol reagent for RNA extraction.
-
Viral load is determined by quantitative real-time RT-PCR using primers and probes specific for the Sendai virus nucleocapsid protein.
-
Results are normalized to a housekeeping gene (e.g., GAPDH).
-
In Vivo Tumor Model (Subcutaneous)
-
Cell Line: B16F10 melanoma or MC38 colon adenocarcinoma.
-
Implantation: 1 x 10^5 to 1 x 10^6 tumor cells in 100 µl of sterile PBS are injected subcutaneously into the flank of WT and Gzmb KO mice.
-
Tumor Measurement: Tumor growth is monitored every 2-3 days by measuring the perpendicular diameters of the tumor with a digital caliper.
-
Tumor Volume Calculation: Volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.
In Vivo Cytotoxicity Assay
This assay measures the ability of CTLs to kill target cells in vivo.
-
Target and Control Cell Preparation:
-
Spleens are harvested from naive syngeneic donor mice and a single-cell suspension is prepared.
-
The splenocyte suspension is split into two populations.
-
Target Population: Pulsed with a relevant peptide antigen (e.g., 1 µM SIINFEKL for OVA-specific responses) for 1 hour at 37°C. These cells are then labeled with a high concentration of a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE) (e.g., 5 µM).
-
Control Population: Not pulsed with peptide and labeled with a low concentration of CFSE (e.g., 0.5 µM).
-
-
Adoptive Transfer:
-
The target (CFSE^high) and control (CFSE^low) populations are mixed at a 1:1 ratio.
-
A total of 1-2 x 10^7 cells are injected intravenously into recipient mice (e.g., WT and Gzmb KO mice that have been previously immunized to generate an antigen-specific CTL response). Naive, non-immunized mice are used as a control for cell recovery.
-
-
Analysis:
-
After 18-24 hours, spleens are harvested from the recipient mice.
-
Single-cell suspensions are prepared and analyzed by flow cytometry.
-
The ratio of CFSE^high to CFSE^low cells is determined in both immunized and naive mice.
-
-
Calculation of Specific Lysis:
-
Ratio = (% CFSE^low / % CFSE^high)
-
% Specific Lysis = [1 - (Ratio naive / Ratio immunized)] x 100
-
Visualizing Key Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the classical perforin-dependent pathway of this compound-mediated apoptosis.
References
- 1. This compound degradation by autophagy decreases tumor cell susceptibility to natural killer-mediated lysis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. B16 melanomas evade antitumor immunity by the loss of epitope presentation and the acquisition of tumor resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying the biology of cytotoxic T lymphocytes in vivo with a fluorescent this compound-mTFP knock-in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
A Comparative Guide to the Substrate Specificities of Granzyme B and Granzyme A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificities of two key apoptosis-inducing serine proteases, Granzyme B and Granzyme A. Understanding the distinct and overlapping substrate repertoires of these enzymes is crucial for elucidating their precise roles in immune-mediated cell death and for the development of targeted therapeutics.
Distinguishing Proteolytic Preferences: this compound vs. Granzyme A
This compound and Granzyme A, both critical components of the cytotoxic lymphocyte granule exocytosis pathway, induce target cell apoptosis through distinct molecular mechanisms, largely dictated by their unique substrate specificities.
This compound: The Asp-ase of Apoptosis
This compound is a serine protease that demonstrates a strong preference for cleaving substrates after an aspartic acid (Asp) residue at the P1 position of the cleavage site.[1] This "Asp-ase" activity allows this compound to directly process and activate key players in the apoptotic cascade, including pro-caspases, particularly pro-caspase-3.[2] Beyond pro-caspases, this compound targets other critical substrates such as the BH3-only protein Bid and the inhibitor of caspase-activated DNase (ICAD).[2] The cleavage of these substrates initiates both caspase-dependent and -independent cell death pathways.[3] Interestingly, there are notable differences in substrate preferences between human and murine this compound, which has implications for the translation of animal model research.
Granzyme A: A Tryptase with a Unique Hit List
In contrast to this compound, Granzyme A exhibits tryptase-like activity, preferentially cleaving after basic amino acid residues, primarily arginine (Arg) and to a lesser extent, lysine (B10760008) (Lys).[4][5] This specificity directs Granzyme A to a distinct set of substrates, thereby activating a caspase-independent cell death pathway.[2][6] Key intracellular targets of Granzyme A include components of the SET complex (SET, HMGB2, and APE1), histones, and lamins.[2][7] Furthermore, Granzyme A can translocate to the mitochondria and cleave the complex I protein NDUFS3, leading to the generation of reactive oxygen species (ROS).[8][9]
At a Glance: Key Differences in Substrate Specificity
| Feature | This compound | Granzyme A |
| Primary Cleavage Site (P1) | Aspartic Acid (Asp)[1] | Arginine (Arg) > Lysine (Lys)[4][5] |
| Enzyme Class | Asp-ase (Serine Protease) | Tryptase (Serine Protease) |
| Key Substrates | Pro-caspases (e.g., pro-caspase-3), Bid, ICAD/DFF45, PARP, Lamin B, NuMA, DNA-PKcs[2][10][11] | SET complex (SET, HMGB2, APE1), Histones (H1, core histones), Lamins, Ku70, NDUFS3, PARP-1[2][6][7][8][12][13] |
| Apoptotic Pathway | Caspase-dependent and -independent[3] | Caspase-independent[2][6] |
Quantitative Comparison of Proteolytic Efficiency
While extensive quantitative kinetic data for a wide range of physiological substrates remains an area of active research, the following table summarizes available data and qualitative observations on the catalytic efficiency of this compound and Granzyme A.
| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Notes |
| Ac-IEPD-pNA (synthetic) | Human this compound | 6.6 x 10⁴ | A commonly used colorimetric substrate for in vitro activity assays. |
| Boc-Ala-Ala-Asp-S-Bzl (synthetic) | Human and Mouse this compound | - | Cleaved with similar efficiency by both human and mouse orthologs. |
| Bid | Human this compound | - | Cleaved very efficiently. |
| Bid | Mouse this compound | - | Poor substrate. |
| Caspase-7 | Human and Mouse this compound | - | Readily cleaved by both. |
| SET | Human Granzyme A and Granzyme K | - | Cleaved with similar efficiencies. |
| Heterogeneous ribonuclear protein K | Human Granzyme K | - | More efficiently cleaved by Granzyme K than Granzyme A. |
| β-tubulin | Human Granzyme K | - | Cleaved by Granzyme K but not Granzyme A. |
Experimental Protocols
This compound Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring this compound activity in cell lysates or with purified enzyme.
Materials:
-
This compound Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, 2 mM EDTA, 0.1% CHAPS, pH 7.5)
-
This compound Substrate (e.g., Ac-IEPD-AFC)
-
Purified this compound or cell lysate containing this compound
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 380/500 nm)
Procedure:
-
Prepare samples: If using cell lysates, prepare them by Dounce homogenization or sonication in this compound Assay Buffer on ice.[2] Centrifuge to pellet debris and collect the supernatant.
-
Reaction setup: In a 96-well plate, add your sample (e.g., 50 µL of cell lysate) to each well. Include a buffer-only control.
-
Substrate addition: Prepare a 2X working solution of the this compound substrate in this compound Assay Buffer. Add 50 µL of the 2X substrate solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-5 minutes for at least 30 minutes.
-
Data analysis: Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot. The activity can be quantified by comparison to a standard curve generated with a known amount of cleaved fluorescent product (AFC).
Identification of Granzyme Substrates by N-terminal COFRADIC
This proteomics-based approach allows for the large-scale identification of protease cleavage sites from complex protein mixtures.
Workflow Overview:
-
Protein Extraction and Labeling: Extract proteins from control and granzyme-treated cells or cell lysates. The primary amines of all N-termini (both native and newly generated by the granzyme) are blocked, for instance, by acetylation.
-
Tryptic Digestion: The entire proteome is digested with trypsin, which cleaves after lysine and arginine residues, generating a complex mixture of peptides.
-
Separation of N-terminal Peptides: The peptide mixture is subjected to Combined Fractional Diagonal Chromatography (COFRADIC). This method specifically isolates the originally N-terminally blocked peptides from the newly generated internal tryptic peptides.
-
Mass Spectrometry and Data Analysis: The enriched N-terminal peptides are analyzed by tandem mass spectrometry (LC-MS/MS). By comparing the identified N-termini from the granzyme-treated sample to the control, novel N-termini generated by granzyme cleavage can be identified, thus revealing the substrates and their precise cleavage sites.[3][7]
Visualizing the Pathways and Processes
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 3. Substrate specificities of the granzyme tryptases A and K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of protein processing by N-terminal proteomics reveals novel species-specific substrate determinants of this compound orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The substrate specificity profile of human granzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. anaspec.com [anaspec.com]
- 9. Conservation of the Extended Substrate Specificity Profiles Among Homologous Granzymes Across Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. This compound Substrate VIII, Colorimetric A colorimetric substrate for this compound (kcat/Km = 6.6 x 10⁴ M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 13. Granzyme K displays highly restricted substrate specificity that only partially overlaps with granzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Divergence of Human and Murine Granzyme B
For Researchers, Scientists, and Drug Development Professionals
Granzyme B (GzmB), a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, is a critical mediator of apoptosis in target cells. While both human (hGzmB) and murine (mGzmB) orthologs share a conserved function in inducing cell death, significant functional and structural divergences exist between them. This guide provides a comprehensive comparison of human and murine this compound, highlighting key differences in their cytotoxic potency, substrate specificity, and apoptotic pathways, supported by experimental data.
Key Functional Differences at a Glance
| Feature | Human this compound (hGzmB) | Murine this compound (mGzmB) | Reference |
| Cytotoxicity | High (approx. 30-fold more potent than mGzmB) | Low | [1][2][3] |
| Primary Apoptotic Pathway | Bid-dependent mitochondrial pathway and direct caspase activation | Primarily direct caspase activation | [3][4][5] |
| Bid Cleavage | Efficient | Inefficient/Poor | [3][4][5] |
| ICAD Cleavage | Efficient | Inefficient | [4][5][6] |
| Caspase-8 Cleavage | Efficient | Inefficient | [4][5][6] |
| Dependence on Caspases for Apoptosis | Can induce apoptosis independently of caspases | Heavily reliant on caspase activation | [4][5][7] |
In-Depth Comparison
Cytotoxic Potency
A striking difference between hGzmB and mGzmB lies in their cytotoxic efficacy. Studies have consistently demonstrated that hGzmB is approximately 30 times more cytotoxic than its murine counterpart.[1][2][3] This disparity is attributed to structural differences in their active site clefts, which influence substrate recognition and cleavage efficiency.[2][3] Engineering the active site of mGzmB to more closely resemble hGzmB has been shown to enhance its cytotoxic potential.[2]
Substrate Specificity and Apoptotic Pathways
The functional divergence between hGzmB and mGzmB is largely dictated by their distinct substrate preferences.[4][5][8] While both enzymes cleave substrates after an aspartic acid residue, their efficiency in cleaving key pro-apoptotic proteins varies significantly.[9][10]
A pivotal difference is the cleavage of Bid, a pro-apoptotic BH3-only protein. Human GzmB efficiently cleaves Bid, leading to the activation of the mitochondrial apoptotic pathway.[3][4][5] In contrast, mGzmB cleaves Bid very poorly, and its cytotoxic activity is largely independent of this pathway.[3][4][8] This suggests that mGzmB relies more heavily on the direct activation of caspases to induce apoptosis.[4][5]
Furthermore, hGzmB demonstrates efficient cleavage of other important substrates like the inhibitor of caspase-activated DNase (ICAD) and caspase-8, whereas mGzmB is significantly less effective against these targets.[4][5][6] These differences in substrate cleavage result in the engagement of distinct cell death pathways. Consequently, pharmacological inhibition of caspases can rescue cells from mGzmB-induced apoptosis, but not from hGzmB-induced cell death, which can proceed through caspase-independent mechanisms.[4][5][7]
Experimental Data
Cytotoxicity Comparison
The following table summarizes the effective concentration (EC50) values for hGzmB and mGzmB required to induce 50% cell death in target cells, as determined by MTT assays.
| Cell Line | hGzmB EC50 (nM) | mGzmB EC50 (nM) | Reference |
| Mouse Lymphoma (EL4) | 0.5 - 1.0 | 15 - 30 | [2] |
| Human Jurkat | 0.2 - 0.5 | 5 - 10 | [2] |
Note: EC50 values are approximate and can vary between experiments.
Substrate Cleavage Kinetics
Kinetic parameters for the cleavage of a synthetic peptide substrate (Ac-IETD-AFC) by hGzmB and mGzmB are presented below.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human this compound | 10 - 20 | 5 - 10 | 2.5 x 10⁵ - 1 x 10⁶ | [2] |
| Murine this compound | 100 - 200 | 0.5 - 1.0 | 2.5 x 10³ - 1 x 10⁴ | [2] |
Note: Kinetic parameters are approximate and depend on assay conditions.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic activity of this compound.
Methodology:
-
Cell Plating: Target cells are seeded in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allowed to adhere overnight.
-
This compound Treatment: Serial dilutions of recombinant hGzmB or mGzmB are prepared. A sub-lytic concentration of perforin (to facilitate GzmB entry into cells) is added to each dilution. The media from the cells is replaced with the this compound/perforin solutions.
-
Incubation: The plate is incubated at 37°C in a humidified incubator for a period ranging from 4 to 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the MTT to formazan.
-
Solubilization: The supernatant is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The EC50 value is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Substrate Cleavage Assay (Fluorometric)
This protocol describes a method to measure the enzymatic activity of this compound using a fluorogenic peptide substrate.
Methodology:
-
Reaction Setup: In a 96-well black plate, a reaction mixture is prepared containing assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4), recombinant hGzmB or mGzmB, and the fluorogenic substrate (e.g., Ac-IETD-AFC).
-
Incubation: The reaction is incubated at 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. For kinetic analysis, the initial rates are measured at various substrate concentrations and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
The functional differences between human and murine this compound are substantial and have significant implications for the interpretation of immunological studies conducted in mouse models. Researchers and drug development professionals should be cognizant of these disparities, particularly when extrapolating findings from murine systems to human physiology. The lower cytotoxicity and distinct apoptotic pathway of mGzmB underscore the importance of using species-specific reagents and carefully considering the choice of experimental models in the study of this compound-mediated immune responses and the development of related therapeutics.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. The major human and mouse granzymes are structurally and functionally divergent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Human and murine this compound exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human and murine this compound exhibit divergent substrate preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse and human this compound have distinct tetrapeptide specificities and abilities to recruit the bid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. The three-dimensional structure of human this compound compared to caspase-3, key mediators of cell death with cleavage specificity for aspartic acid in P1 [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Small Molecule Inhibitors Against Granzyme B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of commonly used small molecule inhibitors targeting Granzyme B (GzmB), a key serine protease in cytotoxic lymphocyte-mediated apoptosis. The selection of a potent and specific GzmB inhibitor is critical for accurately dissecting its physiological and pathological roles and for the development of targeted therapeutics. This document summarizes key quantitative data, details experimental protocols for specificity assessment, and visualizes the GzmB signaling pathway and a typical inhibitor screening workflow.
Quantitative Comparison of this compound Inhibitors
The efficacy and specificity of this compound inhibitors are paramount for their utility in research and therapeutic development. The following table summarizes the inhibitory potency (Ki or IC50/ID50) of several small molecule inhibitors and the natural protein inhibitor, Serpin B9, against this compound and other relevant proteases, particularly caspases, with which GzmB shares substrate specificity. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | Mechanism of Action | Potency (this compound) | Specificity/Off-Target Effects |
| Z-AAD-CMK | Synthetic Peptide (Chloromethylketone) | Irreversible, covalent modification | ID50 = 300 nM (for inhibiting DNA fragmentation)[1] | Described as a selective GzmB inhibitor, but also reported to have effects on caspases.[1] |
| Ac-IEPD-CHO | Synthetic Peptide (Aldehyde) | Reversible | Ki = 80 nM[1] | Also inhibits Caspase-7 (Ki = 550 nM) and Caspase-8.[1][2] |
| VTI-1002 | Small Molecule | Potent and selective | Ki = 4.4 ± 2.0 nM (human) IC50 = 179 ± 18 nM (murine)[3] | Highly selective for GzmB with minimal activity (IC50 > 300 nM) against Cathepsin-G, neutrophil elastase, and caspases-3, -4, -5, -7, -8, and -9.[3] |
| Serpin B9 (PI-9) | Natural Protein (Serpin) | Endogenous, irreversible "suicide" substrate | Not specified in provided results. | The only known human intracellular inhibitor of GzmB, suggesting high specificity.[4] |
| Compound 20 | Small Molecule | Not specified | Ki = 7 nM (human) IC50 = 3 µM (for blocking CTL-mediated apoptosis)[5] | Reported as a potent and selective human GzmB inhibitor.[5] |
This compound-Mediated Apoptosis Signaling Pathway
This compound, delivered into target cells by perforin, initiates apoptosis through multiple interconnected pathways. It can directly activate executioner caspases, such as caspase-3 and caspase-7, and cleave other key substrates, leading to a cascade of events culminating in cell death. The following diagram illustrates the central signaling events in GzmB-mediated apoptosis.
Caption: this compound signaling pathways leading to apoptosis.
Experimental Protocols
Accurate determination of inhibitor specificity is crucial. Below are detailed methodologies for key experiments used to assess the potency and selectivity of this compound inhibitors.
Fluorometric Assay for IC50 Determination of this compound Inhibitors
This assay quantifies the enzymatic activity of this compound by measuring the cleavage of a fluorogenic substrate. The half-maximal inhibitory concentration (IC50) is determined by measuring the reduction in enzyme activity in the presence of varying inhibitor concentrations.
Materials:
-
Recombinant human this compound
-
Fluorogenic this compound substrate (e.g., Ac-IEPD-AFC)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Test compounds and a known control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader (e.g., Excitation/Emission = 380/500 nm for AFC)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test compounds and the control inhibitor in the Assay Buffer. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration as in the inhibitor wells.
-
Enzyme and Inhibitor Pre-incubation: In the 96-well plate, add a fixed amount of recombinant human this compound to each well. Add the serially diluted inhibitors and controls to their respective wells. Incubate the plate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic this compound substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Profiling Against a Panel of Proteases
To determine the specificity of a this compound inhibitor, its activity is tested against a panel of other relevant proteases, particularly other serine proteases and caspases.
Materials:
-
Purified enzymes (e.g., Caspase-1, -3, -7, -8, Cathepsin G, Neutrophil Elastase)
-
Specific fluorogenic or colorimetric substrates for each enzyme
-
Appropriate assay buffers for each enzyme
-
Test this compound inhibitor
-
96-well plates (black for fluorescence, clear for colorimetric)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Assay Setup: For each protease to be tested, set up an enzymatic assay similar to the this compound IC50 determination protocol.
-
Inhibitor Concentration: Use a fixed, high concentration of the this compound inhibitor (e.g., 100-fold the GzmB IC50) to assess significant off-target inhibition. Alternatively, perform a full dose-response curve to determine the IC50 or Ki for each off-target protease.
-
Enzyme Activity Measurement: Follow the specific protocol for each enzyme, measuring substrate cleavage over time.
-
Data Analysis: Calculate the percentage of inhibition for each protease at the tested inhibitor concentration. Highly specific inhibitors will show minimal inhibition of other proteases.
Experimental Workflow for Assessing Inhibitor Specificity
The following diagram outlines a typical workflow for identifying and characterizing the specificity of novel small molecule inhibitors of this compound.
Caption: A typical experimental workflow for assessing this compound inhibitor specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. VTI-1002 | this compound inhibitor | Probechem Biochemicals [probechem.com]
- 3. VTI-1002|VTI1002|this compound (GzmB) inhibitor [dcchemicals.com]
- 4. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent, selective human this compound inhibitors that inhibit CTL mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Granzyme B and Perforin-Mediated Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of immune surveillance and targeted cell elimination is fundamental to human health. At the heart of this process lies the cytotoxic machinery of specialized immune cells, primarily Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells. Two key effector molecules, perforin (B1180081) and Granzyme B, act in a synergistic partnership to induce apoptosis in target cells, such as those infected with viruses or transformed by cancer. This guide provides an objective comparison of their roles, the experimental methodologies used to assess their function, and supporting data to aid in research and therapeutic development.
Mechanism of Action: A Coordinated Attack
Perforin and this compound are stored in the cytotoxic granules of CTLs and NK cells. Upon recognition of a target cell, these granules are released into the immunological synapse. The currently accepted model for their coordinated action involves:
-
Perforin Pore Formation: Perforin, a pore-forming protein, monomers are released and, in the presence of Ca2+, insert into the target cell's plasma membrane. These monomers then polymerize to form pores.[1][2]
-
This compound Entry: These pores facilitate the entry of this compound, a serine protease, into the cytoplasm of the target cell.[1][2]
-
Induction of Apoptosis: Once inside the cytosol, this compound initiates apoptosis through multiple pathways[3][4][5]:
-
Caspase-Dependent Pathway: this compound can directly cleave and activate pro-caspase-3, a key executioner caspase. It can also cleave Bid, a pro-apoptotic Bcl-2 family member, into its truncated form (tBid). tBid then translocates to the mitochondria, triggering the release of cytochrome c, which in turn activates the apoptosome and caspase-9, leading to the activation of downstream caspases.[3][4]
-
Caspase-Independent Pathway: this compound can also cleave other cellular substrates to promote cell death, independent of caspase activation.
-
While perforin is essential for this compound's entry into the target cell, some studies suggest that this compound may have perforin-independent functions, particularly in extracellular contexts.[6]
Visualizing the Signaling Pathway
The following diagram illustrates the classical perforin and this compound-mediated apoptotic pathway.
Caption: Perforin and this compound signaling pathway.
Quantitative Assessment of Cytotoxicity
The efficacy of this compound and perforin-mediated killing is typically quantified by measuring the percentage of target cell lysis at various effector-to-target (E:T) cell ratios. The following tables summarize representative data from common cytotoxicity assays.
Table 1: Chromium-51 Release Assay Data
This assay measures the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis.
| Effector:Target (E:T) Ratio | % Specific Lysis (Wild-Type CTLs) | % Specific Lysis (Granzyme A/B -/- CTLs) | % Specific Lysis (Perforin -/- CTLs) |
| 30:1 | ~60% | ~40% | <5% |
| 10:1 | ~45% | ~25% | <5% |
| 3:1 | ~25% | ~15% | <5% |
| 1:1 | ~10% | ~5% | <5% |
Data adapted from studies using murine CTLs against allogeneic target cells.[7] Results are illustrative and can vary based on cell types and experimental conditions.
Table 2: Lactate (B86563) Dehydrogenase (LDH) Assay Data
This colorimetric assay measures the release of the cytosolic enzyme LDH from damaged cells.
| Effector:Target (E:T) Ratio | % Cytotoxicity (CAR-T Cells) | % Cytotoxicity (CAR-T + this compound Inhibitor) |
| 20:1 | 75% | 40% |
| 10:1 | 60% | 25% |
| 5:1 | 40% | 15% |
| 1:1 | 20% | 5% |
Illustrative data based on studies of CAR-T cell cytotoxicity. Actual values are dependent on the specific CAR construct, target antigen expression, and tumor cell line.
Table 3: Flow Cytometry-Based Cytotoxicity Assay Data
This method uses fluorescent probes to identify and quantify dead or dying target cells.
| Effector:Target (E:T) Ratio | % this compound Activity in Target Cells (HIV-specific CTLs) | % Annexin V+ Target Cells (HIV-specific CTLs) |
| 50:1 | 17.12 ± 2.9% | 42.19% |
| 25:1 | 14.2 ± 2.5% | 34.39% |
| 10:1 | 8.28 ± 1.1% | 18.26% |
| 1:1 | 3.15 ± 0.71% | 9.5% |
Data represents mean ± SD from a study on HIV-infected subjects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chromium-51 (⁵¹Cr) Release Assay
This assay is a sensitive method for quantifying cell-mediated cytotoxicity.
Principle: Target cells are labeled with radioactive ⁵¹Cr. If effector cells lyse the target cells, ⁵¹Cr is released into the supernatant, and the amount of radioactivity is proportional to the number of lysed cells.
Protocol:
-
Target Cell Labeling:
-
Resuspend target cells (e.g., 1 x 10⁶ cells) in 50 µL of culture medium.
-
Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, mixing gently every 20-30 minutes.
-
Wash the labeled cells 3 times with a large volume of culture medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the labeled target cell suspension (1 x 10⁴ cells) into each well of a 96-well round-bottom plate.
-
Add 100 µL of effector cells at various E:T ratios in triplicate.
-
Include control wells:
-
Spontaneous Release: Target cells with 100 µL of medium only.
-
Maximum Release: Target cells with 100 µL of 1-2% Triton X-100 lysis buffer.
-
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a counting tube or plate.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Caption: Chromium-51 release assay workflow.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This is a colorimetric alternative to the ⁵¹Cr release assay.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan (B1609692) product. The amount of color is proportional to the number of lysed cells.
Protocol:
-
Cell Plating:
-
Seed target cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate overnight to allow cells to adhere (if applicable).
-
-
Cytotoxicity Assay:
-
Add effector cells at various E:T ratios.
-
Include control wells:
-
Spontaneous LDH Release: Target cells with medium only.
-
Maximum LDH Release: Target cells with lysis buffer (provided in the kit).
-
Medium Background: Medium only.
-
-
Incubate for the desired duration (e.g., 4-6 hours) at 37°C.
-
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well flat-bottom plate.
-
Add the LDH reaction mixture (substrate and dye solution) to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Subtract the medium background from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Caption: LDH cytotoxicity assay workflow.
Flow Cytometry-Based Cytotoxicity Assay
This method allows for the multiparametric analysis of cytotoxicity at the single-cell level.
Principle: Target cells are labeled with a fluorescent dye (e.g., CFSE or CellTrace Violet) to distinguish them from effector cells. Apoptosis and cell death are detected using fluorescently-labeled Annexin V (which binds to exposed phosphatidylserine (B164497) on apoptotic cells) and a viability dye (e.g., propidium (B1200493) iodide or 7-AAD, which enter cells with compromised membranes).
Protocol:
-
Target Cell Labeling:
-
Label target cells with a fluorescent cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol. This allows for their identification in co-culture.
-
-
Co-culture:
-
Mix labeled target cells and effector cells at desired E:T ratios in flow cytometry tubes.
-
Incubate for the desired time (e.g., 4 hours) at 37°C.
-
-
Staining:
-
Wash the cells with Annexin V binding buffer.
-
Resuspend the cells in binding buffer containing fluorescently-labeled Annexin V and a viability dye (e.g., 7-AAD).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the target cell population based on their fluorescent label (e.g., CFSE positive).
-
Within the target cell gate, quantify the percentage of apoptotic (Annexin V positive, 7-AAD negative) and dead (Annexin V positive, 7-AAD positive) cells.
-
Caption: Flow cytometry cytotoxicity workflow.
Conclusion
The synergistic action of perforin and this compound is a cornerstone of cell-mediated immunity. A thorough understanding of their mechanisms and the ability to accurately quantify their cytotoxic potential are critical for advancing research in immunology, oncology, and the development of novel immunotherapies such as CAR-T cells. The experimental approaches detailed in this guide provide robust and reproducible methods for investigating this fundamental cytotoxic pathway.
References
- 1. Serpin B9 controls tumor cell killing by CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Cytotoxic T lymphocyte–induced killing in the absence of granzymes A and B is unique and distinct from both apoptosis and perforin-dependent lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effector cell mediated cytotoxicity measured by intracellular this compound release in HIV infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validating Granzyme B as a Predictive Biomarker for Graft-versus-Host Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Granzyme B (GzmB) with other established and emerging biomarkers for the prediction of acute Graft-versus-Host Disease (GVHD), a major complication following allogeneic hematopoietic stem cell transplantation (allo-HCT). We present available experimental data, detailed methodologies for biomarker measurement, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation of this compound's potential in clinical settings.
Introduction to this compound in GVHD
This compound is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon release into a target cell, it plays a crucial role in inducing apoptosis, or programmed cell death. In the context of GVHD, donor T cells recognize host tissues as foreign and release this compound, leading to tissue damage in organs such as the skin, liver, and gastrointestinal tract.[1] The expression of this compound in infiltrating lymphocytes in tissues affected by GVHD suggests its active role in the disease's pathology.[1] This biological plausibility makes this compound a compelling candidate as a predictive biomarker for the onset and severity of GVHD.
Comparative Analysis of GVHD Biomarkers
While this compound is a promising biomarker due to its direct involvement in the cytotoxic processes of GVHD, several other biomarkers, particularly those that can be measured in peripheral blood, have been more extensively studied and validated. The following tables summarize the performance of some of the leading alternative biomarkers.
A notable gap in the current literature is the lack of comprehensive clinical validation studies for this compound as a predictive biomarker for GVHD that report key performance metrics such as sensitivity, specificity, Positive Predictive Value (PPV), and Negative Predictive Value (NPV). While its role in GVHD pathophysiology is well-documented, its utility for predicting the clinical development of GVHD remains to be robustly quantified.
Performance Metrics of Established GVHD Biomarkers
| Biomarker/Panel | Sample Type | Population | Sensitivity | Specificity | AUC | Notes |
| ST2 + REG3α | Serum | Patients with newly diagnosed GVHD | - | High | 0.757 | Strong discriminator of 12-month non-relapse mortality (NRM). |
| Amphiregulin (AREG) | Serum | Patients with newly diagnosed GVHD | - | - | - | Validated predictor of NRM risk. |
| IL-2Rα, TNFR-1, IL-8, HGF Panel | Serum | Patients with acute GVHD | - | - | - | One of the first validated systemic biomarker panels for acute GVHD. |
Data for ST2, REG3α, and AREG is derived from studies evaluating their performance in predicting non-relapse mortality in patients who have already developed GVHD. AUC stands for Area Under the Receiver Operating Characteristic Curve, a measure of the overall accuracy of a diagnostic test.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of this compound's function and how it and other biomarkers are validated, the following diagrams illustrate the this compound-mediated apoptosis pathway and a general workflow for biomarker validation.
This compound-Mediated Apoptosis Pathway
References
Navigating Specificity: A Comparative Guide to Granzyme B Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise detection of Granzyme B is critical for understanding immune responses in health and disease. This guide provides a comparative analysis of the cross-reactivity of commercially available this compound antibodies with other members of the granzyme family, supported by experimental data and detailed protocols to aid in antibody selection and experimental design.
This compound is a serine protease crucial for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. Given the high degree of homology among granzyme family members, selecting a highly specific this compound antibody is paramount to avoid misleading results. This guide summarizes available cross-reactivity data, outlines experimental procedures for validation, and illustrates the this compound signaling pathway.
Comparative Analysis of this compound Antibody Specificity
The following table summarizes the reported cross-reactivity of various this compound antibody clones with other human granzymes. The data has been compiled from manufacturer datasheets and available research. It is important to note that the absence of information does not necessarily imply a lack of cross-reactivity, but rather that the data was not available.
| Antibody Clone/Product | Manufacturer | Cross-reactivity with Granzyme A | Cross-reactivity with Granzyme H | Cross-reactivity with Granzyme K | Cross-reactivity with Granzyme M | Other Notes |
| MAB2906 | R&D Systems | No cross-reactivity with recombinant human Granzyme A[1] | No cross-reactivity with recombinant human Granzyme H[1] | Not specified | Not specified | Also tested against several recombinant mouse granzymes with no cross-reactivity reported[1]. |
| Quantikine ELISA (DGZB00) | R&D Systems | < 0.5% cross-reactivity with related molecules[2] | < 0.5% cross-reactivity with related molecules[2] | < 0.5% cross-reactivity with related molecules[2] | < 0.5% cross-reactivity with related molecules[2] | The specific panel of "related molecules" tested is not fully detailed. |
| NBP2-89439 | Novus Biologicals | Not specified | Cross-reacts in ELISA | Not specified | Not specified | |
| ab4059 | Abcam | Not specified | Immunogen shares 94% homology; cross-reactivity not experimentally confirmed[3] | Not specified | Not specified | |
| ab53097 | Abcam | Not specified | Predicted to cross-react due to sequence homology | Not specified | Not specified | |
| REA226 | Miltenyi Biotec | Not specified | Not specified | Not specified | Not specified | Epitope competition assay showed high overlap with clone GB11 and partial overlap with QA16A02[4]. |
| GB11 | Multiple | Not specified | Not specified | Not specified | Not specified | A widely used clone for flow cytometry[2][5][6][7][8]. |
| NGZB | Thermo Fisher Scientific | Not applicable (mouse specific) | Not applicable (mouse specific) | Not applicable (mouse specific) | Not applicable (mouse specific) | Reacts with mouse this compound and does not cross-react with human this compound. Staining is not blocked by clone GB11, indicating a different epitope. |
Experimental Protocols for Assessing Antibody Specificity
To ensure the specificity of a this compound antibody, it is recommended to perform validation experiments. Below are detailed protocols for common methods used to assess cross-reactivity.
Western Blotting
This technique is used to determine if the antibody binds to other granzymes at their respective molecular weights.
Protocol:
-
Protein Loading: Load 20-30 µg of recombinant human Granzyme A, B, H, K, and M proteins into separate lanes of an SDS-PAGE gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of bands in lanes other than this compound indicates cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to quantify the degree of cross-reactivity.
Protocol:
-
Coating: Coat separate wells of a 96-well plate with 100 µL of 1 µg/mL recombinant human Granzyme A, B, H, K, and M overnight at 4°C.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the this compound antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity in wells coated with other granzymes relative to the this compound well indicates the percentage of cross-reactivity.
This compound Signaling Pathway and Experimental Workflow
This compound is a key mediator of apoptosis in target cells. Understanding its signaling pathway is crucial for interpreting experimental results.
Caption: this compound-mediated apoptosis signaling pathway.
The following diagram illustrates a typical workflow for assessing this compound antibody cross-reactivity.
Caption: Experimental workflow for antibody cross-reactivity testing.
References
- 1. Modeling antibody drug conjugate potential using a this compound antibody fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Monoclonal Antibody (GB11), PE (12-8899-41) [thermofisher.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. This compound Mouse anti-Human, V450, Clone: GB11, BD 50 Tests; V450:Antibodies, | Fisher Scientific [fishersci.com]
- 5. BV510 Mouse Anti-Human this compound [bdbiosciences.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. This compound Monoclonal Antibody (GB11) (MA1-80734) [thermofisher.com]
- 8. This compound Monoclonal Antibody (NGZB), FITC (11-8898-82) [thermofisher.com]
Unveiling the Cytotoxic Arsenal: A Comparative Guide to Granzyme B and Other Granzymes
For researchers, scientists, and drug development professionals, understanding the nuances of immune-mediated cell death is paramount. Granzymes, a family of serine proteases wielded by cytotoxic T lymphocytes and natural killer cells, are central players in this process. While Granzyme B has long been the poster child for granzyme-induced apoptosis, a growing body of evidence reveals a diverse and complex landscape of cytotoxic potential among its brethren. This guide provides an objective comparison of this compound's performance against other key human granzymes—A, H, K, and M—supported by experimental data and detailed methodologies.
At a Glance: The Granzyme Family's Cytotoxic Toolkit
Granzymes initiate cell death through a variety of mechanisms, broadly categorized as either caspase-dependent or caspase-independent pathways. This compound is the most potent inducer of caspase-dependent apoptosis, while other granzymes have evolved to trigger cell death through alternative routes, ensuring the elimination of target cells that may have developed resistance to the classical apoptotic machinery.[1][2]
Quantitative Comparison of Cytotoxic Potential
Direct quantitative comparisons of the cytotoxic potential of all human granzymes in a single study are limited. However, available data allows for a comparative assessment of their efficiency in inducing cell death.
| Granzyme | Target Cell Line | Assay | Key Findings | Reference |
| This compound | Jurkat | Annexin V/PI Staining | Induced rapid apoptosis within 4 hours. | [3] |
| Granzyme M | Jurkat | Annexin V/PI Staining | Induced rapid cell death with necrotic features. | [3] |
| Granzyme A | Various | DNA Fragmentation Assay | Induces caspase-independent apoptosis, with efficiency dependent on the target cell type. | [4] |
| Granzyme H | Various | Mitochondrial Depolarization | Induces caspase-independent cell death. | [5] |
| Granzyme K | Various | Caspase-3 Activity Assay | Can induce caspase-independent apoptosis, though its cytotoxic potential is debated and may be more pro-inflammatory. | [5] |
Delving into the Mechanisms: Signaling Pathways of Cell Death
The distinct cytotoxic profiles of granzymes stem from their unique substrate specificities and the signaling cascades they trigger.
This compound: The Archetypal Apoptosis Inducer
This compound primarily executes target cells through the activation of the caspase cascade.[2] Upon entering the cytoplasm, facilitated by the pore-forming protein perforin, this compound directly cleaves and activates key executioner caspases, most notably caspase-3.[6][7] It can also cleave the pro-apoptotic protein Bid, leading to mitochondrial dysfunction and the release of cytochrome c, further amplifying the apoptotic signal.[2]
Granzyme A: A Caspase-Independent Route to Cell Death
Granzyme A initiates a unique, caspase-independent cell death pathway.[4] It targets the mitochondrial electron transport chain and induces the production of reactive oxygen species (ROS). This leads to single-stranded DNA damage, a hallmark of Granzyme A-mediated apoptosis.[4]
Granzyme H: An Enigmatic Executioner
The precise cytotoxic mechanism of Granzyme H is still under investigation, with some studies suggesting a caspase-independent pathway that involves mitochondrial depolarization, while others propose a caspase-dependent route.[5] It is believed to play a complementary role to this compound, particularly in clearing viral infections.
Granzyme K: A Dual Role in Cytotoxicity and Inflammation
Granzyme K's cytotoxic potential is a subject of ongoing research. While it can induce caspase-independent apoptosis through cleavage of Bid and other substrates, it is also recognized for its pro-inflammatory functions.[5]
Granzyme M: A Rapid Inducer of Cell Lysis
Granzyme M triggers a rapid, caspase-independent form of cell death that often exhibits features of necrosis.[3] It can cleave key cellular proteins, leading to the swift dismantling of the cell.
Experimental Protocols: A Guide to Measuring Cytotoxicity
Accurate assessment of granzyme-mediated cytotoxicity is crucial for research and drug development. The following are detailed methodologies for key experiments.
Granzyme Delivery and Cytotoxicity Assay
This protocol describes the delivery of purified granzymes into target cells using a pore-forming agent, followed by the assessment of cell viability.
Methodology:
-
Cell Culture: Maintain Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Granzyme and Pore-Forming Agent Preparation: Reconstitute purified human granzymes (B and M) and streptolysin O (SLO) in phosphate-buffered saline (PBS) to the desired concentrations.
-
Cell Treatment:
-
Harvest Jurkat cells and wash with PBS.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in PBS.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the desired concentration of granzyme (or PBS for control).
-
Add 25 µL of SLO (or PBS for control) to a final concentration that induces sublethal pore formation.
-
-
Incubation: Incubate the plate at 37°C for a specified time course (e.g., 1, 2, 4, and 8 hours).
-
Staining:
-
After incubation, centrifuge the plate and discard the supernatant.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) to each well.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase activated by this compound.
Methodology:
-
Cell Lysis: After treatment with granzymes, lyse the cells using a specific lysis buffer.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.[6][7]
-
Incubation: Incubate at 37°C to allow for substrate cleavage.
-
Measurement: Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the caspase-3 activity.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.
Methodology:
-
Sample Collection: After granzyme treatment, collect the cell culture supernatant.
-
Reaction Mixture: Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.
-
Incubation: Incubate at room temperature. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product, which is proportional to the amount of LDH released.
Conclusion: A Diverse and Redundant System
The study of granzymes reveals a sophisticated and redundant system for eliminating unwanted cells. While this compound remains a central and potent cytotoxic effector, the other granzymes provide alternative and complementary pathways to ensure robust immune surveillance. Understanding the specific roles and cytotoxic potential of each granzyme is crucial for the development of novel immunotherapies that can harness the power of these molecular executioners to combat cancer and other diseases. Further research into direct quantitative comparisons and the intricate signaling networks of all human granzymes will undoubtedly unveil new therapeutic targets and strategies.
References
- 1. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The differential contribution of granzyme A and this compound in cytotoxic T lymphocyte-mediated apoptosis is determined by the quality of target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Granzymes: The Molecular Executors of Immune-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. resources.novusbio.com [resources.novusbio.com]
comparative analysis of Granzyme B activity in different immune cell subsets
A comprehensive guide for researchers, scientists, and drug development professionals on the expression and activity of Granzyme B across key immune effector cells.
This compound (GZMB), a serine protease, is a cornerstone of cell-mediated cytotoxicity, playing a pivotal role in the elimination of virus-infected and malignant cells. Primarily associated with Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells, GZMB expression and activity are now recognized in a broader spectrum of immune cell subsets, each with distinct regulatory mechanisms and functional implications. This guide provides a comparative analysis of GZMB activity, supported by experimental data and detailed methodologies, to aid in the understanding and therapeutic targeting of this critical enzyme.
This compound Expression and Secretion: A Comparative Overview
The expression and secretion of this compound vary significantly among different immune cell populations. While CTLs and NK cells are the primary producers, other cell types, including CD4+ T cells, NKT cells, and even regulatory T cells (Tregs), can express GZMB under specific activation conditions. Engineered CAR-T cells also leverage GZMB-mediated cytotoxicity to target cancer cells.
Below is a summary of GZMB expression across various immune cell subsets based on flow cytometric analyses. It is important to note that direct comparisons of enzymatic activity are challenging due to variations in experimental conditions across studies. The presented data, therefore, focuses on the percentage of GZMB-positive cells and the Mean Fluorescence Intensity (MFI) as a surrogate for the amount of GZMB protein per cell.
| Immune Cell Subset | Typical % of GZMB+ Cells (Resting) | Typical % of GZMB+ Cells (Activated) | Mean Fluorescence Intensity (MFI) (Activated) | Key References |
| CD8+ Cytotoxic T Lymphocytes (CTLs) | ~50% co-expressing Granzyme A and B[1] | Substantially increased[1] | High[2] | [1][2][3] |
| Natural Killer (NK) Cells | Most CD56+8- NK cells co-express Granzyme A and B[1] | High, with CD56dim NK cells being primary producers[4] | High[2] | [1][2][4] |
| CD4+ T Helper Cells (Th1) | Low to negligible[1] | ~15% after in vitro differentiation[5] | Moderate | [1][5] |
| Natural Killer T (NKT) Cells | Nearly all CD56+8+ NKT cells co-express Granzyme A and B[1] | High | High | [1][6] |
| Regulatory T cells (Tregs) | Low[7] | Significantly upregulated upon activation[8] | Moderate to High | [7][8] |
| CAR-T Cells | Dependent on construct and activation | High upon target engagement[9] | High | [10][9][11] |
Note: The values presented are approximations derived from multiple sources and can vary based on the donor, activation method, and specific experimental conditions.
Signaling Pathways Regulating this compound Expression
The transcriptional regulation of the GZMB gene is a complex process involving distinct and overlapping signaling pathways in different immune cell subsets. Key transcription factors such as T-bet, Eomesodermin (Eomes), and NF-κB play crucial roles.
This compound Regulation in CTLs and NK Cells
In both CTLs and NK cells, the transcription factors T-bet and Eomes are master regulators of their cytotoxic effector functions, including the expression of perforin (B1180081) and granzymes.[12][13][14] Cytokine signaling, particularly through IL-2 and IL-15, is also critical for inducing GZMB expression.[3]
Experimental Protocols
Accurate measurement of this compound activity is crucial for understanding its biological function and for the development of immunotherapies. Several methods are available, each with its own advantages and limitations.
Fluorometric this compound Activity Assay from Cell Lysates
This method quantifies the enzymatic activity of GZMB in cell lysates using a specific fluorogenic substrate.
Principle: Active GZMB in the cell lysate cleaves a non-fluorescent substrate, releasing a fluorescent group that can be quantified using a fluorescence plate reader.
Materials:
-
96-well black, flat-bottom plates
-
Fluorescence multiwell plate reader (Excitation/Emission = 380/500 nm)
-
This compound Assay Buffer
-
Fluorogenic this compound Substrate (e.g., Ac-IEPD-AFC)
-
Purified active this compound (for standard curve)
-
Cell lysis buffer
-
Cultured immune cells of interest
Procedure:
-
Cell Preparation: Culture and activate immune cells under desired conditions.
-
Cell Lysis: Harvest cells and prepare cell lysates using a suitable lysis buffer on ice. Centrifuge to remove cellular debris.
-
Standard Curve: Prepare a standard curve using a known concentration of purified active this compound.
-
Reaction Setup: In a 96-well plate, add cell lysate samples and standards.
-
Substrate Addition: Add the fluorogenic GZMB substrate to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence at multiple time points to determine the reaction kinetics.
-
Calculation: Calculate the GZMB activity in the samples by comparing their fluorescence values to the standard curve. One unit of GZMB activity is typically defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.
Flow Cytometry-Based Intracellular this compound Activity Assay
This technique allows for the measurement of GZMB activity within living cells, providing single-cell resolution.
Principle: A cell-permeable, non-fluorescent substrate for GZMB is loaded into the cells. Upon cleavage by intracellularly active GZMB, a fluorescent product is released and retained within the cell, which can then be detected by flow cytometry.
Materials:
-
Flow cytometer
-
Cell-permeable fluorogenic this compound substrate
-
Effector and target cells
-
Cell culture medium
-
Antibodies for cell surface marker staining (e.g., CD8, CD56)
Procedure:
-
Cell Co-culture: Co-culture effector immune cells (e.g., CTLs, NK cells) with target cells at an appropriate effector-to-target ratio.
-
Substrate Loading: Add the cell-permeable GZMB substrate to the co-culture and incubate.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers to distinguish between different cell populations.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the fluorescence intensity of the GZMB substrate in the target cell population.
Experimental Workflow for Measuring GZMB Activity
The following diagram illustrates a general workflow for quantifying this compound activity from immune cell populations.
References
- 1. ashpublications.org [ashpublications.org]
- 2. NK- and T-cell this compound and K expression correlates with age, CMV infection and influenza vaccine-induced antibody titres in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Expression of this compound and C in Murine Cytotoxic Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential expression of human granzymes A, B, and K in natural killer cells and during CD8+ T cell differentiation in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Natural killer T-cell characterization through gene expression profiling: an account of versatility bridging T helper type 1 (Th1), Th2 and Th17 immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonapoptotic and extracellular activity of this compound mediates resistance to regulatory T cell (Treg) suppression by HLA-DR-CD25hiCD127lo Tregs in multiple sclerosis and in response to IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Augmenting this compound–Expressing NK Cells by Invariant NKT Ligand–Loaded APCs in Patients with Postoperative Early Stage Non–Small Cell Lung Cancer: Results of a Randomized Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] this compound-based CAR T cells block metastasis by eliminating circulating tumor cells | Semantic Scholar [semanticscholar.org]
- 10. This compound-activated IL18 potentiates αβ and γδ CAR T cell immunotherapy in a tumor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | T-BET and EOMES Accelerate and Enhance Functional Differentiation of Human Natural Killer Cells [frontiersin.org]
- 13. Frontiers | T-bet and Eomesodermin in NK Cell Development, Maturation, and Function [frontiersin.org]
- 14. T-BET and EOMES sustain mature human NK cell identity and antitumor function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Granzyme B
For researchers, scientists, and drug development professionals, the responsible handling and disposal of bioactive reagents like Granzyme B are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, a serine protease crucial in apoptosis research. Adherence to these procedures, in conjunction with your institution's specific environmental health and safety (EHS) protocols, is essential.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, as a proteolytic enzyme, can be hazardous if handled improperly.
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Disposable nitrile gloves.
-
Body Protection: A buttoned, long-sleeved laboratory coat.
All handling of this compound, particularly in its concentrated or powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent aerosol inhalation. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its form (liquid or solid), concentration, and the presence of any hazardous preservatives, such as sodium azide (B81097).
Step 1: Inactivation of Biological Activity
The primary step in disposing of this compound is to denature the enzyme, rendering it biologically inactive. This is a critical safety measure to nullify its proteolytic activity.
Experimental Protocol for Inactivation:
-
Chemical Denaturation:
-
For liquid this compound waste (e.g., buffer solutions, cell culture media), add a freshly prepared 10% (v/v) bleach solution (sodium hypochlorite) to achieve a final concentration of at least 1% bleach.
-
Allow the mixture to stand for a minimum of 30 minutes at room temperature to ensure complete inactivation. For larger volumes or higher concentrations of this compound, an extended incubation time of several hours is recommended.
-
Alternatively, solutions can be treated with a final concentration of 0.1 M NaOH or 1 M HCl and incubated for at least one hour.
-
-
Heat Inactivation:
-
Collect the this compound waste in a heat-resistant, autoclavable container.
-
Autoclave the waste at 121°C (250°F) and 15 psi for a minimum of 30 minutes. This method is highly effective for both liquid and solid waste contaminated with this compound.
-
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is crucial for safe and compliant disposal.
-
Liquid Waste:
-
After inactivation, the neutralized, non-hazardous liquid can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous chemicals (e.g., heavy metals, solvents). Note: If the original this compound solution contained sodium azide, it is critical to flush the drain with large volumes of water, as sodium azide can react with lead and copper plumbing to form highly explosive metal azides[1]. Always consult your local regulations regarding drain disposal.
-
If drain disposal is not permitted, or if the solution contains other hazardous components, collect the inactivated liquid waste in a clearly labeled, leak-proof hazardous waste container.
-
-
Solid Waste:
-
All materials that have come into direct contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be considered biologically contaminated waste.
-
Collect these materials in a designated biohazard bag.
-
Following collection, the sealed biohazard bag should be autoclaved before being placed in the regular waste stream, or collected by a licensed waste disposal service for incineration.
-
Step 3: Final Disposal
All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
-
Ensure all waste containers are properly labeled with their contents (e.g., "Inactivated this compound Waste," "Hazardous Liquid Waste") and sealed securely.
-
Store the waste in a designated, secure area until it is collected by a licensed hazardous waste disposal service.
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the inactivation and disposal of this compound.
| Parameter | Value / Method | Rationale / Notes |
| Chemical Inactivation | ||
| Bleach (Sodium Hypochlorite) | 1% final concentration (e.g., 1 part 10% bleach to 9 parts waste) | Effective for denaturing proteins. A minimum 30-minute incubation is recommended. |
| Sodium Hydroxide (NaOH) | 0.1 M final concentration | Strong base that effectively denatures enzymes. Requires careful handling due to corrosive nature. |
| Hydrochloric Acid (HCl) | 1 M final concentration | Strong acid that effectively denatures enzymes. Requires careful handling due to corrosive nature. |
| Heat Inactivation | ||
| Autoclaving | 121°C at 15 psi for a minimum of 30 minutes | Standard method for sterilizing and inactivating biological materials. Ensures complete denaturation of the enzyme. |
| Special Handling | ||
| Sodium Azide Preservative | Flush with large volumes of water upon drain disposal | Prevents the formation of explosive metal azides in plumbing[1]. Check local regulations before any drain disposal. |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A logical workflow for the safe disposal of this compound waste.
Caption: Core principles of this compound disposal procedures.
References
Essential Safety and Operational Guide for Handling Granzyme B
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Granzyme B. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your experimental results.
Personal Protective Equipment (PPE) and Immediate Safety Measures
When handling this compound, a comprehensive approach to personal safety is mandatory. The following personal protective equipment should be worn at all times.
Recommended Personal Protective Equipment:
-
Eye Protection: Tight-sealing safety goggles are required to protect against splashes.[1][2]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., Nitrile rubber) must be worn.[1] Proper glove removal technique should be followed to avoid skin contact.[3]
-
Body Protection: A laboratory coat or other suitable protective clothing is necessary to prevent skin exposure.[1][4][5]
-
Respiratory Protection: In situations with insufficient ventilation or when dusts or aerosols may be generated, a suitable NIOSH (US) or EN 166 (EU) approved respirator is required.[1][2][6]
First Aid Procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water, including under the eyelids.[1] If irritation persists, seek medical attention.[5]
-
Skin Contact: Wash the affected skin area with soap and water.[1][5]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[1] Seek medical advice if feeling unwell.[6]
Occupational Exposure Limits
Some this compound products contain preservatives such as sodium azide. It is crucial to be aware of the occupational exposure limits for these components.
| Component | Parameter | Limit and Source |
| Sodium Azide | ACGIH TLV | Ceiling: 0.29 mg/m³ |
| Ceiling: 0.11 ppm[2] | ||
| NIOSH REL | Ceiling: 0.1 ppm | |
| Ceiling: 0.3 mg/m³[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and ensure a safe laboratory environment.
Handling Procedures:
-
Always handle this compound in accordance with good industrial hygiene and safety practices.[1][2]
-
Work in a well-ventilated area. Showers, eyewash stations, and ventilation systems should be readily accessible.[2]
-
Wash hands thoroughly after handling the material, especially before eating, drinking, or smoking.[6]
-
Avoid breathing any vapors or mists that may be generated.[2]
Storage Procedures:
-
Keep the product in its original, tightly closed container.[2][6]
-
Store in a dry, cool, and well-ventilated place.[2] Recommended storage temperatures are often specified on the product label (e.g., 2-8°C or -20°C).[6][7][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
References
- 1. media.cellsignal.cn [media.cellsignal.cn]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. prospecbio.com [prospecbio.com]
- 4. diagomics.com [diagomics.com]
- 5. pufei.com [pufei.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. biocare.net [biocare.net]
- 8. This compound Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
